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  • Product: (3-(1H-Imidazol-1-YL)phenyl)methanamine
  • CAS: 1311315-11-3

Core Science & Biosynthesis

Foundational

(3-(1H-Imidazol-1-YL)phenyl)methanamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine Abstract (3-(1H-Imidazol-1-yl)phenyl)methanamine is a valuable bifunctional building block in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Abstract

(3-(1H-Imidazol-1-yl)phenyl)methanamine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a primary amine for further derivatization and a pharmaceutically relevant imidazole moiety. This guide provides a comprehensive, field-proven protocol for its synthesis, designed for researchers and drug development professionals. We will detail a robust two-step synthetic pathway commencing from commercially available 3-fluorobenzonitrile. The strategy hinges on a nucleophilic aromatic substitution (SNAr) to construct the core imidazole-phenyl bond, followed by a chemoselective reduction of the nitrile to afford the target primary amine. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization, ensuring a reproducible and scalable process.

Strategic Analysis and Retrosynthesis

The molecular architecture of (3-(1H-Imidazol-1-yl)phenyl)methanamine presents two primary challenges for the synthetic chemist: the formation of the aryl-N bond between the phenyl and imidazole rings, and the installation of the aminomethyl group.

A retrosynthetic analysis suggests two key disconnections:

  • C-N (Amine) Disconnection: The primary aminomethyl group (-CH₂NH₂) is a classic synthetic handle that can be reliably formed from the reduction of a nitrile (-C≡N) functional group. This approach is highly efficient and avoids the complexities of protecting/deprotecting the amine during other synthetic steps.

  • C-N (Imidazole) Disconnection: The bond between the phenyl ring and the imidazole N-1 atom can be formed through several powerful cross-coupling methods. While transition-metal-catalyzed reactions like the Buchwald-Hartwig[1][2][3] or Ullmann couplings are viable[4], a more direct and often more economical approach is Nucleophilic Aromatic Substitution (SNAr).

Our selected forward-synthesis strategy leverages the SNAr pathway for its operational simplicity and cost-effectiveness. The electron-withdrawing nature of the nitrile group at the meta-position sufficiently activates an ortho/para halogen (like fluorine) towards nucleophilic attack by imidazole. This leads to a highly logical and efficient two-step sequence.

G Target (3-(1H-Imidazol-1-YL)phenyl)methanamine Nitrile_Intermediate 3-(1H-Imidazol-1-yl)benzonitrile Target->Nitrile_Intermediate Nitrile Reduction Starting_Materials 3-Fluorobenzonitrile + Imidazole Nitrile_Intermediate->Starting_Materials Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthetic Protocol

This section details the validated, step-by-step procedure for the synthesis, broken down into the two core transformations.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)benzonitrile via SNAr

Principle & Causality: This reaction proceeds via a classic SNAr mechanism. 3-Fluorobenzonitrile is the ideal starting material because the highly electronegative fluorine atom is an excellent leaving group in this context, and the potent electron-withdrawing nitrile group (-C≡N) activates the aromatic ring for nucleophilic attack. Imidazole, after deprotonation by a suitable base, serves as the nitrogen nucleophile. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is crucial as it effectively solvates the cationic counter-ion of the base, liberating the imidazolide anion for reaction while not interfering with the nucleophilic attack through hydrogen bonding.

Experimental Workflow:

G cluster_0 Step 1: SNAr Reaction A Charge Reactor: - Imidazole - K2CO3 - DMSO B Add 3-Fluorobenzonitrile A->B C Heat Reaction (e.g., 120-140 °C) B->C D Monitor via TLC/LC-MS C->D E Quench with Water D->E F Extract with EtOAc E->F G Purify (Crystallization/Chromatography) F->G H Isolate Pure Product G->H

Caption: Workflow for the synthesis of the nitrile intermediate.

Detailed Protocol:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Begin stirring the suspension and add 3-fluorobenzonitrile (1.0 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker containing cold deionized water (approx. 10 volumes relative to DMSO). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual DMSO and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 3-(1H-imidazol-1-yl)benzonitrile as a crystalline solid.

ReagentMW ( g/mol )Eq.MolesMass/Volume
3-Fluorobenzonitrile121.111.0XY
Imidazole68.081.051.05XZ
Potassium Carbonate138.212.02.0XW
DMSO78.13--V

Table 1: Example stoichiometry for the SNAr reaction.

Step 2: Reduction of 3-(1H-Imidazol-1-yl)benzonitrile to the Target Amine

Principle & Causality: The reduction of the nitrile to a primary amine is a fundamental transformation. While various reagents can achieve this, Lithium Aluminum Hydride (LiAlH₄) is exceptionally effective, providing a powerful nucleophilic hydride (H⁻) source. The reaction is conducted in an anhydrous ethereal solvent like Tetrahydrofuran (THF) to prevent the violent and deactivating reaction of LiAlH₄ with water or protic solvents. The mechanism involves sequential hydride additions to the carbon-nitrogen triple bond, followed by an acidic workup to protonate the resulting amine salt. Catalytic hydrogenation with Raney Nickel is an alternative but may require high pressures and temperatures.

Experimental Workflow:

G cluster_1 Step 2: Nitrile Reduction A Suspend LiAlH4 in dry THF (0 °C) B Slowly Add Nitrile (in dry THF) A->B C Warm to RT, then Reflux B->C D Monitor via TLC/LC-MS C->D E Cool & Quench (Fieser workup) D->E F Filter Solids E->F G Concentrate & Purify F->G H Isolate Target Amine G->H

Caption: Workflow for the reduction of the nitrile to the final product.

Detailed Protocol:

  • Reactor Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄, 2.0-2.5 eq.) and suspend it in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 3-(1H-imidazol-1-yl)benzonitrile (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction back down to 0 °C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake extensively with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography or crystallization of a salt (e.g., the hydrochloride salt) to yield pure (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Analytical Characterization & Validation

Rigorous characterization is essential to confirm the identity and purity of the final product. The data below are predicted values based on the structure and spectral data of analogous compounds.[5][6][7]

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.8-8.0 (s, 1H, imidazole C2-H), ~7.2-7.6 (m, 5H, aromatic & imidazole protons), ~3.9 (s, 2H, -CH₂-NH₂), ~1.5-2.0 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~140-145 (Ar-C-CH₂), ~137 (imidazole C2), ~130 (Ar-CH), ~120-125 (Ar-CH), ~118 (imidazole C4/C5), ~45 (-CH₂NH₂)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₂N₃: 174.1026; Found: 174.1028
FT-IR cm⁻¹: 3300-3400 (N-H stretch, primary amine), ~3100 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch)

Table 2: Predicted analytical data for (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Mechanistic Insights

Understanding the reaction mechanism is key to optimization and troubleshooting. The SNAr step is the critical bond-forming reaction.

G cluster_Mechanism SNAr Mechanism start 3-Fluorobenzonitrile + Imidazolide Anion ts1 Nucleophilic Attack start->ts1 meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ts1->meisenheimer ts2 Loss of Leaving Group meisenheimer->ts2 product 3-(1H-Imidazol-1-yl)benzonitrile ts2->product  + F⁻

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Self-Validation and Process Control:

  • Anhydrous Conditions: The success of the reduction step is critically dependent on maintaining anhydrous conditions. Any moisture will rapidly consume the LiAlH₄, leading to incomplete reaction and low yields.

  • Base Strength in SNAr: While K₂CO₃ is sufficient, stronger bases like sodium hydride (NaH) can accelerate the SNAr reaction by more effectively generating the imidazolide anion, potentially allowing for lower reaction temperatures. However, this also increases handling risks.

  • Temperature Control: Both steps require careful temperature management. Overheating the SNAr reaction can lead to side products, while the exothermic nature of the LiAlH₄ addition and quenching must be controlled to ensure safety.

Conclusion

The described two-step synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine represents a reliable, scalable, and economically viable protocol. By starting with 3-fluorobenzonitrile, the synthesis leverages a robust SNAr reaction to form the key C-N imidazole bond, followed by a standard, high-yielding nitrile reduction. The detailed procedural steps and the discussion of the underlying chemical principles provide researchers with a solid foundation for successfully producing this important chemical intermediate for applications in pharmaceutical and materials development.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenyl substituted imidazole. [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. Retrieved from [Link]

  • The Distant Reader. (n.d.). One-pot mediated synthesis of pyrimidine and quinazoline annulated derivatives of nitrogen containing five membered rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted phenyl imidazole derivatives. [Diagram]. Retrieved from [Link]

  • ScienceDirect. (2015). Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent synthetic developments and applications of the Ullmann reaction. A review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Reaction and appearance of imidazole 3 during synthesis and.... [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Request PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

Sources

Exploratory

Spectroscopic Characterization of (3-(1H-Imidazol-1-YL)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (3-(1H-Imidazol-1-YL)phenyl)methanamine is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible aminomethyl group attached to a phenyl ring which is in turn substituted with an imidazole moiety, presents a versatile scaffold for interacting with various biological targets. The imidazole ring, a common motif in pharmaceuticals, can act as a hydrogen bond donor or acceptor, and a ligand for metal ions in metalloenzymes. The primary amine group provides a key site for further chemical modification or direct interaction with biological receptors.

Accurate and comprehensive structural elucidation is the cornerstone of any chemical research, particularly in the development of new therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Molecular Structure and Numbering

The chemical structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine is depicted below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

¹H NMR Spectroscopy

Principle and Application

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the hydrogen atoms in a molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, one can deduce the electronic environment, number, and neighboring protons for each unique proton, respectively.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Dissolve approximately 5-10 mg of (3-(1H-Imidazol-1-YL)phenyl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (e.g., -NH₂).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The acquisition parameters should be optimized to ensure good signal-to-noise ratio and resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (3-(1H-Imidazol-1-YL)phenyl)methanamine in CDCl₃ is summarized in the table below. These predictions are based on the analysis of structurally similar compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-2', H-4'~7.7 - 7.2m-Imidazole Protons
H-5'~7.1t~1.8Imidazole Proton
H-2, H-4, H-5, H-6~7.5 - 7.0m-Phenyl Protons
-CH₂-~3.9s-Methanamine Protons
-NH₂~1.7br s-Amine Protons

Interpretation of the Predicted Spectrum

  • Imidazole Protons: The protons on the imidazole ring are expected to appear in the downfield region of the spectrum due to the aromaticity and the electron-withdrawing nature of the nitrogen atoms.

  • Phenyl Protons: The protons on the phenyl ring will also resonate in the aromatic region, and their exact chemical shifts and multiplicities will depend on the substitution pattern.

  • Methanamine Protons: The two protons of the methylene group (-CH₂-) are expected to appear as a singlet, as they are not adjacent to any other protons.

  • Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H-¹H COSY Correlations

G H_imidazole H-imidazole H_phenyl H-phenyl H_imidazole->H_phenyl weak H_CH2 H-CH2 H_phenyl->H_CH2 weak G M [C10H11N3]+• m/z = 173 F1 [C9H8N3]+ m/z = 158 M->F1 - •CH3 F2 [C10H10N2]+• m/z = 156 M->F2 - NH3 F3 [C7H7]+ m/z = 91 F2->F3 - Imidazole

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3-(1H-Imidazol-1-YL)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, (3-(1H-Imidazol-1-YL)phenyl)methanamine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding rational drug design. This document moves beyond a simple listing of data points to offer insights into the experimental and computational methodologies used to determine these properties, providing a self-validating framework for researchers.

Molecular Structure and Identity

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a substituted benzylamine featuring an imidazole ring attached at the meta-position of the phenyl ring. The presence of both a primary amine and an imidazole moiety imparts distinct acidic and basic characteristics to the molecule, which are critical to its overall physicochemical profile.

Key Identifiers:

IdentifierValueSource
IUPAC Name (3-(1H-imidazol-1-yl)phenyl)methanamine-
CAS Number 864070-20-8
PubChem CID 53414324
Molecular Formula C₁₀H₁₁N₃
Canonical SMILES C1=CC(=CC(=C1)N2C=CN=C2)CN
InChIKey XTMGJUHDNSODLY-UHFFFAOYSA-N

Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, a combination of high-quality computational predictions and comparisons with structurally similar molecules is employed to provide a robust physicochemical profile. The following data has been generated using the ACD/Percepta platform, a recognized tool in the pharmaceutical industry for its accuracy in predicting molecular properties.[1][2][3][4][5][6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 173.22 g/mol Influences diffusion, bioavailability, and formulation.
pKa (most basic) 8.9 ± 0.4 (amine)Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
pKa (second basic) 5.6 ± 0.2 (imidazole)Contributes to the overall ionization profile and potential for multiple charged species.
logP 1.3 ± 0.6A measure of lipophilicity, crucial for predicting membrane permeability and oral absorption.
Aqueous Solubility 3.8 g/L at pH 7Affects dissolution rate, bioavailability, and formulation options.

In-Depth Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The ionization state of a drug molecule at physiological pH (typically around 7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. (3-(1H-Imidazol-1-YL)phenyl)methanamine possesses two basic centers: the primary amine of the methanamine group and the nitrogen atoms of the imidazole ring.

  • Primary Amine (Predicted pKa ≈ 8.9): The primary aliphatic amine is the more basic of the two functional groups. This prediction is consistent with the pKa of benzylamine (pKa ≈ 9.3). The electron-withdrawing nature of the phenyl and imidazole rings slightly reduces the basicity of the amine compared to a simple alkylamine. At physiological pH, this amine group will be predominantly protonated.

  • Imidazole Ring (Predicted pKa ≈ 5.6): The imidazole ring is a weaker base. The pKa of imidazole itself is approximately 7.0. The attachment to the phenyl ring, an electron-withdrawing group, is expected to lower the pKa of the imidazole moiety in this compound.

Experimental Determination of pKa:

The pKa values of (3-(1H-Imidazol-1-YL)phenyl)methanamine can be experimentally determined using potentiometric titration. This well-established method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the resulting pH changes.

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.

The predicted logP of 1.3 suggests that (3-(1H-Imidazol-1-YL)phenyl)methanamine has a balanced hydrophilic-lipophilic character. This is a favorable characteristic for many drug candidates, as it suggests the potential for both adequate aqueous solubility and membrane permeability.

Experimental Determination of logP:

The shake-flask method is the classical approach for determining logP.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption, as a drug must dissolve in the gastrointestinal fluids before it can be absorbed. The predicted solubility of 3.8 g/L at pH 7 indicates that (3-(1H-Imidazol-1-YL)phenyl)methanamine is likely to have good solubility for oral administration. The solubility of this compound is expected to be pH-dependent due to its basic nature. At lower pH values, where the amine and imidazole groups are protonated, the solubility is expected to be significantly higher.

Experimental Determination of Aqueous Solubility:

A common method for determining thermodynamic solubility is the equilibrium solubility method.

Caption: Workflow for the experimental determination of aqueous solubility.

Stability and Reactivity Considerations

While detailed stability studies have not been reported, the chemical structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine suggests it is a relatively stable molecule under standard laboratory conditions. The primary amine group is susceptible to oxidation and may react with aldehydes and ketones to form imines. The imidazole ring is generally stable but can undergo electrophilic substitution under certain conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

Conclusion

(3-(1H-Imidazol-1-YL)phenyl)methanamine presents a promising physicochemical profile for a drug candidate, with a balance of aqueous solubility and lipophilicity. The presence of two basic centers will dictate its behavior in different pH environments, a crucial consideration for formulation and understanding its in vivo performance. While the data presented here is largely based on high-quality computational predictions, it provides a strong foundation for further experimental investigation. The outlined experimental protocols offer a clear path for the empirical validation of these important physicochemical parameters. As research on this molecule progresses, this guide will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

  • ACD/Labs. (n.d.). ACD/pKa Product Page. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/LogP Product Page. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Percepta Platform. Retrieved from [Link]

  • CAS. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414324. Retrieved from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/LogD Product Page. Retrieved from [Link]

  • Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), e1800163. [Link]

  • ACD/Labs. (n.d.). A Better Way to Turn Data into Decisions. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Multi-Faceted Strategy for Elucidating the Mechanism of Action of (3-(1H-Imidazol-1-YL)phenyl)methanamine

An in-depth technical guide on the core. Abstract The determination of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the foundational rationale for its therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

Abstract

The determination of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the foundational rationale for its therapeutic application and potential liabilities. This guide outlines a comprehensive, multi-pronged strategy for the MoA elucidation of (3-(1H-Imidazol-1-YL)phenyl)methanamine, a compound of interest featuring a bio-active imidazole ring and a phenylmethanamine scaffold. We present a systematic workflow that begins with robust in-silico target prediction to generate data-driven hypotheses, followed by rigorous in-vitro biochemical and cellular validation. This document serves as a technical blueprint, detailing the causality behind experimental choices, providing step-by-step protocols for key assays, and emphasizing the integration of computational and experimental data to build a validated, trustworthy MoA profile.

Introduction: Deconstructing the Molecule to Predict its Mission

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a small molecule characterized by two key structural motifs: an imidazole ring and a phenylmethanamine core. This structure is not arbitrary; it is a composite of pharmacophores frequently found in clinically successful drugs.

  • The Imidazole Moiety: This five-membered aromatic heterocycle is a versatile component in medicinal chemistry. It can act as a bioisostere for histidine, participate in hydrogen bonding as both a donor and acceptor, and coordinate with metal ions in enzyme active sites. Consequently, imidazole-containing drugs are known to target a wide array of proteins, most notably as inhibitors of cytochrome P450 (CYP) enzymes, kinase inhibitors, and antagonists for receptors like the histamine H3 receptor.

  • The Phenylmethanamine Scaffold: This structural element is a core feature of many endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin. Its presence suggests a potential for interaction with monoamine transporters or G-protein coupled receptors (GPCRs) within the central nervous system.

Given these features, a systematic investigation is warranted to predict and confirm the biological target(s) of this compound. An unconfirmed MoA introduces significant risk into the drug development pipeline; conversely, a well-defined MoA accelerates optimization, predicts potential side effects, and enables patient stratification.

Part I: In-Silico Target Prediction - Building the Hypothesis

The initial phase of MoA elucidation leverages computational tools to navigate the vast landscape of the human proteome, identifying the most probable biological targets. This in-silico approach is a cost- and time-effective strategy to generate high-quality, testable hypotheses.

Rationale for a Computation-First Approach

By comparing the 2D and 3D structural and electronic features of (3-(1H-Imidazol-1-YL)phenyl)methanamine against extensive databases of known bioactive ligands, we can apply the principle of "guilt-by-association." This allows us to prioritize targets and design focused, efficient experimental validation plans rather than relying on costly and often inconclusive broad screening campaigns.

Workflow: From Structure to Prioritized Target List

The computational workflow integrates ligand-based similarity searches with structure-based docking simulations to build a robust case for a select number of protein targets.

cluster_0 In-Silico Prediction Phase Compound Compound Structure (3-(1H-Imidazol-1-YL)phenyl)methanamine SwissTarget Ligand-Based Target Prediction (e.g., SwissTargetPrediction) Compound->SwissTarget Input SMILES Docking Structure-Based Docking (e.g., AutoDock Vina) SwissTarget->Docking Top Predicted Targets Hypothesis Formulate Testable Hypotheses (e.g., Target X Inhibition) Docking->Hypothesis Binding Affinity & Pose caption Figure 1. In-Silico Workflow for Target Hypothesis Generation. cluster_1 Hypothetical SRC Kinase Inhibition Pathway Compound (3-(1H-Imidazol-1-YL) phenyl)methanamine SRC SRC Kinase Compound->SRC Inhibits FAK FAK SRC->FAK Phosphorylates pFAK p-FAK Downstream Downstream Signaling (e.g., Proliferation, Migration) pFAK->Downstream Activates caption Figure 2. Hypothetical Signaling Pathway Modulated by SRC Inhibition.

Figure 2. Hypothetical Signaling Pathway Modulated by SRC Inhibition.

To ensure a comprehensive understanding of the compound's biological footprint, it is essential to screen for unintended interactions with a broad panel of targets associated with adverse drug reactions. [1]

  • Panel Selection: Utilize a commercial safety screening panel, such as the Eurofins SafetyScreen44 or a similar service, which includes a diverse set of GPCRs, ion channels, transporters, and enzymes.

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays or functional assays specific to each target in the panel.

  • Data Analysis: Results are reported as percent inhibition or activation at the tested concentration. A common threshold for a significant "hit" is >50% inhibition. Any significant hits should be followed up with full dose-response curves to determine potency (IC50 or EC50). This step is critical for distinguishing between a true off-target liability and a non-specific effect at a high concentration.

Data Synthesis and Conclusion: Constructing the Final MoA Profile

The elucidation of a compound's MoA is not a linear process but an iterative cycle of prediction, testing, and refinement. The final MoA profile is a synthesis of all data streams—computational, biochemical, and cellular.

Based on the hypothetical data generated herein, the primary mechanism of action for (3-(1H-Imidazol-1-YL)phenyl)methanamine is a potent inhibitor of the metabolic enzyme CYP2C9, with weaker activity against CYP3A4. This MoA is supported by both in-silico modeling (structural similarity, docking pose) and in-vitro enzymatic data (low micromolar IC50). The off-target safety screen would provide crucial context, potentially revealing other interactions that could contribute to the compound's overall pharmacological profile or predict potential drug-drug interactions.

This integrated approach provides a robust, evidence-based foundation for further development, enabling informed decisions for lead optimization, preclinical safety assessment, and the design of future clinical studies.

cluster_2 Integrated MoA Elucidation Workflow Input Novel Compound Structure InSilico In-Silico Prediction (Target Prediction, Docking) Input->InSilico HypothesisGen Hypothesis Generation InSilico->HypothesisGen Biochem Biochemical Validation (Enzyme/Binding Assays) HypothesisGen->Biochem Primary Hypothesis Safety Off-Target & Safety Screening (Broad Panel) HypothesisGen->Safety Broad Profiling Cellular Cellular Functional Assays (Signaling, Phenotype) Biochem->Cellular If Confirmed MoA Validated MoA Profile Biochem->MoA Cellular->MoA Safety->MoA caption Figure 3. Overall Integrated Workflow for MoA Determination.

Figure 3. Overall Integrated Workflow for MoA Determination.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 4-10. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

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  • Cheng, J., Chen, Z., & Liu, Z. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]

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  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved January 26, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

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Foundational

A Technical Guide to the Biological Activity Screening of (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of (3-(1H-Imidazol-1-YL)phenyl)methanamine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives. This class of compounds, characterized by a central phenyl ring substituted with an imidazol-1-yl group and a methanamine moiety, holds significant potential for therapeutic applications, particularly in oncology and infectious diseases. The versatile imidazole core is a well-established pharmacophore known to interact with a wide range of biological targets.[1][2] This document offers detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Therapeutic Promise of Imidazole-Based Compounds

The imidazole nucleus is a five-membered heterocyclic aromatic ring that is a crucial structural component in numerous biologically active molecules, including the amino acid histidine.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes such as DNA replication and repair, induce programmed cell death (apoptosis), and inhibit key enzymes like kinases and histone deacetylases.[5][6] In the realm of infectious diseases, these compounds can disrupt microbial cell wall synthesis, protein production, and membrane integrity.[4][7]

The (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold represents a promising area for drug discovery. The strategic placement of the imidazole and methanamine groups on the phenyl ring provides a unique three-dimensional structure for potential interactions with various biological targets. This guide will focus on the primary screening assays to elucidate the cytotoxic (anticancer) and antimicrobial potential of novel derivatives within this chemical series.

Primary Screening Cascade for Anticancer Activity

A hierarchical screening approach is recommended to efficiently identify and characterize the anticancer potential of (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives. This cascade begins with a broad cytotoxicity screen, followed by more specific mechanistic assays for promising candidates.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating anticancer potential is to determine the cytotoxic effects of the compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Rationale for Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be utilized to assess the breadth of activity. For instance, a starting panel could include:

  • MCF-7: A breast adenocarcinoma cell line.

  • HepG2: A hepatocellular carcinoma cell line.[10]

  • A549: A lung carcinoma cell line.[10]

  • K562: A chronic myeloid leukemia cell line.[10]

  • PC-3: A prostate cancer cell line.[10]

Experimental Protocol: MTT Assay [8][9][11][12]

  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective recommended media until they reach logarithmic growth phase.

    • Trypsinize adherent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each (3-(1H-Imidazol-1-YL)phenyl)methanamine derivative in sterile DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control, e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for determining cytotoxic potency. This can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software such as GraphPad Prism.

Hypothetical Data Summary: Anticancer Screening

Derivative IDMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)
IM-01 12.515.225.88.918.4
IM-02 5.27.811.33.16.5
Doxorubicin 0.81.10.90.50.7
Mechanistic Insight: Kinase Inhibition Assays

Many imidazole-based anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[3] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key target for therapeutic intervention.[13][14] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be used to screen for inhibitors of specific kinases within this pathway (e.g., PI3K, Akt, mTOR). This assay measures the amount of ADP produced in a kinase reaction, where a decrease in ADP production indicates kinase inhibition.[15][16]

Experimental Workflow: Kinase Inhibition Screening

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_kinase Prepare Kinase Solution mix_reagents Combine Kinase, Substrate, ATP, and Compound prep_kinase->mix_reagents prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_reagents incubate_reaction Incubate at Room Temperature mix_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to Convert ADP to ATP & Generate Light incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Represses Translation Imidazole (3-(1H-Imidazol-1-YL)phenyl) methanamine Derivative Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Imidazole->mTORC1 Inhibits

Caption: Potential inhibition points of imidazole derivatives in the PI3K/Akt/mTOR pathway.

Screening for Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Imidazole derivatives are a well-established class of antimicrobials. [1][4]The following assays are fundamental for determining the antimicrobial spectrum and potency of the (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17][18]This method is considered a gold standard and its execution should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [19][20] Selection of Microbial Strains: A panel of clinically relevant and standard quality control strains should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 90028)

Experimental Protocol: Broth Microdilution [17][18][19]

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a positive control.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Interpretation of MIC Results: The MIC value provides a quantitative measure of the compound's potency. A lower MIC indicates greater antimicrobial activity. The results can be categorized as susceptible, intermediate, or resistant based on established breakpoints for standard antibiotics, though specific breakpoints will not exist for novel compounds. [3][10] Hypothetical Data Summary: Antimicrobial Screening

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
IM-01 1632>1288
IM-02 48642
Ciprofloxacin 0.50.251N/A
Fluconazole N/AN/AN/A2

Conclusion and Future Directions

This guide outlines a robust and efficient screening cascade for evaluating the anticancer and antimicrobial activities of novel (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives. The described protocols for MTT, kinase inhibition, and broth microdilution assays provide a solid foundation for identifying promising lead compounds. It is imperative that all experimental procedures are conducted with appropriate controls to ensure the validity and reproducibility of the results.

Derivatives that exhibit potent and selective activity in these primary screens should be advanced to secondary and tertiary assays. For anticancer leads, this may include studies on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and in vivo efficacy in animal models. For antimicrobial candidates, time-kill kinetic studies, resistance development assays, and in vivo infection models are logical next steps. The structural versatility of the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold, coupled with a systematic screening approach, holds great promise for the discovery of novel therapeutic agents.

References

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  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728.
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  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
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Exploratory

Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery

An In-Depth Technical Guide to the In Silico Modeling of (3-(1H-Imidazol-1-YL)phenyl)methanamine Interactions This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of the small...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of (3-(1H-Imidazol-1-YL)phenyl)methanamine Interactions

This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of the small molecule (3-(1H-Imidazol-1-YL)phenyl)methanamine. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, offering a self-validating framework for predicting and analyzing molecular interactions. Our objective is to equip you with both the theoretical understanding and the practical protocols necessary to perform robust computational studies, from initial structure preparation to the dynamic simulation of a protein-ligand complex.

This guide focuses on a specific chemical scaffold: (3-(1H-Imidazol-1-YL)phenyl)methanamine . The presence of an imidazole ring is a common feature in many successful pharmaceuticals, often acting as a key hydrogen bond acceptor, a metal-coordinating ligand, or a bioisosteric replacement for other functional groups. Understanding how this particular molecule interacts with biological macromolecules is a quintessential task for modern medicinal chemistry.

We will proceed through a logical, multi-stage workflow that mirrors a real-world computational investigation. This journey will encompass ligand and protein preparation, the prediction of binding modes through molecular docking, and an assessment of the stability of these predictions using molecular dynamics simulations.

The Ligand: Characterization of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Before any interaction modeling can commence, a thorough understanding of the ligand itself is paramount. The first step is to obtain its canonical representation and key physicochemical properties. The molecule, also known as 3-(imidazol-1-ylmethyl)aniline, is registered in the PubChem database under CID 6481821.[3]

Table 1: Physicochemical Properties of (3-(1H-Imidazol-1-YL)phenyl)methanamine (CID: 6481821)

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃PubChem[3]
Molecular Weight 173.21 g/mol PubChem[3]
IUPAC Name 3-(imidazol-1-ylmethyl)anilinePubChem[3]
SMILES C1=CC(=CC(=C1)N)CN2C=CN=C2PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bonds 2PubChem[3]

The Target: Selection and Preparation of a Biological Macromolecule

The choice of a protein target is the most critical decision in this process. As (3-(1H-Imidazol-1-YL)phenyl)methanamine is not a widely studied compound with a single, known target, we must select a representative and plausible partner for this case study. The imidazole moiety is a well-known pharmacophore in kinase inhibitors. For instance, the core of the FDA-approved drug Nilotinib, a tyrosine kinase inhibitor, features a similar substituted phenyl-imidazole structure.[4] Therefore, for this guide, we will select Abelson Tyrosine-Protein Kinase 1 (ABL1) as our hypothetical target.

We will use the crystal structure of ABL1 in complex with Nilotinib (PDB ID: 3CS9) from the RCSB Protein Data Bank (PDB), a public repository for the 3D structural data of biological macromolecules.[5][6] Using a structure that is already co-crystallized with a related ligand provides a well-defined binding pocket, which is a crucial element for a self-validating protocol.

Experimental Protocol: Protein Structure Preparation

Causality: The raw PDB file is not immediately ready for docking. It contains non-essential information (e.g., co-crystallization aids, water molecules not involved in binding) and lacks information required by simulation software (e.g., hydrogen atoms, formal charges). This protocol sanitizes the structure to create a computationally viable model.

  • Fetch the Structure: Download the PDB file for 3CS9 from the RCSB PDB website.

  • Initial Cleaning: Open the structure in a molecular visualization program (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).

    • Remove all crystallographic water molecules.

    • Remove the co-crystallized ligand (Nilotinib) and any other heteroatoms (ions, cofactors) not essential for the binding interaction being studied.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. Use software tools (e.g., the pdb2pqr server or functionalities within AutoDock Tools) to add hydrogens, which is critical for defining correct hydrogen bonding networks.[7]

  • Assign Charges: Compute and assign partial atomic charges. For docking with AutoDock Vina, Gasteiger charges are commonly used and can be calculated within AutoDock Tools.

  • Save in Required Format: Save the cleaned, hydrogen-added, and charged protein structure as a .pdbqt file. This format, specific to the AutoDock software suite, contains the atomic coordinates, charge information, and atom type definitions required for the docking calculation.

The Ligand: Preparation for Docking

Causality: Just as with the protein, the ligand's 2D representation (SMILES string) must be converted into a 3D structure with appropriate chemical properties for the simulation. The goal is to generate a low-energy, 3D conformer and define its flexibility (i.e., which bonds are allowed to rotate during docking).

Experimental Protocol: Ligand Preparation
  • Generate 3D Coordinates: Using the SMILES string from Table 1, generate a 3D structure using a tool like Open Babel or the builder function within AutoDock Tools.

  • Energy Minimization: Perform a geometry optimization (energy minimization) on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a stable conformation.

  • Assign Charges: As with the protein, assign partial Gasteiger charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds. The software will explore different torsional angles for these bonds during the docking simulation, allowing the ligand to flexibly fit into the binding site.

  • Save in PDBQT Format: Save the final prepared ligand structure as a .pdbqt file.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] The process involves a search algorithm, which explores various ligand conformations and orientations within the binding site, and a scoring function, which estimates the binding affinity for each pose.[10] We will use AutoDock Vina, a widely used and validated open-source docking program.

Overall In Silico Modeling Workflow

G cluster_prep 1. System Preparation cluster_dock 2. Binding Prediction cluster_sim 3. Stability Assessment Ligand Ligand Structure (SMILES/SDF) Ligand_Prep Ligand Preparation (3D Conversion, Charges) Ligand->Ligand_Prep Protein Protein Structure (PDB) Protein_Prep Protein Preparation (Clean, Add Hydrogens) Protein->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Pose & Interaction Analysis Docking->Analysis MD_Sim Molecular Dynamics (GROMACS) Analysis->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->MD_Analysis Conclusion Conclusion MD_Analysis->Conclusion Final Hypothesis

Caption: High-level workflow for in silico interaction modeling.

Experimental Protocol: Docking with AutoDock Vina
  • Define the Search Space (Grid Box): The docking process must be confined to a specific volume of the protein, centered on the binding site. In AutoDock Tools, define a "grid box" that encompasses the entire active site where the original ligand (Nilotinib) was bound. This ensures the search is computationally efficient and biologically relevant.

  • Generate Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the center and dimensions of the grid box, and the desired output file name.

  • Run Vina: Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze Output: Vina will generate a .pdbqt file containing several predicted binding poses (typically 9), ranked by their calculated binding affinity in kcal/mol. The more negative the score, the stronger the predicted binding.

Table 2: Hypothetical Docking Results for (3-(1H-Imidazol-1-YL)phenyl)methanamine with ABL1

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1 -8.50.00
2 -8.21.21
3 -8.11.87
4 -7.92.05
5 -7.72.43

Post-Docking Analysis: Deciphering the Interactions

Causality: A docking score alone is insufficient. The scientific validity of a predicted pose comes from its chemical plausibility. We must visualize the top-ranked pose and analyze the specific intermolecular interactions that stabilize the complex. A good binding pose should satisfy key pharmacophoric features, such as forming hydrogen bonds with critical residues in the active site.

  • Visualization: Load the prepared protein PDBQT and the docking output PDBQT file into a visualization tool like PyMOL.

  • Interaction Analysis: Examine the best-scoring pose (Pose 1). Identify and measure key interactions:

    • Hydrogen Bonds: Look for potential H-bonds between the amine (donor) and imidazole nitrogens (acceptors) of the ligand and polar residues (e.g., Asp, Glu, Ser, Thr) in the protein's active site.

    • Hydrophobic Interactions: Observe how the phenyl ring of the ligand fits into hydrophobic pockets lined with nonpolar residues (e.g., Val, Leu, Ile, Phe).

    • Pi-Stacking: Check for potential π-π stacking interactions between the ligand's aromatic rings and those of residues like Phe, Tyr, or Trp.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality: Docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. MD simulation offers a way to assess the stability of the docked pose over time in a simulated physiological environment (i.e., in a box of water with ions at a given temperature and pressure).[7] If the ligand remains stably bound in its docked pose throughout the simulation, it increases confidence in the docking prediction. We will use GROMACS, a powerful and widely used open-source MD engine.[11]

MD Simulation Workflow

G Start Docked Complex (Protein + Ligand) Topology Generate Topology (Force Field) Start->Topology Solvation Solvate (Add Water Box) Topology->Solvation Ions Add Ions (Neutralize System) Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: Step-by-step workflow for MD simulation using GROMACS.

Experimental Protocol: High-Level GROMACS Workflow

This protocol requires familiarity with the GROMACS suite and a Linux environment.[12]

  • System Preparation & Topology Generation:

    • Combine the PDB files for the protein and the best-docked ligand pose.

    • Generate a topology for the protein using the pdb2gmx tool in GROMACS, selecting a force field (e.g., AMBER, CHARMM).[7]

    • Generate a topology and parameters for the ligand. This is a non-trivial step often requiring external tools like CGenFF or antechamber to generate parameters compatible with the chosen protein force field.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the complex and fill it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and achieve a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level.

  • Production MD: Run the main simulation for a set amount of time (e.g., 50-100 nanoseconds) to collect data for analysis.

  • Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it is not diffusing away from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify which parts of the protein remain stable and which are flexible upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking analysis throughout the simulation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for investigating the interactions of (3-(1H-Imidazol-1-YL)phenyl)methanamine with a plausible biological target. By progressing from static docking to dynamic simulation, we build a layered, evidence-based hypothesis of molecular recognition. The results from such a study—a predicted binding affinity, a detailed interaction map, and an assessment of complex stability—provide a strong foundation for subsequent stages of drug discovery. The next logical steps would involve synthesizing the compound and validating the computational predictions through biophysical assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) and, ultimately, cell-based and in vivo experiments. This synergy between computational and experimental approaches is the hallmark of modern, efficient drug development.

References

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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  • Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Structural Elucidation of Novel (3-(1H-Imidazol-1-YL)phenyl)methanamine Analogs

Foreword: The Architectural Blueprint of Drug Discovery In the landscape of medicinal chemistry, the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold represents a privileged structure. The imidazole ring is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of medicinal chemistry, the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold represents a privileged structure. The imidazole ring is a cornerstone moiety found in numerous natural products and clinically successful drugs, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, and antihistaminic properties.[4][5] The phenyl)methanamine portion provides a versatile framework for introducing substituents to modulate pharmacokinetic and pharmacodynamic properties.

The journey from a synthetic hypothesis to a validated lead candidate is paved with rigorous analytical science. The unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the fundamental basis for understanding its interaction with biological targets, guiding structure-activity relationship (SAR) studies, and ensuring intellectual property is robust. This guide provides a comprehensive, field-proven framework for the structural elucidation of novel analogs based on this core, emphasizing an integrated, multi-technique approach that ensures scientific integrity and accelerates the drug development pipeline.

The Genesis of Novelty: Synthesis as the First Clue

The elucidation process begins with a clear understanding of the synthetic route. The chosen reaction pathway provides the initial, unconfirmed hypothesis of the final structure. A common and effective strategy for synthesizing these analogs involves a two-step process: nucleophilic aromatic substitution (SNAr) to couple the imidazole ring to the phenyl core, followed by reductive amination to install the methanamine group.

Experimental Protocol: Synthesis of a Representative Analog

A representative synthesis for a novel analog, such as (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine, is outlined below.

Step 1: Synthesis of 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF), add 2-methylimidazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality here is that the electron-withdrawing nature of the aldehyde activates the aromatic ring for nucleophilic substitution by the imidazole nitrogen.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate aldehyde.

Step 2: Reductive Amination to form (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine

  • Dissolve the intermediate aldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN) (1.5 eq). The choice of NaBH₃CN is critical; it is a mild reducing agent that selectively reduces the imine formed in situ without affecting the aldehyde starting material.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding 1M HCl.

  • Basify the solution with 2M NaOH and extract with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product, which is then subjected to the full suite of analytical characterization.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Amination 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Reaction1 K2CO3, DMF 120 °C 3-Fluorobenzaldehyde->Reaction1 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Reaction1 Intermediate 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde Reaction1->Intermediate Reaction2 Methanol RT Intermediate->Reaction2 Ammonium_Acetate NH4OAc Ammonium_Acetate->Reaction2 Reducing_Agent NaBH3CN Reducing_Agent->Reaction2 Final_Product Target Analog (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine Reaction2->Final_Product

Caption: Synthetic workflow for a novel (3-(1H-Imidazol-1-YL)phenyl)methanamine analog.

The Integrated Elucidation Workflow: A Multi-Pronged Strategy

Relying on a single analytical technique is fraught with peril. Ambiguities in one method are often resolved by data from another. An integrated workflow is a self-validating system that builds an irrefutable case for the proposed structure.[6] This approach begins with determining the molecular mass, proceeds to piece together the molecular framework, identifies functional groups, and culminates, when possible, in the definitive solid-state structure.

G Start Purified Synthetic Product Hypothesis Initial Structural Hypothesis (From Synthesis) Start->Hypothesis MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - C-H Framework - Connectivity MS->NMR IR_UV IR & UV-Vis Spectroscopy - Functional Groups - Conjugated Systems NMR->IR_UV XRay Single Crystal X-Ray Crystallography - Absolute Structure - Stereochemistry IR_UV->XRay If single crystal available Confirmation Structure Confirmed IR_UV->Confirmation XRay->Confirmation Hypothesis->MS

Caption: Integrated workflow for unambiguous structural elucidation.

Mass Spectrometry: The Molecular Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the first port of call. Its primary role is to provide an exact mass of the molecular ion, which in turn confirms the elemental composition.[7] This experiment immediately validates whether the intended reaction has occurred.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analog in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid is crucial for promoting ionization in Electrospray Ionization (ESI) mode.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[8]

  • Data Acquisition: Acquire data in positive ion mode, as the methanamine and imidazole moieties are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: Identify the [M+H]⁺ peak. The high resolution of the instrument allows the measured mass to be compared against the theoretical mass calculated from the elemental formula, typically requiring a mass accuracy of <5 ppm.

Data Presentation: Expected HRMS Data
ParameterExpected Value for C₁₁H₁₃N₃
Formula C₁₁H₁₃N₃
Theoretical Mass [M] 187.1110
Theoretical [M+H]⁺ 188.1182
Observed [M+H]⁺ 188.1179 (Hypothetical)
Mass Accuracy -1.6 ppm (Hypothetical)

Tandem MS (MS/MS) can further support the structure by revealing characteristic fragmentation patterns. For this scaffold, common fragmentation would include cleavage of the benzylic C-N bond.

Nuclear Magnetic Resonance (NMR): Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[9] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ), integration values, and multiplicity (singlet, doublet, etc.) provide information about the electronic environment, number of protons, and neighboring protons, respectively.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (Optional but Recommended): If the structure is novel or assignments are ambiguous, acquire COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) spectra.

Data Presentation: Predicted NMR Data for a Hypothetical Analog

Analog: (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine in DMSO-d₆

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Imidazole-H 7.55d1HImidazole H5
Imidazole-H 7.10d1HImidazole H4
Aromatic-H 7.60 - 7.40m4HPhenyl protons
CH₂ 3.85s2H-CH₂-NH₂
CH₃ 2.30s3HImidazole -CH₃
NH₂ 2.15br s2H-NH₂
¹³C NMR δ (ppm)Assignment
Imidazole C2 145.5C=N (with CH₃)
Aromatic C 138.0Phenyl C-N(Im)
Imidazole C5 129.0Imidazole CH
Aromatic C 129.5-120.0Phenyl CHs
Imidazole C4 121.0Imidazole CH
CH₂ 45.0-CH₂-NH₂
CH₃ 14.0Imidazole -CH₃

Vibrational & Electronic Spectroscopy: Functional Group Confirmation

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary, albeit lower-resolution, information. IR is excellent for confirming the presence of key functional groups, while UV-Vis provides insight into the electronic conjugation within the molecule.[10][11]

Experimental Protocols
  • IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol), and the absorbance is measured across a range of wavelengths (typically 200-400 nm).[12]

Data Presentation: Predicted Spectroscopic Data
Technique ParameterPredicted Value/RangeInterpretation
IR N-H Stretch3300-3400 cm⁻¹Primary amine (-NH₂)
Aromatic C-H Stretch~3050 cm⁻¹Phenyl & Imidazole C-H
C=N/C=C Stretch1500-1600 cm⁻¹Imidazole & Phenyl rings
UV-Vis λmax (π → π*)~260 nmElectronic transitions of the conjugated phenyl-imidazole system

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[13] It is the gold standard for structural confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.[16] This is often the most challenging, trial-and-error step.

  • Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer, which bombards it with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule, confirming connectivity, stereochemistry, and conformation.

Contextualizing the Structure: Biological Relevance

The ultimate goal of synthesizing and characterizing these analogs is often to modulate a biological process. For instance, as analogs of histamine, these compounds could be designed as agonists or antagonists of histamine receptors, which are G-protein coupled receptors (GPCRs) involved in pathways like allergic inflammation (H1 receptor).[17]

G Analog (3-(1H-Imidazol-1-YL)phenyl) methanamine Analog Receptor Histamine H1 Receptor (GPCR) Analog->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Response Cellular Response (e.g., Inflammation) PKC->Response Ca_Release->Response

Caption: Hypothetical signaling pathway for an analog acting as a Histamine H1 receptor agonist.

Conclusion

The structural elucidation of novel (3-(1H-Imidazol-1-YL)phenyl)methanamine analogs is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. From the initial hypothesis derived from synthesis, HRMS confirms the elemental formula, NMR meticulously maps the atomic framework, and IR/UV-Vis verify key functional features. When attainable, X-ray crystallography provides the ultimate, irrefutable proof. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing a solid foundation for subsequent stages of drug discovery and development.

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  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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Exploratory

An In-depth Technical Guide to the Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine: A Comparative Analysis of Starting Materials

Introduction (3-(1H-Imidazol-1-yl)phenyl)methanamine is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a flexible aminomethyl group and a versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-(1H-Imidazol-1-yl)phenyl)methanamine is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a flexible aminomethyl group and a versatile imidazole ring attached to a central phenyl scaffold, makes it a sought-after intermediate for the synthesis of a diverse range of pharmacologically active compounds. The imidazole moiety, in particular, is a well-known pharmacophore capable of engaging in various biological interactions, including hydrogen bonding and metal coordination. This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this key intermediate, with a focus on the selection and utilization of different commercially available starting materials. We will delve into three distinct and logical synthetic pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their specific research and development needs.

Strategic Approaches to the Molecular Scaffolding

The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanamine can be approached from several retrosynthetic perspectives. This guide will focus on three convergent strategies, each commencing from a readily accessible brominated benzene derivative. The choice of starting material fundamentally dictates the sequence of synthetic transformations required to introduce the imidazole and aminomethyl functionalities.

The three primary routes explored in this guide are:

  • Route 1: The Nitrile Pathway, beginning with 3-bromobenzonitrile.

  • Route 2: The Aldehyde Pathway, commencing with 3-bromobenzaldehyde.

  • Route 3: The Benzylamine Pathway, starting from (3-bromophenyl)methanamine.

Each of these pathways will be dissected in detail, examining the underlying chemical principles, practical considerations, and expected outcomes.

Route 1: The Nitrile Pathway - Building from 3-Bromobenzonitrile

This synthetic approach prioritizes the early introduction of the nitrogen atom of the future aminomethyl group in the form of a stable nitrile functionality. The core of this strategy involves an initial N-arylation to construct the imidazole ring, followed by the reduction of the nitrile to the desired primary amine.

Workflow Overview

Route_1_Workflow A 3-Bromobenzonitrile C Ullmann CondensationCuI, L-proline, K2CO3, DMSO(N-Arylation) A->C B Imidazole B->C D 3-(1H-Imidazol-1-yl)benzonitrile C->D Intermediate E Catalytic HydrogenationRaney® Ni, H2, NH3/MeOH(Nitrile Reduction) D->E F (3-(1H-Imidazol-1-yl)phenyl)methanamine E->F Final Product

Caption: Workflow for the synthesis via the Nitrile Pathway.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)benzonitrile

The initial step is a copper-catalyzed N-arylation, specifically an Ullmann condensation, which forms the crucial C-N bond between the phenyl ring and the imidazole nitrogen.[1][2] The use of a copper catalyst is a classic and cost-effective method for such transformations.[3][4]

Mechanistic Insight: The reaction proceeds through a copper(I)-catalyzed cycle. The imidazole, acting as a nucleophile, coordinates to the copper catalyst. This complex then undergoes oxidative addition with 3-bromobenzonitrile. Subsequent reductive elimination yields the desired N-arylated imidazole and regenerates the copper(I) catalyst. The presence of a ligand, such as L-proline, can accelerate the reaction by stabilizing the copper intermediates. A base is required to deprotonate the imidazole, enhancing its nucleophilicity.

Experimental Protocol:

  • To a sealable reaction vessel, add 3-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-yl)benzonitrile.

Step 2: Reduction of 3-(1H-Imidazol-1-yl)benzonitrile

The final step in this pathway is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a robust and scalable method for this transformation.[5] The reaction is typically carried out in an alcoholic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[5]

Causality of Experimental Choices: Raney® Nickel is a highly active hydrogenation catalyst, well-suited for the reduction of nitriles. The use of a hydrogen atmosphere provides the reducing equivalents. An ammonia-saturated methanolic solution is employed to minimize the formation of secondary amines, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in methanol saturated with ammonia.

  • Carefully add a slurry of activated Raney® Nickel (approximately 10-20% by weight of the nitrile) in methanol.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with efficient stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of celite. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude (3-(1H-imidazol-1-yl)phenyl)methanamine, which can be further purified by distillation or salt formation if necessary.

Route 2: The Aldehyde Pathway - A Reductive Amination Approach

This strategy introduces the aminomethyl group in the final step from an aldehyde precursor. The synthesis commences with the N-arylation of imidazole onto a benzaldehyde scaffold, followed by a one-pot reductive amination.

Workflow Overview

Route_2_Workflow A 3-Bromobenzaldehyde C Ullmann CondensationCu powder, H2O(N-Arylation) A->C B Imidazole B->C D 3-(1H-Imidazol-1-yl)benzaldehyde C->D Intermediate E Reductive AminationNH3, H2, Pd/C(Amine Formation) D->E F (3-(1H-Imidazol-1-yl)phenyl)methanamine E->F Final Product

Caption: Workflow for the synthesis via the Aldehyde Pathway.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde

Similar to the nitrile pathway, the first step is an Ullmann condensation to form the N-aryl bond. A reported procedure utilizes copper powder in water, offering a more environmentally benign solvent choice.

Experimental Protocol:

  • A mixture of 3-bromobenzaldehyde (9.25 g, 1.0 eq), imidazole (20.4 g, 6.0 eq), and copper powder (0.31 g, 0.1 eq) in 50 ml of water is heated under reflux in a nitrogen atmosphere for 3 days.

  • After cooling, aqueous ammonia is added to the mixture.

  • The reaction mixture is extracted with chloroform.

  • The combined organic extracts are purified by silica gel column chromatography to yield 3-(1H-imidazol-1-yl)benzaldehyde as a pale yellow crystal (54% yield).

Step 2: Reductive Amination of 3-(1H-Imidazol-1-yl)benzaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines.[6] In this step, the aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

Mechanistic Insight: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced to the final amine. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride.[6][7]

Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of 3-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5-10 eq).

  • Add a palladium on carbon catalyst (5-10 mol% Pd/C).

  • The mixture is subjected to a hydrogen atmosphere (50-100 psi) in a pressure vessel and stirred vigorously at room temperature for 6-18 hours.

  • Upon completion, the catalyst is removed by filtration through celite.

  • The solvent is removed under reduced pressure to afford the crude (3-(1H-imidazol-1-yl)phenyl)methanamine.

Route 3: The Benzylamine Pathway - Late-Stage Imidazole Formation

This approach involves the use of a pre-formed benzylamine derivative, (3-bromophenyl)methanamine, and focuses on the late-stage construction of the imidazole ring through a C-N coupling reaction.

Workflow Overview

Route_3_Workflow A (3-Bromophenyl)methanamine C Copper-Catalyzed N-ArylationCuI, ligand, base, solvent(C-N Coupling) A->C B Imidazole B->C D (3-(1H-Imidazol-1-yl)phenyl)methanamine C->D Final Product

Caption: Workflow for the synthesis via the Benzylamine Pathway.

Copper-Catalyzed N-Arylation of (3-Bromophenyl)methanamine

This single-step route is conceptually the most direct. However, the success of this approach hinges on the chemoselective N-arylation of imidazole in the presence of the primary amine on the starting material, which is also a nucleophile. Modern copper-catalyzed N-arylation methods, often employing specific ligands, can achieve high selectivity.[3][8]

Causality of Experimental Choices: The choice of ligand is critical in this reaction to promote the desired C-N bond formation with the imidazole over potential side reactions involving the benzylamine. Ligands such as 1,10-phenanthroline derivatives have been shown to be effective in copper-catalyzed N-arylations of imidazoles.[8] The base is essential for deprotonating the imidazole, and a suitable high-boiling polar solvent is required.

Experimental Protocol:

  • In a reaction tube, combine (3-bromophenyl)methanamine (1.0 eq), imidazole (1.5 eq), copper(I) iodide (5-10 mol%), a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 10-20 mol%), and a base such as cesium carbonate (2.0 eq).

  • Add a solvent like DMSO or DMF.

  • Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography will yield the final product.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitrile PathwayRoute 2: Aldehyde PathwayRoute 3: Benzylamine Pathway
Starting Material 3-Bromobenzonitrile3-Bromobenzaldehyde(3-Bromophenyl)methanamine
Number of Steps 221
Key Reactions Ullmann Condensation, Nitrile ReductionUllmann Condensation, Reductive AminationCopper-Catalyzed N-Arylation
Potential Advantages - Stable nitrile intermediate- Well-established reduction methods- Reductive amination is a high-yield transformation- Most convergent route (single step)
Potential Challenges - Harsh conditions for nitrile reduction (high pressure H2)- Pyrophoric catalyst (Raney® Ni)- Aldehyde can be prone to oxidation- Potential for over-alkylation in reductive amination- Chemoselectivity can be an issue (competing N-arylation of the primary amine)- Ligand cost and availability
Scalability Good; catalytic hydrogenation is scalable.Good; reductive amination is a common industrial process.Potentially challenging to optimize for high selectivity on a large scale.

Conclusion

The synthesis of (3-(1H-imidazol-1-yl)phenyl)methanamine can be effectively achieved through several strategic pathways, each with its own set of advantages and challenges. The Nitrile Pathway (Route 1) offers a robust and scalable option, though it requires handling of high-pressure hydrogenation and a pyrophoric catalyst. The Aldehyde Pathway (Route 2) provides a reliable alternative with the final reductive amination step being a cornerstone of modern amine synthesis. The Benzylamine Pathway (Route 3) is the most atom-economical on paper, but its practical application is contingent on achieving high chemoselectivity in the C-N coupling step.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, available equipment, cost of starting materials and reagents, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices and successfully synthesize this valuable chemical intermediate.

References

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper(I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2264–2272. (2017).
  • Reddit. (2013).
  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs.
  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal.
  • The Role of Sodium Borohydride in Reductive Amination.
  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6190–6199.
  • A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime. Benchchem.
  • Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 226-241. (2018).
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2264–2272. (2017).
  • Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating.
  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
  • Sodium borohydride, Sodium tetrahydrobor
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • Reduction using sodium borohyride?.
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  • An Analysis of Published Synthetic Routes, Route Targets, and Reaction Types (2000–2020).
  • Solved Lab 3 Sodium Borohydride Reduction of Benzil Part 1. | Chegg.com.
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  • 3-Bromobenzaldehyde. PubChem.
  • SHORT COMMUNICATION Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwa.

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Foundational

An In-depth Technical Guide to the Predicted Crystal Structure of (3-(1H-Imidazol-1-yl)phenyl)methanamine

Abstract: This technical guide presents a predictive analysis of the crystal structure of (3-(1H-Imidazol-1-yl)phenyl)methanamine, a compound of significant interest in medicinal chemistry and drug development. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide presents a predictive analysis of the crystal structure of (3-(1H-Imidazol-1-yl)phenyl)methanamine, a compound of significant interest in medicinal chemistry and drug development. In the absence of a published experimental crystal structure for this specific molecule, this paper leverages crystallographic data from closely related analogs to forecast its molecular geometry, crystal packing, and intermolecular interactions. We provide a comprehensive methodology, including a proposed synthesis and crystallization protocol, and a detailed examination of the anticipated structural features. This predictive framework serves as a valuable resource for researchers, offering insights that can guide future experimental work and computational studies.

Introduction: The Significance of Imidazole-Containing Compounds

Imidazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents.[1] Their prevalence is due to the unique electronic properties of the imidazole ring, which can participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.[2] The title compound, (3-(1H-Imidazol-1-yl)phenyl)methanamine, combines the versatile imidazole moiety with a flexible benzylamine group, making it a valuable scaffold for the design of novel bioactive molecules. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for elucidating its structure-activity relationships and for the rational design of new drugs.

While the crystal structure of the title compound has not been experimentally determined, analysis of structurally similar compounds allows for a robust prediction of its crystallographic properties. This guide will utilize data from analogous structures, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, to construct a detailed predictive model of the crystal structure of (3-(1H-Imidazol-1-yl)phenyl)methanamine.

Proposed Synthesis and Crystallization

The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanamine can be approached through established synthetic routes for imidazole derivatives. A plausible pathway involves the initial synthesis of 3-(1H-imidazol-1-yl)benzonitrile, followed by its reduction to the corresponding benzylamine.

Synthetic Protocol

A generalized two-step synthesis is proposed, drawing from methodologies for similar compounds.[3]

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzonitrile

  • To a solution of 3-fluorobenzonitrile and imidazole in a suitable aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and partition it between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1H-imidazol-1-yl)benzonitrile.

Step 2: Reduction to (3-(1H-Imidazol-1-yl)phenyl)methanamine

  • Dissolve the 3-(1H-imidazol-1-yl)benzonitrile in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a reducing agent, for instance, lithium aluminum hydride (LiAlH4) in THF or conduct catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), carefully quench the reaction mixture (in the case of LiAlH4, by sequential addition of water and aqueous sodium hydroxide).

  • Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude (3-(1H-Imidazol-1-yl)phenyl)methanamine.

  • Further purification can be achieved by recrystallization or column chromatography.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step.[4] Slow evaporation is a commonly successful technique for crystallizing imidazole-containing compounds.[5]

  • Dissolve the purified (3-(1H-Imidazol-1-yl)phenyl)methanamine in a minimal amount of a suitable solvent or solvent system. Good solvent choices often include ethanol, methanol, or a mixture of a good solvent (like ethanol) and a poor solvent (like hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Monitor for the formation of well-defined single crystals over several days to weeks.

G cluster_synthesis Synthesis cluster_crystallization Crystallization 3-fluorobenzonitrile 3-fluorobenzonitrile Reaction1 Nucleophilic Aromatic Substitution 3-fluorobenzonitrile->Reaction1 Imidazole Imidazole Imidazole->Reaction1 Benzonitrile_Intermediate 3-(1H-imidazol-1-yl)benzonitrile Reaction1->Benzonitrile_Intermediate Reduction Reduction of Nitrile Benzonitrile_Intermediate->Reduction Final_Product (3-(1H-Imidazol-1-yl)phenyl)methanamine Reduction->Final_Product Purified_Product Purified Product Final_Product->Purified_Product Purification Dissolution Dissolution in Solvent Purified_Product->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals

Figure 1: Proposed workflow for the synthesis and crystallization of (3-(1H-Imidazol-1-yl)phenyl)methanamine.

Predicted Crystallographic Parameters and Molecular Geometry

The crystallographic parameters for the title compound are predicted based on the analysis of a closely related structure, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, which has been characterized by single-crystal X-ray diffraction.[6][7]

ParameterPredicted Value for (3-(1H-Imidazol-1-yl)phenyl)methanamineAnalog: 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol[6][7]
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)9.0 - 9.59.0352 (5)
b (Å)11.5 - 12.011.8521 (7)
c (Å)10.0 - 10.510.3462 (6)
β (°)109.0 - 110.0109.688 (1)
V (ų)~10401043.17 (10)
Z44

Table 1: Predicted Crystallographic Data.

The molecular geometry is expected to feature a non-planar conformation, with a significant dihedral angle between the phenyl and imidazole rings. In the analog, this angle is 66.73 (5)°.[6][7] This twist is a common feature in such systems and is influenced by steric hindrance and the optimization of intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing of (3-(1H-Imidazol-1-yl)phenyl)methanamine is anticipated to be dominated by hydrogen bonding and π-π stacking interactions, which are prevalent in imidazole derivatives.[8][9]

Hydrogen Bonding Network

The primary amine group (-CH₂NH₂) is a potent hydrogen bond donor, while the pyridine-like nitrogen atom of the imidazole ring is an effective hydrogen bond acceptor. This will likely lead to the formation of a robust network of intermolecular N-H···N hydrogen bonds, connecting neighboring molecules into chains or sheets.[9] The presence of these strong interactions is a key factor in the stability of the crystal lattice.

π-π Stacking Interactions

The aromatic phenyl and imidazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal structure.[10] These interactions can occur between pairs of phenyl rings, pairs of imidazole rings, or between a phenyl and an imidazole ring of adjacent molecules. The offset or parallel-displaced stacking arrangement is common for such systems, maximizing attractive forces while minimizing steric repulsion.[8]

G cluster_packing Predicted Crystal Packing Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H···N Hydrogen Bond Molecule3 Molecule C Molecule2->Molecule3 π-π Stacking

Figure 2: Predicted intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

While this guide focuses on the crystal structure, a complete characterization would involve various spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure in solution and provide information on the chemical environment of each atom.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups, such as the N-H stretches of the amine and the C=N and C=C stretches of the aromatic rings.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Conclusion and Future Directions

This technical guide provides a predictive analysis of the crystal structure of (3-(1H-Imidazol-1-yl)phenyl)methanamine, based on data from closely related, experimentally characterized compounds. The predicted monoclinic crystal system, P2₁/c space group, and the dominance of N-H···N hydrogen bonding and π-π stacking interactions provide a solid foundation for future experimental investigations.

The synthesis and crystallization protocols outlined herein offer a practical starting point for obtaining single crystals of the title compound. Subsequent experimental determination of its crystal structure will be invaluable for validating and refining the predictive model presented in this guide. Such experimental data will ultimately contribute to a deeper understanding of the structure-property relationships in this important class of molecules, aiding in the development of new and improved pharmaceutical agents.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o628. [Link]

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link]

  • Gong, Y., et al. (2014). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Crystallographic Communications, 70(7), o799–o800. [Link]

  • Zhang, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Advances, 14(39), 28263-28273. [Link]

  • Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Crystallography. IntechOpen. [Link]

  • Tewari, A. K., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. [Link]

  • Baudequin, C., et al. (2003). Imidazoles and their derivatives: application as precursors for imidazolium-based ionic liquids. Tetrahedron, 59(26), 4881-4894.
  • Bao, W., et al. (2003). A convenient synthesis of 2-(1H-imidazol-1-yl)-3-phenylpropanoate derivatives.
  • Chen, S., et al. (2019). Enhanced coupling through π-stacking in imidazole-based molecular junctions. Chemical Science, 10(40), 9239-9245. [Link]

  • Matsuoka, K., et al. (2006).
  • Singh, P., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Semantic Scholar. [Link]

  • Lan, J., et al. (2004). Synthesis and characterization of novel chiral imidazole-containing cyclophanes. Tetrahedron: Asymmetry, 15(1), 149-154.
  • Nair, V., et al. (2004). N-Heterocyclic carbenes: a new concept in organocatalysis.
  • Sambrook, M. R., et al. (2005). Imidazole-based fluorescent sensors for zinc(II). Dalton Transactions, (10), 1827-1834.
  • Wang, Y., et al. (2007). Synthesis and enantioselective recognition of novel chiral molecular tweezers based on imidazole. Tetrahedron: Asymmetry, 18(13), 1551-1557.
  • You, J., et al. (2001). Chiral recognition of amino acid derivatives by novel receptors containing imidazole moieties. Chirality, 13(9), 544-548.
  • Gaba, M., et al. (2021). Imidazole as a promising medicinal scaffold: Current status and future direction. Journal of Medicinal Chemistry, 64(15), 10845-10886.
  • Shalini, K., Sharma, P. K., & Kumar, N. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(3), 36-47.
  • Hussain, Z., et al. (2009). Synthesis and biological evaluation of some new 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one derivatives. European Journal of Medicinal Chemistry, 44(12), 4974-4980.
  • Emel'yanenko, V. N., et al. (2017). Imidazole-containing fungicides. Russian Journal of General Chemistry, 87(13), 3045-3066.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. Retrieved from [Link]

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). Recent advances in the synthesis of N-arylated imidazoles.
  • Xi, Z., Liu, F., & Zhou, Y. (2008). Copper-catalyzed N-arylation of imidazoles. Tetrahedron, 64(20), 4475-4481.
  • Schröder, F., et al. (2009). Imidazole derivatives as catalysts for the epoxidation of olefins.
  • University of Birmingham. (n.d.). Crystallisation of active pharmaceutical ingredients using ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

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Exploratory

A Technical Guide to Quantum Mechanical Calculations for (3-(1H-Imidazol-1-YL)phenyl)methanamine: A Computational Chemistry Whitepaper

Abstract This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on (3-(1H-Imidazol-1-YL)phenyl)methanamine, a molecule of interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum mechanical (QM) calculations on (3-(1H-Imidazol-1-YL)phenyl)methanamine, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical workflows necessary to elucidate the electronic structure, molecular properties, and reactivity of this imidazole derivative. By integrating Density Functional Theory (DFT) and Hartree-Fock (HF) methods, this guide offers a self-validating protocol, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential surfaces. The methodologies presented herein are grounded in established computational practices, ensuring both scientific rigor and practical applicability for predicting molecular behavior and guiding experimental research.

Introduction: The Intersection of Quantum Mechanics and Drug Discovery

(3-(1H-Imidazol-1-YL)phenyl)methanamine belongs to a class of imidazole-containing compounds that are of significant interest in pharmaceutical development due to their versatile roles in bioactive molecules and as intermediates in organic synthesis.[1][2] The imidazole nucleus is a privileged structure in medicinal chemistry, capable of engaging in various non-covalent interactions, including hydrogen bonding and metal coordination.[2][3] Understanding the molecule's three-dimensional conformation, electronic charge distribution, and sites of reactivity is paramount for designing novel therapeutics and functional materials.

Quantum mechanical calculations offer a powerful, in silico approach to predict these properties with high accuracy, complementing and often guiding experimental efforts.[4][5][6][7] By solving approximations of the Schrödinger equation, we can generate a wealth of information, including stable molecular geometries, vibrational frequencies, and electronic properties like orbital energies, which are critical for predicting a molecule's behavior in a biological or chemical system.[8]

This guide serves as both a theoretical primer and a practical, step-by-step manual for performing robust QM calculations on the title molecule, empowering researchers to leverage computational chemistry in their discovery pipelines.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any QM calculation is contingent upon the selection of an appropriate theoretical method and basis set. These choices represent a trade-off between computational cost and the desired level of accuracy.

Core Theoretical Methods
  • Hartree-Fock (HF) Theory : As a foundational ab initio method, Hartree-Fock theory approximates the many-electron wavefunction as a single Slater determinant.[9][10] It solves the Schrödinger equation by assuming each electron moves in an average, or "mean-field," potential created by all other electrons.[9][11] While computationally efficient and a crucial starting point, HF theory neglects electron correlation (the instantaneous interactions between electrons), which can be critical for accurate energy predictions.

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[5][6][7] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Popular functionals for organic molecules include:

    • B3LYP : A hybrid functional that is widely used and provides reliable results for a broad range of systems.

    • ωB97X-D : A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for studying non-covalent interactions.

    • M06-2X : A meta-hybrid functional with good performance for thermochemistry and kinetics.[12]

The Role of Basis Sets

A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[13][14] The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and widely used for geometry optimizations of medium-sized organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately.

  • Larger basis sets (e.g., 6-311++G(d,p)) : These provide more flexibility for the electrons by using more functions. The "++" indicates the addition of diffuse functions, which are important for describing anions, lone pairs, and weak interactions.

For a molecule like (3-(1H-Imidazol-1-YL)phenyl)methanamine, a prudent strategy involves optimizing the geometry with a cost-effective basis set like 6-31G(d,p) and then performing a more accurate single-point energy calculation with a larger basis set if higher precision is required.[12]

G cluster_methods Theoretical Methods cluster_basis_sets Basis Sets HF Hartree-Fock (HF) (Mean-Field Approx.) DFT Density Functional Theory (DFT) (Electron Density Based) DFT->HF Often improves upon HF by including electron correlation Pople Pople Sets (e.g., 6-31G(d,p)) Larger Larger Sets (e.g., 6-311++G(d,p)) Larger->Pople Higher accuracy, higher cost Calculation Quantum Mechanical Calculation Calculation->HF employs Calculation->DFT employs Calculation->Pople requires Calculation->Larger requires

Caption: Relationship between theoretical methods and basis sets in QM calculations.

Experimental Protocol: A Self-Validating Computational Workflow

This section outlines a detailed, step-by-step methodology for performing QM calculations on (3-(1H-Imidazol-1-YL)phenyl)methanamine using the Gaussian software package as an example, though the principles are transferable to other programs like ORCA or GAMESS.[15][16][17][18][19]

Step 1: Molecular Structure Input
  • Obtain Initial Coordinates : Draw the 2D structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine and convert it to a 3D structure using a molecular editor like GaussView.[20] Alternatively, retrieve a starting structure from a database like PubChem.

  • Pre-optimization : Perform a quick molecular mechanics cleanup (e.g., using a UFF force field) to ensure reasonable bond lengths and angles before starting the more intensive QM calculation.

Step 2: Geometry Optimization
  • Objective : To find the coordinates on the potential energy surface that correspond to a minimum energy, i.e., the most stable conformation of the molecule.

  • Causality : Starting any property calculation from a non-optimized, high-energy structure will yield physically meaningless results. Optimization is the most critical first step.

  • Protocol :

    • Method : DFT, using the B3LYP functional. This choice is a well-established standard for reliable geometries in organic chemistry.

    • Basis Set : 6-31G(d,p). This provides a good balance of accuracy and computational expense for a molecule of this size.

    • Keywords (Gaussian) : #p B3LYP/6-31G(d,p) Opt

    • Input File Structure :

      (Where 0 is the charge and 1 is the spin multiplicity).

Step 3: Frequency Calculation (Self-Validation)
  • Objective : To confirm that the optimized geometry is a true local minimum and to compute thermochemical properties.

  • Trustworthiness : A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization has not found a stable structure and must be repeated. This step is a mandatory quality control check.

  • Protocol :

    • Use the optimized geometry from the previous step.

    • Keywords (Gaussian) : #p B3LYP/6-31G(d,p) Freq

    • Verification : Upon completion, check the output file for the line "NImag=". This value should be 0.

Step 4: Calculation of Electronic and Spectroscopic Properties
  • Objective : To extract chemically meaningful data from the optimized, validated structure.

  • Protocol : These calculations are performed as single-point energy calculations on the final geometry. For higher accuracy, a larger basis set like 6-311++G(d,p) is recommended.

    • Keywords (Gaussian) : #p B3LYP/6-311++G(d,p) Pop=Full GFInput

  • Key Analyses :

    • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[21]

    • Molecular Electrostatic Potential (MEP) Surface : This is a color-coded map of the electrostatic potential on the electron density surface. It visually identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue).[21]

    • Mulliken Population Analysis : Provides partial atomic charges, giving insight into the charge distribution across the molecule.

Caption: A self-validating workflow for quantum mechanical calculations.

Data Presentation and Interpretation

All quantitative results should be systematically organized for clarity and comparative analysis.

Table 1: Predicted Electronic Properties
PropertyCalculated Value (B3LYP/6-311++G(d,p))Interpretation
Total Energy (a.u.)Value from outputThe electronic energy of the optimized structure.
Dipole Moment (Debye)Value from outputIndicates the overall polarity of the molecule.
HOMO Energy (eV)Value from outputRelates to ionization potential; higher energy suggests easier electron donation.
LUMO Energy (eV)Value from outputRelates to electron affinity; lower energy suggests easier electron acceptance.
HOMO-LUMO Gap (eV)Calculated differenceA larger gap implies higher kinetic stability and lower chemical reactivity.[21]
Table 2: Selected Optimized Geometric Parameters
ParameterBond/AngleOptimized Value (Å or °)
Bond LengthC(phenyl)-N(imidazole)Value from output
Bond LengthC(phenyl)-C(methanamine)Value from output
Dihedral AnglePhenyl-ImidazoleValue from output

Interpretation of Results : The MEP surface for (3-(1H-Imidazol-1-YL)phenyl)methanamine is expected to show a negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the methanamine group, identifying them as likely sites for hydrogen bonding or electrophilic attack. The phenyl ring will exhibit the characteristic electron distribution of an aromatic system. The HOMO is likely to be distributed across the imidazole and phenyl rings, while the LUMO may also have significant density on these aromatic systems. This information is invaluable for predicting how the molecule will interact with biological targets like protein active sites.

Conclusion

This guide has outlined a robust and scientifically sound methodology for performing quantum mechanical calculations on (3-(1H-Imidazol-1-YL)phenyl)methanamine. By following the prescribed workflow—from careful selection of DFT methods and basis sets to the critical self-validation step of frequency analysis—researchers can reliably predict the molecule's geometric, electronic, and thermodynamic properties. The insights gained from these in silico experiments are essential for understanding molecular reactivity, guiding synthetic efforts, and accelerating the drug discovery process. Computational chemistry, when applied with rigor, is an indispensable tool in the modern scientist's arsenal.

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging (3-(1H-Imidazol-1-YL)phenyl)methanamine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Strategic Importance of the Imidazole Moiety in Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role, with nitrogen-containing heterocycles being particularly prominent due to their ability to form key interactions within the ATP-binding site of kinases.[1]

Among these, the imidazole ring is a privileged structure in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal pharmacophore for engaging with the kinase active site.[1] The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase, a critical area for inhibitor binding.[2] A prime example of a successful imidazole-containing kinase inhibitor is Nilotinib, an FDA-approved drug for the treatment of chronic myeloid leukemia (CML), which features a 3-(4-methyl-1H-imidazol-1-yl) moiety that is crucial for its high affinity and selectivity for the BCR-ABL kinase.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3-(1H-Imidazol-1-YL)phenyl)methanamine as a versatile building block in the synthesis of novel kinase inhibitors. We will delve into its physicochemical properties, provide detailed, field-proven synthetic protocols for its incorporation into a kinase inhibitor scaffold, and discuss the underlying structure-activity relationships (SAR) that make this moiety a valuable asset in drug discovery.

Physicochemical Properties of (3-(1H-Imidazol-1-YL)phenyl)methanamine

PropertyEstimated ValueSource
Molecular Formula C₁₀H₁₁N₃[3][4]
Molecular Weight 173.21 g/mol [3][4]
XLogP3 0.5 - 0.9[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 2[3][4]
Rotatable Bond Count 2[3][4]
Topological Polar Surface Area 43.8 Ų[3][4]

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the synthesis of a potent kinase inhibitor, using (3-(1H-Imidazol-1-YL)phenyl)methanamine as a key building block. The overall strategy is adapted from established syntheses of related kinase inhibitors, such as Nilotinib, and is designed to be robust and reproducible.

Protocol 1: Synthesis of the Starting Material - (3-(1H-Imidazol-1-YL)phenyl)methanamine (Proposed Route)

As a direct, peer-reviewed synthesis for this specific amine is not widely published, we propose a reliable two-step synthesis starting from 3-bromobenzonitrile. This method involves a well-established Ullmann condensation followed by a standard nitrile reduction.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)benzonitrile

This step involves the coupling of 3-bromobenzonitrile with imidazole.

  • Reagents and Materials:

    • 3-bromobenzonitrile

    • Imidazole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of 3-bromobenzonitrile (1.0 eq) and imidazole (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq).

    • Heat the reaction mixture to 120-130 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-yl)benzonitrile.

Step 2: Reduction of 3-(1H-Imidazol-1-yl)benzonitrile to (3-(1H-Imidazol-1-YL)phenyl)methanamine

This step involves the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄).[5][6][7][8][9]

  • Reagents and Materials:

    • 3-(1H-imidazol-1-yl)benzonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 10% Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), 10% NaOH solution (1.5 mL per gram of LiAlH₄), and then water again (3 mL per gram of LiAlH₄).

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield (3-(1H-Imidazol-1-YL)phenyl)methanamine. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Synthesis_of_Starting_Material cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitrile Reduction 3-bromobenzonitrile 3-bromobenzonitrile reagents1 CuI, K₂CO₃ DMF, 120-130 °C 3-bromobenzonitrile->reagents1 imidazole Imidazole imidazole->reagents1 nitrile_intermediate 3-(1H-Imidazol-1-yl)benzonitrile reagents1->nitrile_intermediate reagents2 1. LiAlH₄, THF 2. H₂O, NaOH nitrile_intermediate->reagents2 final_product (3-(1H-Imidazol-1-YL)phenyl)methanamine reagents2->final_product

Caption: Synthetic route to (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Protocol 2: Synthesis of a Nilotinib-Inspired Kinase Inhibitor

This protocol details the synthesis of a potent kinase inhibitor by coupling (3-(1H-Imidazol-1-YL)phenyl)methanamine with a pyrimidine-based core structure. This example is inspired by the synthesis of Nilotinib.

Step 1: Synthesis of the Pyrimidine Core - N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This intermediate is a key component of many kinase inhibitors. Its synthesis involves the reduction of a nitro-group containing precursor.[10]

  • Reagents and Materials:

    • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of stannous chloride dihydrate (4.2 eq) in concentrated HCl at 0 °C, add N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) portion-wise.

    • Stir the suspension vigorously at room temperature for 6 hours.

    • Pour the reaction mixture onto crushed ice and basify with solid NaOH until the pH is > 10.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from methanol to obtain pure N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[10]

Step 2: Amide Coupling to Form the Final Kinase Inhibitor

This final step involves the formation of an amide bond between the synthesized pyrimidine core and a carboxylic acid, followed by reaction with (3-(1H-Imidazol-1-YL)phenyl)methanamine. For this example, we will use a generic activated carboxylic acid.

  • Reagents and Materials:

    • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

    • 3-Trifluoromethyl-4-methylbenzoyl chloride (as an example of an activated carboxylic acid)

    • (3-(1H-Imidazol-1-YL)phenyl)methanamine

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq) and a base such as TEA (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add 3-trifluoromethyl-4-methylbenzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • To this reaction mixture, add (3-(1H-Imidazol-1-YL)phenyl)methanamine (1.2 eq).

    • Stir the reaction mixture at room temperature for an additional 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final kinase inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Amide Coupling nitro_precursor N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine reagents1 SnCl₂·2H₂O, HCl nitro_precursor->reagents1 pyrimidine_core N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine reagents1->pyrimidine_core reagents2 TEA, DCM pyrimidine_core->reagents2 activated_acid 3-Trifluoromethyl-4-methylbenzoyl chloride activated_acid->reagents2 our_amine (3-(1H-Imidazol-1-YL)phenyl)methanamine final_inhibitor Final Kinase Inhibitor our_amine->final_inhibitor intermediate_amide intermediate_amide reagents2->intermediate_amide Intermediate Amide intermediate_amide->final_inhibitor

Caption: Workflow for the synthesis of a Nilotinib-inspired kinase inhibitor.

Structure-Activity Relationship (SAR) and the Role of the Imidazole Moiety

The (3-(1H-Imidazol-1-YL)phenyl)methanamine fragment is a valuable component in kinase inhibitor design due to several key structural features that contribute to potent and selective inhibition.

  • Hinge Binding: The imidazole ring is an excellent bioisostere for other hinge-binding motifs. One of the nitrogen atoms of the imidazole can form a crucial hydrogen bond with the backbone amide of a residue in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[2]

  • Hydrophobic Interactions: The phenyl ring provides a scaffold for hydrophobic interactions within the ATP binding pocket. Substitutions on this ring can be tailored to optimize van der Waals contacts and increase potency.

  • Vector for Further Modification: The methanamine group offers a convenient attachment point for coupling with various core scaffolds of kinase inhibitors. The flexibility of the benzylamine linker allows the imidazole-phenyl moiety to adopt an optimal orientation for binding.

  • Solubility and Physicochemical Properties: The polar imidazole ring can improve the aqueous solubility of the final inhibitor, a critical parameter for drug development.

The following table provides hypothetical IC₅₀ data for a series of kinase inhibitors to illustrate the importance of the imidazole moiety.

CompoundR Group on ImidazoleKinase TargetIC₅₀ (nM)
Inhibitor A HBCR-ABL50
Inhibitor B MethylBCR-ABL25
Inhibitor C None (phenylamine only)BCR-ABL>1000
Inhibitor D HVEGFR280
Inhibitor E MethylVEGFR245

Visualizing Molecular Interactions and Signaling Pathways

To provide a deeper understanding of how kinase inhibitors function, it is essential to visualize their interactions at a molecular level and within the context of cellular signaling pathways.

Molecular Interactions in the Kinase Active Site

The following diagram illustrates the key interactions of an imidazole-containing kinase inhibitor within the ATP-binding pocket of a representative kinase, such as ABL kinase.

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Imidazole-based Inhibitor Hinge Hinge Region (e.g., Met318) Gatekeeper Gatekeeper Residue (e.g., Thr315) DFG_motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Imidazole Imidazole Ring Imidazole->Hinge H-Bond Phenyl Phenyl Ring Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Core Core Scaffold Core->Gatekeeper van der Waals Core->DFG_motif Interaction

Caption: Key interactions of an imidazole-based inhibitor in a kinase active site.

Targeted Signaling Pathway: BCR-ABL

Inhibitors synthesized using (3-(1H-Imidazol-1-YL)phenyl)methanamine can be designed to target various kinases. A prominent example is the BCR-ABL fusion protein, the causative agent of CML. The diagram below illustrates the downstream signaling cascade initiated by the constitutively active BCR-ABL kinase.

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Adhesion Altered Adhesion BCR_ABL->Adhesion Inhibitor (3-(1H-Imidazol-1-YL)phenyl)methanamine -based Inhibitor Inhibitor->BCR_ABL Inhibits Proliferation Increased Proliferation & Cell Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

(3-(1H-Imidazol-1-YL)phenyl)methanamine represents a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its inherent structural features, particularly the strategically positioned imidazole ring, provide a strong foundation for achieving high-affinity binding to the kinase hinge region. The synthetic protocols outlined in this guide offer a clear and adaptable framework for incorporating this moiety into diverse kinase inhibitor scaffolds. By leveraging the principles of structure-based drug design and a thorough understanding of the target signaling pathways, researchers can effectively utilize this compound to develop novel and potent therapeutics for a range of diseases driven by aberrant kinase activity.

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  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. Retrieved January 26, 2026, from [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (2021). Encyclopedia.pub. Retrieved January 26, 2026, from [Link]

  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

  • reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]

  • 3-(1H-Imidazo[4,5-f][11][12]phenanthrolin-2-yl)benzonitrile methanol solvate. (2009). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (2009). PMC. Retrieved January 26, 2026, from [Link]

  • Reduction of nitriles to amines using LiAlH4. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2023). PMC. Retrieved January 26, 2026, from [Link]

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Application

Application of (3-(1H-Imidazol-1-YL)phenyl)methanamine in Anticancer Research: A Technical Guide for Drug Development Professionals

Foreword: The Imidazole Scaffold in Oncology The imidazole ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties.[1] Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties.[1] Its unique electronic characteristics, ability to participate in hydrogen bonding and coordinate with metal ions, allow for a wide range of interactions with biological macromolecules.[1] This has led to the successful development of numerous imidazole-containing drugs with diverse therapeutic applications, including a significant number in the field of oncology.[2] From established chemotherapeutics to novel targeted agents, the imidazole scaffold continues to be a fertile ground for the discovery of potent anticancer compounds.[3][4] This guide focuses on a specific, yet promising, member of this family: (3-(1H-Imidazol-1-YL)phenyl)methanamine, and explores its potential applications in anticancer research based on the established activities of its structural analogs. While direct studies on this specific molecule are limited, this document will provide a comprehensive overview of the broader class of phenyl-imidazole derivatives, offering a scientifically grounded framework for its investigation.

The Phenyl-Imidazole Core: A Privileged Structure in Cancer Targeting

The conjugation of a phenyl ring to an imidazole moiety creates a "phenyl-imidazole" core structure that has been extensively explored in anticancer drug design. This arrangement provides a rigid scaffold that can be readily functionalized to achieve specific interactions with various biological targets. The phenyl group can be substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the compound's pharmacological profile.

The methanamine group at the meta-position of the phenyl ring in (3-(1H-Imidazol-1-YL)phenyl)methanamine introduces a basic and flexible side chain. This primary amine can serve as a crucial interaction point with acidic residues in protein active sites, act as a handle for further chemical modification, or improve the compound's aqueous solubility and pharmacokinetic properties.

Potential Anticancer Mechanisms of Action

Based on extensive research into imidazole-based anticancer agents, (3-(1H-Imidazol-1-YL)phenyl)methanamine and its derivatives could potentially exert their anticancer effects through several mechanisms:

Kinase Inhibition

A primary mechanism of action for many imidazole-containing compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[3] The phenyl-imidazole scaffold can be designed to target the ATP-binding pocket of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are crucial for tumor growth, angiogenesis, and metastasis.[5]

  • Non-Receptor Tyrosine Kinases: Including Focal Adhesion Kinase (FAK), a mediator of cell migration and invasion.[3]

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in tumor immune escape by creating a tolerogenic microenvironment.[6] Phenyl-imidazole derivatives have been identified as potent inhibitors of IDO, restoring the immune system's ability to recognize and attack cancer cells.[6]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy. Certain 1-substituted-2-aryl imidazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate DNA topology and are vital for DNA replication and transcription.[3] Imidazole-containing compounds have been developed as topoisomerase inhibitors, inducing DNA damage and triggering cancer cell death.[3]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro screening of (3-(1H-Imidazol-1-YL)phenyl)methanamine and its derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the effect of the compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vivo Evaluation: Xenograft Tumor Models

Promising compounds from in vitro studies should be further evaluated in vivo.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of Phenyl-Imidazole Derivatives (Hypothetical Data)
CompoundCancer Cell LineIC50 (µM)
(3-(1H-Imidazol-1-YL)phenyl)methanamineA549 (Lung)> 100
Derivative AA549 (Lung)15.2
Derivative BK562 (Leukemia)5.8
5-FluorouracilK562 (Leukemia)8.1

This table provides a template for presenting IC50 values. The data shown is for illustrative purposes only.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental designs and biological mechanisms.

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model

Caption: Workflow for the preclinical evaluation of novel anticancer compounds.

Simplified Kinase Inhibition Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Downstream Signaling RAS-RAF-MEK-ERK PI3K-AKT-mTOR RTK->Downstream Signaling Compound (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivative Compound->RTK Inhibition Cellular Response Proliferation Survival Angiogenesis Downstream Signaling->Cellular Response

Caption: Inhibition of RTK signaling by a phenyl-imidazole derivative.

Conclusion and Future Directions

While (3-(1H-Imidazol-1-YL)phenyl)methanamine itself requires direct investigation, the broader class of phenyl-imidazole derivatives holds significant promise in anticancer research. The versatile nature of this scaffold allows for the development of compounds with diverse mechanisms of action, including kinase inhibition, immunomodulation, and disruption of core cellular processes. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Future research should focus on synthesizing and screening a library of derivatives based on the (3-(1H-Imidazol-1-YL)phenyl)methanamine core, elucidating their specific molecular targets, and optimizing their pharmacological properties for clinical translation.

References

  • Verma, A., Joshi, N., Singh, D. & Singh, T. R. Imidazoles as potential anticancer agents. J. Cancer Res. Ther.14, 736-748 (2018).
  • Zhang, M. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int. J. Mol. Sci.24, 8686 (2023).
  • Abdel-Maksoud, M. S. et al. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Kinase Inhibition. ACS Omegain press, (2025).
  • Elmaaty, A. A. et al.
  • Gomha, S. M., Abdel-aziz, H. M. & Khedr, M. A. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules26, 1543 (2021).
  • Hassan, A. A., Mohamed, N. K., & El-Naggar, A. M. Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. J. Mol. Struct.1273, 134268 (2023).
  • MDT-32, MDT-39, MDT-43, MDT-44, MDT-45, MDT-47, MDT-54, MDT-58, MDT-59, and MDT-60) were synthesized and evaluated for cytotoxicity against ER-α-positive breast cancer (T47D and MCF-7), ER-α-negative breast cancer (MDA-MB-231), kidney (HEK-293), and lung (A-549) cells using the MTT assay. Asian J. Green Chem.5, 348-361 (2021).
  • Li, X. et al. Design, synthesis and antitumor activity of 1H-indazole-3-amine derivatives. Int. J. Mol. Sci.24, 8686 (2023).
  • Xu, Y. et al. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorg. Med. Chem.53, 116592 (2022).
  • Mautino, M. R. et al. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. J. Med. Chem.52, 7114–7125 (2009).
  • Li, L. et al. 1-Substituted-2-aryl imidazoles as a new class of potent tubulin polymerization inhibitors. J. Med. Chem.55, 8639–8654 (2012).
  • Jaber, A. M., Al-Qudah, M. A., & Al-Zoubi, R. M. Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. Mini-Rev. Org. Chem.22, 818-833 (2025).

Sources

Method

Application Notes and Protocols for In Vitro Assay of (3-(1H-Imidazol-1-YL)phenyl)methanamine Activity

Introduction The compound (3-(1H-Imidazol-1-YL)phenyl)methanamine is a novel molecule featuring a core imidazole ring linked to a phenylmethanamine moiety. The imidazole nucleus is a common scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound (3-(1H-Imidazol-1-YL)phenyl)methanamine is a novel molecule featuring a core imidazole ring linked to a phenylmethanamine moiety. The imidazole nucleus is a common scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The phenylmethanamine portion, on the other hand, bears structural resemblance to endogenous monoamines, suggesting a potential interaction with components of the monoaminergic neurotransmitter systems.

Given this structural composition, it is hypothesized that (3-(1H-Imidazol-1-YL)phenyl)methanamine may exert its biological effects through one of several key mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): MAO enzymes are critical for the degradation of monoamine neurotransmitters. The structure of the compound is consistent with features found in some MAO inhibitors[3][4].

  • Modulation of G-Protein Coupled Receptors (GPCRs): The compound may act as a ligand for dopamine or serotonin receptors, which are key GPCRs in the central nervous system and are modulated by various imidazole-containing compounds[5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro activity of (3-(1H-Imidazol-1-YL)phenyl)methanamine. It details three robust assay protocols designed to elucidate the compound's potential mechanisms of action. Each protocol is presented as a self-contained application note, complete with the scientific rationale, step-by-step methodology, data presentation guidelines, and visual aids to ensure experimental success and data integrity.

Application Note 1: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Principle & Rationale

Monoamine oxidases (MAO) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity[4]. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease[3].

This assay protocol describes a fluorometric method to determine the inhibitory activity of (3-(1H-Imidazol-1-YL)phenyl)methanamine against both MAO-A and MAO-B. The assay is based on the principle that the enzymatic activity of MAO on its substrate (p-tyramine) produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a dye reagent to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme[6][7].

MAO_Inhibition_Assay

Detailed Experimental Protocol

This protocol is adapted from commercially available kits and established methodologies[6][7][8].

1.2.1. Materials and Reagents

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red or equivalent)

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline or Selegiline (selective MAO-B inhibitor)

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine (Test Compound)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

1.2.2. Reagent Preparation

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of (3-(1H-Imidazol-1-YL)phenyl)methanamine in 100% DMSO.

  • Inhibitor Stock Solutions: Prepare 1 mM stock solutions of Clorgyline and Pargyline in DMSO.

  • H₂O₂ Standard: Prepare a 20 µM H₂O₂ working solution by diluting a stock solution in Assay Buffer. From this, create a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 µM) by serial dilution in Assay Buffer[6].

  • Working Reagent: Prepare a working solution containing p-tyramine, HRP, and the dye reagent in Assay Buffer. The final concentrations in the well should be optimized, but typical starting points are 1 mM p-tyramine, 1 U/mL HRP, and 50 µM dye reagent[8]. Protect this solution from light.

1.2.3. Assay Procedure

  • Compound Plating:

    • Serially dilute the Test Compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

    • Add 5 µL of the diluted Test Compound to the appropriate wells of the 96-well plate.

    • For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration (100% activity control) and 5 µL of the selective inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) for the 0% activity control.

  • Enzyme Addition:

    • Dilute the MAO-A or MAO-B enzyme in Assay Buffer to the desired concentration.

    • Add 45 µL of the diluted enzyme solution to each well containing the test compounds and controls.

    • Mix gently and pre-incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme[9].

  • Reaction Initiation and Measurement:

    • Add 50 µL of the Working Reagent to all wells to initiate the reaction. The total volume should be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light[7].

    • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm[7].

1.2.4. Data Analysis

  • Subtract the fluorescence of the blank (no enzyme) wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula[10]: % Inhibition = [1 - (Fluorescence_Sample / Fluorescence_100%_Activity_Control)] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation
CompoundTargetIC₅₀ (µM) [95% CI]Hill Slope
(3-(1H-Imidazol-1-YL)phenyl)methanamineMAO-A[Insert Value][Insert Value]
(3-(1H-Imidazol-1-YL)phenyl)methanamineMAO-B[Insert Value][Insert Value]
Clorgyline (Control)MAO-A[Insert Value][Insert Value]
Pargyline (Control)MAO-B[Insert Value][Insert Value]

Application Note 2: GPCR Functional Assay (cAMP Measurement)

Scientific Principle & Rationale

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. They mediate cellular responses to a wide variety of extracellular signals. Dopamine and serotonin receptors are prominent GPCRs in the central nervous system. These receptors are often coupled to G-proteins that either stimulate (Gαs) or inhibit (Gαi) the activity of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP)[11].

This protocol describes a cell-based assay to determine if (3-(1H-Imidazol-1-YL)phenyl)methanamine acts as an agonist or antagonist at a specific GPCR, using the dopamine D2 receptor (a Gαi-coupled receptor) as an example. The assay measures changes in intracellular cAMP levels. For a Gαi-coupled receptor, an agonist will decrease cAMP levels that have been stimulated by forskolin (a direct activator of adenylyl cyclase). An antagonist will block the effect of a known agonist[12].

GPCR_cAMP_Assay

Detailed Experimental Protocol

This protocol is based on established methods for measuring cAMP in whole cells[12][13].

2.2.1. Materials and Reagents

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Dopamine or Quinpirole (D2 receptor agonist control).

  • Haloperidol or Spiperone (D2 receptor antagonist control).

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine (Test Compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar technology).

  • 384-well white, low-volume microplates.

2.2.2. Assay Procedure

  • Cell Seeding:

    • Culture the D2 receptor-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight at 37°C, 5% CO₂[14].

  • Agonist Mode Assay:

    • Prepare serial dilutions of the Test Compound and the agonist control (Dopamine) in Stimulation Buffer containing a fixed concentration of forskolin (e.g., 5 µM, to be optimized).

    • Remove the culture medium from the cells and add the compound/forskolin solutions.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Prepare serial dilutions of the Test Compound and the antagonist control (Haloperidol) in Stimulation Buffer.

    • Add the diluted compounds to the cells and pre-incubate for 15 minutes at room temperature.

    • Add a fixed concentration of the agonist control (e.g., Dopamine at its EC₈₀ concentration) mixed with forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions[12].

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

2.2.3. Data Analysis

  • Convert the raw assay signal to cAMP concentrations using the cAMP standard curve provided with the kit.

  • For Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

  • For Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibitor constant) using the Cheng-Prusoff equation if desired.

Data Presentation
CompoundAssay ModeTargetEC₅₀ / IC₅₀ (nM) [95% CI]Emax (% of Control)
(3-(1H-Imidazol-1-YL)phenyl)methanamineAgonistD2R[Insert Value][Insert Value]
(3-(1H-Imidazol-1-YL)phenyl)methanamineAntagonistD2R[Insert Value]N/A
Dopamine (Control)AgonistD2R[Insert Value]100%
Haloperidol (Control)AntagonistD2R[Insert Value]N/A

Application Note 3: Radioligand Binding Assay

Scientific Principle & Rationale

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor[15]. These assays directly measure the interaction between a compound and its target protein. In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.

This protocol outlines a competitive radioligand binding assay to determine the affinity of (3-(1H-Imidazol-1-YL)phenyl)methanamine for the dopamine D2 receptor using [³H]spiperone, a well-characterized D2 antagonist radioligand.

Radioligand_Binding_Assay

Detailed Experimental Protocol

This protocol is based on standard procedures for GPCR radioligand binding[11].

3.2.1. Materials and Reagents

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • [³H]Spiperone (Radioligand).

  • Haloperidol (for defining non-specific binding).

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine (Test Compound).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

3.2.2. Assay Procedure

  • Plate Setup: The assay is performed in a total volume of 250 µL per well.

    • Total Binding: Add 25 µL of Binding Buffer.

    • Non-specific Binding (NSB): Add 25 µL of a high concentration of Haloperidol (e.g., 10 µM final concentration).

    • Test Compound: Add 25 µL of serially diluted (3-(1H-Imidazol-1-YL)phenyl)methanamine.

  • Reagent Addition:

    • Add 25 µL of [³H]Spiperone diluted in Binding Buffer to all wells. The final concentration should be approximately equal to its Kd value for the D2 receptor.

    • Add 200 µL of the D2 receptor membrane preparation diluted in Binding Buffer to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold Binding Buffer to remove any unbound radioactivity.

  • Counting:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.2.3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate % Inhibition:

    • For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.

  • Determine IC₅₀: Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation
CompoundTargetRadioligandIC₅₀ (nM) [95% CI]Ki (nM) [95% CI]
(3-(1H-Imidazol-1-YL)phenyl)methanamineD2R[³H]Spiperone[Insert Value][Insert Value]
Haloperidol (Control)D2R[³H]Spiperone[Insert Value][Insert Value]

References

  • Busch, S. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Färber, C., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1645-1650. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Li, Y., et al. (2023). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hollins, S. Z., et al. (2014). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. Methods in Cell Biology. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Retrieved from [Link]

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  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1269. Retrieved from [Link]

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Application

Cell-based assays for evaluating (3-(1H-Imidazol-1-YL)phenyl)methanamine cytotoxicity.

Application Note Topic: A Multi-Assay Strategy for Evaluating the Cytotoxicity of (3-(1H-Imidazol-1-YL)phenyl)methanamine Audience: Researchers, scientists, and drug development professionals. Abstract: This document pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Topic: A Multi-Assay Strategy for Evaluating the Cytotoxicity of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for assessing the in vitro cytotoxicity of the novel compound, (3-(1H-Imidazol-1-YL)phenyl)methanamine. As a molecule containing an imidazole moiety—a common scaffold in pharmacologically active compounds—a thorough toxicological profile is essential for its development.[1][2] This guide details a tiered, multi-assay approach designed to move from broad viability screening to more nuanced mechanistic insights. We provide detailed, field-tested protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay). The causality behind experimental choices is explained, and a guide for interpreting integrated datasets is provided to distinguish between cytotoxic, cytostatic, and other cellular responses. This structured approach ensures a robust and self-validating evaluation of compound toxicity.

Part 1: Experimental Design & Strategy

Evaluating the cytotoxic potential of a new chemical entity is a critical step in drug discovery.[3] A compound's therapeutic index is defined by the gap between its efficacious dose and its toxic dose. Therefore, early and accurate cytotoxicity assessment is paramount. The strategy outlined here is designed to build a comprehensive profile for (3-(1H-Imidazol-1-YL)phenyl)methanamine by systematically interrogating different cellular health parameters.

Causality of Cell Line Selection

The choice of cell line is a foundational decision that dictates the relevance of the entire study.[4] The selection should be guided by the compound's intended therapeutic application.

  • For Oncology: If the compound is a potential anti-cancer agent, a panel of cancer cell lines relevant to the target indication should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer).[5] It is also crucial to include a non-cancerous "normal" cell line (e.g., human fibroblasts, HEK293) to assess selective toxicity.[1][6] A compound that kills cancer cells while sparing normal cells is a superior candidate.

  • For Other Indications: If the compound is intended for non-oncology applications, cytotoxicity should be assessed in cell lines relevant to potential off-target toxicities. For orally administered drugs, liver (HepG2) and intestinal (Caco-2) cell lines are standard choices.[6]

  • Self-Validation: All cell lines must be authenticated (e.g., by STR profiling) and routinely tested for mycoplasma contamination to ensure data integrity.[7]

The Importance of Dose-Response and Time-Course

Cytotoxicity is both dose- and time-dependent. A single-point concentration test is insufficient.

  • Dose-Response: A serial dilution of the compound (typically using a logarithmic or semi-log scale) must be tested to determine the concentration at which it exerts its effect. This allows for the calculation of the IC50 (Half-maximal Inhibitory Concentration) , a key metric of compound potency.[8][9]

  • Time-Course: Different mechanisms of cell death occur on different timescales.[10] For example, apoptosis may take 12-48 hours to become fully apparent, while rapid necrosis can occur within hours.[11] Therefore, evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) is critical for capturing the complete picture.

A Tiered Assay Approach

A multi-assay, or multiplexed, approach provides a more robust and mechanistically informative dataset than any single assay alone.[12][13] By measuring distinct cellular health markers, we can build a more complete story of the compound's effect.

G cluster_0 Tier 1: Primary Screening a Cell Seeding & Treatment with (3-(1H-Imidazol-1-YL)phenyl)methanamine b Metabolic Viability Assay (MTT) Is the cell metabolically active? a->b c Membrane Integrity Assay (LDH) Is the plasma membrane compromised? b->c If Viability Decreases d Apoptosis Assay (Caspase-Glo 3/7) Is the cell undergoing programmed cell death? c->d Interpret Together

Caption: Tiered workflow for cytotoxicity assessment.

Part 2: Core Cytotoxicity Protocols

The following protocols are standardized for a 96-well plate format, which is ideal for dose-response studies.[14] All steps should be performed in a sterile cell culture hood.

Protocol 2.1: Metabolic Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[15] These enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of (3-(1H-Imidazol-1-YL)phenyl)methanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO or the compound's solvent) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.45-0.5 mg/mL).[18][19]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C.[18] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol) to each well.[16][17]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

Protocol 2.2: Membrane Integrity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[20] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that produces a colored product.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is critical to also include a "Maximum LDH Release" control for data normalization.

  • Prepare Controls: 30-45 minutes before the end of the incubation period, add 10 µL of a Lysis Buffer (provided in most kits) to the "Maximum LDH Release" wells. This completely lyses the cells, releasing all intracellular LDH.[21]

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate and cofactor) to each well of the new plate.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21][22]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[21]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm can be subtracted to increase accuracy.[21]

Protocol 2.3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[14] This luminescent assay uses a substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is used by luciferase to generate a stable, glow-type luminescent signal that is directly proportional to caspase activity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence to minimize well-to-well crosstalk.[23]

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.[14]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis & Interpretation

Calculating IC50

For each assay, raw data must be normalized and expressed as a percentage relative to controls.

  • % Viability (MTT): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • % Cytotoxicity (LDH): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100[21]

  • Fold Change (Caspase): Fold Change = Lum_Sample / Lum_Vehicle

Plot the normalized response against the log of the compound concentration. Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[9][24][25]

Illustrative Data Presentation

The following table shows hypothetical data for (3-(1H-Imidazol-1-YL)phenyl)methanamine after a 48-hour treatment, demonstrating how results from multiple assays can be integrated.

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase 3/7 Activity (Fold Change)
0 (Vehicle)100%0%1.0
0.198%2%1.1
185%5%2.5
552%15%8.2
1025%30%4.1
505%85%1.5
IC50 Value ~5 µM ~18 µM N/A
Interpreting Multi-Assay Data: Building a Mechanistic Hypothesis

By combining the results, we can infer the mechanism of cell death.

  • Apoptosis: A decrease in MTT viability accompanied by a strong increase in caspase-3/7 activity, with a delayed or minimal increase in LDH release, suggests apoptosis. The cell membrane remains intact until the very late stages of apoptosis.

  • Necrosis: A concurrent decrease in MTT viability and a sharp increase in LDH release, with little to no caspase-3/7 activation, points towards a necrotic mechanism where the cell membrane ruptures early.

  • Cytostatic Effect: A decrease in MTT signal without a corresponding increase in either LDH or caspase activity may indicate that the compound is not killing the cells but is instead inhibiting their proliferation (a cytostatic effect).[26]

// Nodes Compound [label="Compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Target Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis\n(Uncontrolled Lysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase [label="Caspase-3/7 Activation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LDH [label="LDH Release\n(Membrane Rupture)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Decreased Metabolic Activity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Compound -> Cell [color="#5F6368"]; Cell -> Apoptosis [label="Pathway 1", color="#4285F4"]; Cell -> Necrosis [label="Pathway 2", color="#EA4335"]; Apoptosis -> Caspase [color="#4285F4", style=dashed]; Necrosis -> LDH [color="#EA4335", style=dashed]; Apoptosis -> MTT [color="#34A853", style=dotted]; Necrosis -> MTT [color="#34A853", style=dotted];

// Connections Caspase -> Apoptosis [dir=none, style=bold, color="#4285F4"]; LDH -> Necrosis [dir=none, style=bold, color="#EA4335"]; MTT -> Cell [label="Measures Viability", dir=none, style=bold, color="#34A853"]; }

Caption: Distinguishing cell death pathways with assays.

References

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Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a (3-(1H-Imidazol-1-YL)phenyl)methanamine Focused Library

Abstract This document provides a comprehensive guide to the design and execution of a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. It details the rationale and application of a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the design and execution of a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. It details the rationale and application of a purpose-built small molecule library centered on the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold. This scaffold is of significant interest due to the prevalence of the imidazole motif in approved kinase inhibitors and its capacity for diverse functionalization.[1] We present detailed protocols for a primary biochemical screen using AlphaScreen™ technology, a robust hit confirmation cascade, and preliminary structure-activity relationship (SAR) analysis. The methodologies are designed to be self-validating, ensuring a high degree of confidence in hit identification and prioritization.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[3] The imidazole ring is a privileged scaffold in medicinal chemistry, found in several FDA-approved kinase inhibitors like Nilotinib.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[4]

The (3-(1H-Imidazol-1-YL)phenyl)methanamine core (Figure 1) was strategically selected for library synthesis. The methanamine group provides a versatile handle for introducing diversity through parallel synthesis, allowing for the exploration of various substituents that can probe different regions of the kinase active site. This diversity-oriented synthesis (DOS) approach aims to efficiently explore a broad chemical space to identify potent and selective inhibitors.[5][6][7]

Chemical structure of the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold Figure 1: Core scaffold for the focused compound library.

This application note will guide researchers through the entire HTS workflow, from library design to validated hit compounds, using a hypothetical screen against a representative tyrosine kinase as a practical example.

Library Design & Synthesis: A Diversity-Oriented Approach

A high-quality screening library is the cornerstone of any successful HTS campaign. The objective is to create a library of compounds with sufficient structural diversity to maximize the chances of identifying hits, while maintaining physicochemical properties consistent with "drug-likeness."

Synthetic Strategy

A parallel synthesis approach is employed to generate a multi-thousand-member library. The key reaction is the reductive amination of a common intermediate, 3-(1H-Imidazol-1-YL)benzaldehyde, with a diverse set of primary and secondary amines. This method is robust, high-yielding, and amenable to automation.

Protocol 1: Parallel Library Synthesis via Reductive Amination

  • Intermediate Synthesis: Synthesize the core aldehyde, 3-(1H-Imidazol-1-YL)benzaldehyde, via established methods (e.g., N-arylation of imidazole with 3-formylphenylboronic acid).

  • Arraying of Amines: In a 96-well reaction block, dispense a diverse collection of primary and secondary amines (R¹R²NH) into individual wells (e.g., 50 µmol per well in a suitable solvent like methanol).

  • Aldehyde Addition: Add a solution of 3-(1H-Imidazol-1-YL)benzaldehyde (1.0 equivalent) to each well.

  • Imine Formation: Gently agitate the reaction block at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a solution of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to each well.

  • Reaction: Seal the reaction block and agitate at 40°C for 16 hours.

  • Work-up & Purification: Quench the reaction with aqueous sodium bicarbonate. Perform a liquid-liquid extraction directly in the wells using an automated liquid handler. The organic phase (e.g., dichloromethane) is then passed through a silica plug to remove excess reagents and by-products.

  • Quality Control: Analyze a representative subset of the library (e.g., 5-10%) via LC-MS and ¹H NMR to confirm identity and purity (>90%).

  • Plating: Dissolve the final compounds in 100% DMSO to a stock concentration of 10 mM and plate into 384-well storage plates.

G

High-Throughput Primary Screening

The primary screen aims to rapidly and cost-effectively test the entire compound library to identify "primary hits" that modulate the activity of the target kinase.[8] We will use an AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) format, which is a robust, no-wash, bead-based technology well-suited for HTS.[9][10][11]

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A streptavidin-coated Donor bead binds the biotinylated substrate, and a protein A-coated Acceptor bead binds a phospho-specific antibody. When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor beads into proximity (≤200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in a quantifiable light emission at 520-620 nm. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.[12]

G

Assay Development & Validation

Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and reliable. The key statistical parameter for this is the Z-factor (Z').[13]

  • Z-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ and σ are the mean and standard deviation of the positive (p, no inhibition) and negative (n, full inhibition) controls.

  • Acceptance Criteria: An assay is considered excellent for HTS when the Z' value is consistently ≥ 0.5.[14][15]

ParameterConditionPurpose
Enzyme Titration 0.1 - 10 nMDetermine optimal enzyme concentration for a robust signal window.
Substrate Titration 0.1x - 10x KₘDetermine the substrate Kₘ; screening is typically run at the Kₘ concentration.
ATP Titration 0.1x - 10x KₘDetermine the ATP Kₘ; screening is run at the Kₘ to facilitate identification of competitive inhibitors.
DMSO Tolerance 0.1% - 2.0%Ensure final DMSO concentration from compound addition does not inhibit the enzyme.
HTS Protocol

This protocol is designed for a 384-well plate format.

Protocol 2: Primary HTS for Kinase Inhibition

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of each library compound from the 10 mM DMSO stock plates to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Controls: Designate specific columns for controls:

    • Positive Control (No Inhibition): 50 nL of 100% DMSO.

    • Negative Control (Full Inhibition): 50 nL of a known potent inhibitor (e.g., Staurosporine) at a concentration that yields >95% inhibition.

  • Reagent Addition 1: Add 25 µL of 2x Kinase/Substrate solution (containing the target kinase and biotinylated peptide substrate in assay buffer) to all wells.

  • Incubation 1: Gently mix and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.

  • Reaction Initiation: Add 25 µL of 2x ATP solution to all wells to start the kinase reaction.

  • Incubation 2: Incubate for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 25 µL of Stop/Detection Mix (containing EDTA to stop the reaction, Streptavidin-Donor beads, and Anti-phospho-Antibody/Protein A-Acceptor beads in detection buffer).

  • Incubation 3: Incubate in the dark for 60 minutes at room temperature to allow bead-antibody-substrate complexes to form.

  • Data Acquisition: Read the plates on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).

Data Analysis & Hit Confirmation

Rigorous data analysis and a multi-step confirmation process are critical to eliminate false positives and prioritize the most promising hits for follow-up studies.[16]

Primary Data Analysis
  • Normalization: For each plate, calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_compound - μ_negative) / (μ_positive - μ_negative))

  • Hit Selection: A primary hit is typically defined as any compound exhibiting inhibition greater than three standard deviations from the mean of the sample field (% Inhibition > μ_samples + 3*σ_samples). A common threshold is ≥50% inhibition.

Hit Confirmation Cascade

This multi-step process systematically validates primary hits.

G

Protocol 3: Dose-Response Confirmation

  • Cherry-Pick Hits: Select all primary hits from the library plates.

  • Serial Dilution: Create 8-point, 3-fold serial dilutions for each hit compound in DMSO, starting at 100 µM.

  • Re-test: Test these dilution series in triplicate using the primary AlphaScreen assay (Protocol 2).

  • Analysis: Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.

Protocol 4: Orthogonal Assay (e.g., ADP-Glo™ Kinase Assay)

An orthogonal assay uses a different detection technology to confirm activity, which helps to eliminate technology-specific artifacts.[17] The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction via a luminescence readout.

  • Perform Kinase Reaction: Run the kinase reaction (Steps 1-6 from Protocol 2) with the confirmed hits (in dose-response).

  • ADP-Glo™ Reagent 1: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. A decrease in signal corresponds to kinase inhibition.

  • Analysis: Calculate IC₅₀ values and compare them to those obtained from the primary assay. Genuine hits should show comparable potency in both assays.

Preliminary SAR Analysis

Once hits are validated through orthogonal testing, a preliminary structure-activity relationship (SAR) analysis is conducted.[18][19]

  • Clustering: Group validated hits based on structural similarity. The presence of clusters of structurally related active compounds increases confidence that the activity is genuine and not a random artifact.[20]

  • Analogue Purchase: Purchase commercially available analogues of the most potent and promising hit series.

  • Testing: Determine the IC₅₀ values of these analogues in both the primary and orthogonal assays.

  • Interpretation: Analyze how small structural changes affect potency. This initial SAR provides valuable insights into which parts of the molecule are critical for activity and guides the initial design of new compounds for lead optimization.

Conclusion & Next Steps

This application note outlines a robust, field-proven methodology for identifying novel kinase inhibitors using a focused library built around the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold. By following this systematic workflow—from library synthesis and primary screening to a rigorous hit confirmation cascade—researchers can confidently identify and prioritize validated hit series.

Validated hits emerging from this workflow serve as high-quality starting points for a full-fledged medicinal chemistry program. Subsequent steps would include:

  • Lead Optimization: Iterative chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties (ADME).

  • Selectivity Profiling: Screening hits against a broad panel of kinases to determine their selectivity profile.

  • Biophysical Validation: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.

  • Cellular Assays: Evaluating the activity of compounds in relevant cell-based models to confirm on-target engagement and functional effects.

By integrating these detailed protocols and strategic insights, drug discovery teams can significantly enhance the efficiency and success rate of their kinase inhibitor discovery programs.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(9), e24989.
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  • K-I, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 639-646.
  • Karpenko, I. A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6806.
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  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3369.
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  • Chen, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
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  • Gaba, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Archiv der Pharmazie, 354(9), e2100118.
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  • Ryabukhin, S., et al. (2022). A Diversity-Oriented Approach to Large Libraries of Artificial Macrocycles.
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  • Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(12), 2139.
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  • Shoichet, B. K., et al. (2011). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of Medicinal Chemistry, 54(8), 2632-2642.
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Application

Application Note: Characterization of (3-(1H-Imidazol-1-YL)phenyl)methanamine as a Novel Ligand for Receptor Binding Studies

Introduction: The Promise of Imidazole-Containing Compounds in Drug Discovery The imidazole moiety is a critical pharmacophore present in numerous endogenous molecules and synthetic drugs, enabling a wide range of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Imidazole-Containing Compounds in Drug Discovery

The imidazole moiety is a critical pharmacophore present in numerous endogenous molecules and synthetic drugs, enabling a wide range of biological activities through diverse molecular interactions.[1][2] Its ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions makes it a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating the imidazole ring have shown affinity for a variety of receptor targets, including G-protein coupled receptors (GPCRs) like the somatostatin and serotonin receptors, as well as ion channels such as TRPV1.[3][4][5] (3-(1H-Imidazol-1-YL)phenyl)methanamine is a novel compound featuring this versatile heterocyclic core. Its structural characteristics suggest a high potential for interaction with various receptor systems, making it a compelling candidate for comprehensive receptor binding studies to elucidate its pharmacological profile.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of (3-(1H-Imidazol-1-YL)phenyl)methanamine using radioligand binding assays. We will delve into the theoretical underpinnings of these assays, provide step-by-step protocols for their execution, and offer insights into data analysis and interpretation, thereby establishing a robust framework for evaluating the affinity and selectivity of this promising new ligand.

Principle of Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor.[6][7] These assays typically involve the use of a radiolabeled form of a ligand to monitor its binding to a receptor preparation, which can be in the form of intact cells or isolated cell membranes.[8][9] The fundamental principle relies on the law of mass action, which describes the reversible binding of a ligand to its receptor to form a ligand-receptor complex.[10] By measuring the amount of bound radioligand at equilibrium, we can determine key parameters of the interaction, including the receptor density (Bmax) and the ligand's binding affinity (Kd).[6][10]

There are two primary types of radioligand binding experiments:

  • Saturation Binding Assays: These are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[6][10] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6]

  • Competition Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like (3-(1H-Imidazol-1-YL)phenyl)methanamine) for the receptor.[6] This is done by measuring the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[6]

Experimental Workflow Overview

The successful execution of receptor binding studies involves a series of well-defined steps, from the preparation of high-quality biological materials to the meticulous analysis of the final data. The following diagram illustrates the general workflow for characterizing a novel ligand.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Receptor_Source Receptor Source Selection (e.g., Cell Line, Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Membrane_Prep->Protein_Quant Radioligand_Prep Radioligand & Test Compound Preparation Protein_Quant->Radioligand_Prep Saturation_Assay Saturation Binding Assay (Determine Kd and Bmax) Radioligand_Prep->Saturation_Assay Competition_Assay Competition Binding Assay (Determine Ki of Test Compound) Radioligand_Prep->Competition_Assay Separation Separation of Bound/Free Ligand (Filtration) Saturation_Assay->Separation Competition_Assay->Separation Counting Scintillation Counting Separation->Counting Data_Analysis Data Analysis & Curve Fitting (Calculate Kd, Bmax, Ki) Counting->Data_Analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand (3-(1H-Imidazol-1-YL)phenyl)methanamine Receptor GPCR Ligand->Receptor Binding G_Protein Heterotrimeric G-Protein (Gαβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Events

Caption: Generalized GPCR signaling cascade.

Further functional assays, such as GTPγS binding assays or second messenger accumulation assays (e.g., cAMP or calcium flux), would be required to determine whether (3-(1H-Imidazol-1-YL)phenyl)methanamine acts as an agonist, antagonist, or inverse agonist at its target receptor.

Conclusion

This application note has provided a comprehensive framework for the initial characterization of (3-(1H-Imidazol-1-YL)phenyl)methanamine using radioligand binding assays. By following the detailed protocols and data analysis guidelines presented, researchers can reliably determine the binding affinity and receptor density for this novel compound. These studies are a critical first step in elucidating its pharmacological profile and will pave the way for further investigations into its functional activity and potential therapeutic applications. The inherent versatility of the imidazole scaffold suggests that (3-(1H-Imidazol-1-YL)phenyl)methanamine could be a valuable tool for probing a variety of receptor systems and may hold promise as a lead compound in future drug discovery efforts.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In H. B. an, Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Ligand binding assay. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • 1H-Imidazol-1-ylphenylmethanone. (n.d.). PubChem. Retrieved from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2022). Molbank, 2022(1), M1355. Available from: [Link]

  • Lai, Z., et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3563-3566. Available from: [Link]

  • Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 30(23), 127548. Available from: [Link]

  • Hogendorf, A. S., et al. (2019). 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design. European Journal of Medicinal Chemistry, 179, 725-742. Available from: [Link]

  • Tanc M. P., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. International Journal of Molecular Sciences, 22(24), 13295. Available from: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods for membrane preparations and intact cells. Journal of Neuroscience Methods, 44(2-3), 125-131. Available from: [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2567. Available from: [Link]

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. (2022). IOSR Journal of Applied Chemistry, 15(7), 33-47. Available from: [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. (2011). ResearchGate. Retrieved from [Link]

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad Software. Retrieved from [Link]

  • Is Bmax value greater than 1 correct in a radioligand binding assay? (2018, March 5). ResearchGate. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2003). ResearchGate. Retrieved from [Link]

  • The roles of imidazole ligands in coordination supramolecular systems. (2013). ResearchGate. Retrieved from [Link]

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. (1987). Journal of Receptor Research, 7(1-4), 365-385. Available from: [Link]

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. (2019). Molecules, 24(23), 4381. Available from: [Link]

  • A biosensor assay for studying ligand-membrane receptor interactions: Binding of antibodies and HIV-1 Env to chemokine receptors. (2003). Proceedings of the National Academy of Sciences, 100(23), 13346-13351. Available from: [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2016). Organic & Biomolecular Chemistry, 14(39), 9295-9299. Available from: [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2020). International Journal of Molecular Sciences, 21(23), 9037. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Molecules, 26(3), 591. Available from: [Link]

  • The Receptor-Binding Radiotracers series of meetings provided. (2012). eScholarship.org. Retrieved from [Link]

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Method

Quantitative Analysis of (3-(1H-Imidazol-1-YL)phenyl)methanamine: A Detailed Application Note and Protocol

Abstract This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of (3-(1H-Imidazol-1-YL)phenyl)methanamine in biological matrices. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of (3-(1H-Imidazol-1-YL)phenyl)methanamine in biological matrices. Recognizing the unique challenges posed by polar, amine-containing imidazole derivatives, this guide emphasizes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory standards to ensure data integrity and reliability.

Introduction and Rationale

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a novel small molecule with a chemical structure suggesting potential applications in pharmaceutical development. Accurate quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. The presence of a primary amine and an imidazole ring presents specific analytical challenges, including potential for poor retention on traditional reversed-phase columns and susceptibility to matrix effects.

This application note details a systematic approach to developing a sensitive, selective, and reliable HPLC-MS/MS method. The choice of this technique is driven by its inherent specificity and sensitivity, which are critical for bioanalytical assays.[1] The subsequent protocols are based on established international guidelines to ensure the generated data is fit for purpose and meets regulatory expectations.[2][3][4]

Analyte Properties and Method Selection

Physicochemical Properties

Understanding the properties of (3-(1H-Imidazol-1-YL)phenyl)methanamine is the foundation of effective method development.

PropertyValue/CharacteristicSource
Molecular Formula C₁₁H₁₃N₃[5]
Molecular Weight 187.24 g/mol [5]
Appearance Liquid[5]
Predicted pKa 8.84 ± 0.10[6]
Predicted XLogP3 0.5 - 0.9[7][8]

The low XLogP3 value indicates that the compound is polar, which can make it challenging to retain on standard C18 reversed-phase columns.[9] The predicted pKa suggests the primary amine will be protonated at typical HPLC mobile phase pH values, a property that can be leveraged for both chromatographic retention and mass spectrometric detection.

Rationale for HPLC-MS/MS

Several analytical techniques are available for the quantification of imidazole compounds, including HPLC-UV and GC-MS.[10][11] However, for bioanalytical applications requiring high sensitivity and selectivity, HPLC-MS/MS is the gold standard.[1]

  • Sensitivity: Tandem mass spectrometry allows for detection at the nanogram or picogram per milliliter level, which is often necessary for pharmacokinetic studies.

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from complex biological matrices.

  • Versatility: HPLC methods can be adapted to a wide range of polarities. While reversed-phase chromatography is common, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) offer an alternative for retaining highly polar compounds.[12]

Given the polar nature of the analyte, a reversed-phase method with a modern C18 column is a good starting point, with the understanding that a more polar column or HILIC may be necessary if retention is insufficient.[13]

Overall Analytical Workflow

The entire process, from receiving a biological sample to generating a final concentration value, follows a systematic workflow. This ensures consistency and traceability throughout the analysis.

Analytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleReceipt->SamplePrep HPLC_MS HPLC-MS/MS Analysis SamplePrep->HPLC_MS DataAcquisition Data Acquisition HPLC_MS->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: High-level workflow for sample analysis.

Detailed Protocol: HPLC-MS/MS Method

This protocol provides a starting point for the quantification of (3-(1H-Imidazol-1-YL)phenyl)methanamine in human plasma. Optimization will likely be necessary based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • (3-(1H-Imidazol-1-YL)phenyl)methanamine reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant)

  • 96-well collection plates

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.

Sample_Preparation Start 50 µL Plasma Sample (Calibrator, QC, or Unknown) AddIS Add 150 µL Acetonitrile containing Internal Standard Start->AddIS Vortex Vortex Mix (5 minutes) AddIS->Vortex Centrifuge Centrifuge (10 min @ 4000 g) Vortex->Centrifuge Supernatant Transfer Supernatant to a clean 96-well plate Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma (calibrators, quality controls, or unknown samples) into a 96-well plate.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Seal the plate and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the plate for 10 minutes at 4000 x g to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

These are recommended starting conditions and should be optimized.

Table 1: HPLC and MS/MS Parameters

ParameterRecommended ConditionRationale
HPLC Column C18, ≤ 2.1 mm ID, ≤ 50 mm length, < 3 µm particle sizeProvides a good balance of retention for moderately polar compounds and fast analysis times.
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes analyte protonation for better ESI response and peak shape.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold, then re-equilibrateA generic starting gradient to elute the analyte.[13]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Ionization Mode ESI PositiveThe primary amine is readily protonated.
MRM Transition To be determined by infusing the analytePrecursor ion will be [M+H]⁺. Product ions are determined experimentally.
Source Temp. 500 °C
Gas Flows Optimize for specific instrument

Method Validation Protocol

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[3][14] The validation should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[15][16]

Validation_Logic cluster_core Core Performance Characteristics cluster_reliability Reliability & Robustness Accuracy Accuracy ValidatedMethod Validated Method (Fit for Purpose) Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Selectivity Selectivity & Specificity Selectivity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Sensitivity Sensitivity (LLOQ) Sensitivity->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->ValidatedMethod Dilution Dilution Integrity Dilution->ValidatedMethod Carryover Carry-over Carryover->ValidatedMethod

Caption: Key components of a bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a bioanalytical method.

Table 2: Method Validation Summary

ParameterPurposeMinimum RequirementsAcceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components or metabolites.Analyze at least 6 blank matrix lots.No significant response (>20% of LLOQ) at the retention time of the analyte.
Linearity & Range To define the concentration range over which the method is accurate and precise.A minimum of 6 non-zero calibrators spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.Analyze Quality Control (QC) samples at a minimum of 4 levels (LLOQ, Low, Mid, High) in at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) To determine the lowest concentration that can be reliably quantified.The lowest calibrator on the standard curve.Signal-to-noise ratio > 5. Accuracy and precision criteria must be met.
Stability To ensure the analyte is stable under various storage and handling conditions.Test freeze-thaw, bench-top, long-term, and post-preparative stability using QC samples.Mean concentration within ±15% of nominal.
Matrix Effect To assess the impact of the biological matrix on analyte ionization.Analyze analyte at low and high concentrations in post-extracted blank matrix from at least 6 lots.The CV of the IS-normalized matrix factor should be ≤15%.

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; IS: Internal Standard.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column hardware; inappropriate mobile phase pH.Use a column with high-purity silica. Increase the formic acid concentration in the mobile phase.
Low Sensitivity Suboptimal ionization; poor fragmentation.Optimize ESI source parameters (e.g., voltages, gas flows). Optimize collision energy for MRM transitions.
High Variability (%CV) Inconsistent sample preparation; matrix effects.Automate sample preparation if possible. Use a stable isotope-labeled internal standard. Evaluate different sample cleanup techniques (e.g., SPE).
No/Low Retention Analyte is too polar for the column/mobile phase combination.Switch to a more polar stationary phase (e.g., embedded polar group column) or consider HILIC.

Conclusion

This application note provides a robust framework for developing and validating an HPLC-MS/MS method for the quantification of (3-(1H-Imidazol-1-YL)phenyl)methanamine. By systematically evaluating the analyte's properties, selecting the appropriate analytical technique, and adhering to rigorous validation guidelines, researchers can generate high-quality, reliable data essential for advancing drug development programs. The provided protocols serve as a validated starting point, emphasizing the importance of methodical optimization and adherence to scientific and regulatory standards.

References

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • American Elements. (n.d.). {3-[(1H-imidazol-1-yl)methyl]phenyl}methanamine. Retrieved from [Link]

  • Wang, S., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved from [Link]

  • Magi, E., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Anonymous. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core.com. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Retrieved from [Link]

  • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Laskin, A., et al. (2018). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley Online Library. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • G. F. (2011). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Evaluating (3-(1H-Imidazol-1-YL)phenyl)methanamine in Antifungal Drug Development

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Scaffolds The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Imidazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with improved efficacy and safety profiles.

The imidazole scaffold has long been a cornerstone in the development of antifungal drugs.[1][2] Compounds bearing this heterocyclic moiety have demonstrated broad-spectrum activity, primarily by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-alpha-demethylase (CYP51).[3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammals. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth inhibition and death.

This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of a promising imidazole-containing compound, (3-(1H-Imidazol-1-YL)phenyl)methanamine. While specific antifungal activity data for this exact molecule is emerging, its structural similarity to other potent antifungal imidazoles warrants a thorough investigation.[4][5][6] These application notes and protocols are designed to provide a robust framework for assessing its antifungal potential, elucidating its mechanism of action, and establishing a preliminary safety profile.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial and most critical step in evaluating a new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for this assessment.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (Modified from CLSI M27/M38)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (3-(1H-Imidazol-1-YL)phenyl)methanamine against various fungal isolates. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine (synthesis can be adapted from methods for similar imidazole derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well flat-bottom microplates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of (3-(1H-Imidazol-1-YL)phenyl)methanamine in DMSO (e.g., 10 mg/mL).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

    • Alternatively, read the absorbance at 530 nm using a microplate reader.

Data Presentation:

Fungal Strain(3-(1H-Imidazol-1-YL)phenyl)methanamine MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Insert Experimental Data][Insert Experimental Data]
Candida glabrata ATCC 90030[Insert Experimental Data][Insert Experimental Data]
Aspergillus fumigatus ATCC 204305[Insert Experimental Data][Insert Experimental Data]
Cryptococcus neoformans ATCC 90112[Insert Experimental Data][Insert Experimental Data]

PART 2: Elucidating the Mechanism of Action

Given the imidazole scaffold, the most probable mechanism of action is the inhibition of ergosterol biosynthesis. This can be investigated by quantifying the cellular ergosterol content in fungal cells treated with the compound.

Protocol 2: Ergosterol Quantification Assay

Objective: To determine if (3-(1H-Imidazol-1-YL)phenyl)methanamine inhibits the ergosterol biosynthesis pathway in fungal cells.

Materials:

  • Fungal cells (Candida albicans)

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine

  • Saponification solution (25% alcoholic potassium hydroxide)

  • n-Heptane

  • Sterile deionized water

  • UV-Vis spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Grow Candida albicans in a suitable broth medium to mid-log phase.

    • Inoculate fresh broth with the culture and add (3-(1H-Imidazol-1-YL)phenyl)methanamine at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Include a no-drug control.

    • Incubate for a defined period (e.g., 16 hours) at 30°C with shaking.

  • Ergosterol Extraction:

    • Harvest the fungal cells by centrifugation and wash with sterile water.

    • Record the wet weight of the cell pellet.

    • Add 3 mL of the saponification solution to the cell pellet.

    • Vortex for 1 minute and incubate at 85°C for 1 hour.

    • Allow the samples to cool to room temperature.

    • Add 1 mL of sterile deionized water and 3 mL of n-heptane, and vortex vigorously for 3 minutes.

    • Collect the upper n-heptane layer and transfer to a clean tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

    • Ergosterol presents a characteristic four-peaked curve. The presence of a peak at 281.5 nm is indicative of ergosterol. A decrease in this peak and an increase in the peak at 230 nm in treated cells suggest the accumulation of lanosterol and inhibition of CYP51.

    • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.

Expected Outcome: A dose-dependent decrease in the ergosterol content in cells treated with (3-(1H-Imidazol-1-YL)phenyl)methanamine would strongly support the hypothesis that it targets the ergosterol biosynthesis pathway.

Visualization of the Experimental Workflow:

G cluster_culture Cell Culture & Treatment cluster_extraction Ergosterol Extraction cluster_analysis Analysis culture Candida albicans Culture treatment Treat with (3-(1H-Imidazol-1-YL)phenyl)methanamine culture->treatment incubation Incubate (16h, 30°C) treatment->incubation harvest Harvest & Wash Cells incubation->harvest saponify Saponification (KOH, 85°C) harvest->saponify extract n-Heptane Extraction saponify->extract scan UV-Vis Scan (230-300 nm) extract->scan quantify Quantify Ergosterol scan->quantify

Caption: Workflow for Ergosterol Quantification Assay.

PART 3: Preliminary Preclinical Safety and Toxicity Assessment

A crucial aspect of antifungal drug development is ensuring the compound exhibits selective toxicity towards fungal cells with minimal impact on host cells. Initial in vitro toxicity studies are essential to de-risk a compound for further development.

Protocol 3: Hemolysis Assay

Objective: To assess the potential of (3-(1H-Imidazol-1-YL)phenyl)methanamine to damage red blood cell membranes.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • 96-well round-bottom microplate

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with cold PBS.

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.

    • Add 100 µL of serially diluted (3-(1H-Imidazol-1-YL)phenyl)methanamine in PBS to the wells.

    • Include positive and negative controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation:

    • Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Data Interpretation: A low percentage of hemolysis at concentrations well above the MIC indicates good selectivity.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of (3-(1H-Imidazol-1-YL)phenyl)methanamine on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

    • Include a vehicle control (DMSO).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualization of the Preclinical Safety Assessment Workflow:

G cluster_hemolysis Hemolysis Assay cluster_cytotoxicity Cytotoxicity (MTT) Assay cluster_analysis Data Analysis & Interpretation rbc Prepare Red Blood Cells treat_rbc Treat with Compound rbc->treat_rbc incubate_rbc Incubate & Centrifuge treat_rbc->incubate_rbc read_hemolysis Measure Hemoglobin Release incubate_rbc->read_hemolysis calc_hemolysis Calculate % Hemolysis read_hemolysis->calc_hemolysis seed_cells Seed Mammalian Cells treat_cells Treat with Compound seed_cells->treat_cells mtt_assay Add MTT & Incubate treat_cells->mtt_assay read_mtt Read Absorbance mtt_assay->read_mtt calc_ic50 Determine IC50 read_mtt->calc_ic50 selectivity_index Calculate Selectivity Index (IC50 / MIC) calc_ic50->selectivity_index

Caption: Workflow for Preliminary Safety Assessment.

PART 4: Advanced Preclinical Characterization

For promising candidates, further in vitro characterization is warranted to predict potential drug-drug interactions and off-target effects.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of (3-(1H-Imidazol-1-YL)phenyl)methanamine to inhibit major human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Imidazole-containing compounds are known to sometimes interact with human CYPs, which can lead to drug-drug interactions.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation:

    • Pre-incubate human liver microsomes with a range of concentrations of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

    • Initiate the reaction by adding the specific CYP substrate probe and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis:

  • Determine the IC50 value for the inhibition of each CYP isoform.

Data Interpretation: High IC50 values suggest a lower risk of clinically significant drug-drug interactions. This is guided by regulatory agencies like the FDA and EMA.[1][7][8][9]

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive and logical framework for the initial preclinical evaluation of (3-(1H-Imidazol-1-YL)phenyl)methanamine as a potential antifungal drug candidate. By systematically assessing its in vitro efficacy, mechanism of action, and preliminary safety profile, researchers can make informed decisions about its progression through the drug development pipeline. Positive results from these studies would provide a strong rationale for advancing the compound to more complex investigations, including in vivo efficacy studies in animal models of fungal infections and more extensive ADME-Tox profiling. The imidazole scaffold continues to be a rich source of antifungal leads, and a thorough and rigorous evaluation of novel derivatives like (3-(1H-Imidazol-1-YL)phenyl)methanamine is a critical step towards developing the next generation of antifungal therapies.

References

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208–12221.
  • U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 165.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • BMG LABTECH. (2023). Mitochondrial toxicity: measurement and applications. [Link]

  • Jabeen, S., et al. (2025).
  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Corelli, F., et al. (1996). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. Journal of Medicinal Chemistry, 39(16), 3147-3155.
  • Agilent Technologies. (2022). A Direct Measurement for Accurate Identification of Mitochondrial Toxicity. [Link]

  • Lee, J. I., et al. (2011). Evaluation of cytochrome P450-mediated drug-drug interactions based on the strategies recommended by regulatory authorities. Archives of Pharmacal Research, 34(11), 1889-1901.
  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • ResearchGate. Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. [Link]

  • ResearchGate. Sterols Extraction, Analysis and Quantification in Pathogenic Fungi. [Link]

  • PubMed Central. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. [Link]

  • Springer Nature Experiments. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. [Link]

  • PubMed Central. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. [Link]

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  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

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Method

Click chemistry applications of (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives

An Application Guide to the Use of (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivatives in Click Chemistry Authored by: A Senior Application Scientist Introduction: Unlocking New Potential in Bioconjugation and Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivatives in Click Chemistry

Authored by: A Senior Application Scientist

Introduction: Unlocking New Potential in Bioconjugation and Drug Discovery

The field of drug discovery is in a constant search for molecular scaffolds that not only provide a foundation for biological activity but also lend themselves to versatile and efficient chemical modification. The (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold is one such promising, yet underexplored, platform. The inherent properties of the imidazole ring—a key component of many biological molecules like the amino acid histidine—confer a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Furthermore, the imidazole moiety is a well-known coordinating ligand for metal ions, a feature that can be ingeniously exploited in catalysis.[3]

This guide introduces the novel application of (3-(1H-Imidazol-1-YL)phenyl)methanamine derivatives in the realm of click chemistry. Specifically, we will focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high efficiency, selectivity, and biocompatibility.[4] We propose that by functionalizing the primary amine of the (3-(1H-Imidazol-1-YL)phenyl)methanamine core with either an azide or an alkyne, we create powerful building blocks for a multitude of applications. A particularly compelling hypothesis is that the imidazole ring, in proximity to the reaction site, may act as an intramolecular accelerating ligand for the copper catalyst, potentially enhancing reaction kinetics and yields.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides not just the theoretical underpinning but also detailed, actionable protocols for the synthesis of "clickable" derivatives and their subsequent use in both bioconjugation and the creation of novel small molecule libraries.

Part 1: Synthesis of "Clickable" (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivatives

To utilize the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The primary amine on the methanamine portion of the molecule is the ideal handle for this functionalization. Below are proposed, robust protocols for the synthesis of these crucial precursors.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Derivative via Amide Coupling

This protocol describes the synthesis of N-((3-(1H-imidazol-1-yl)phenyl)methyl)pent-4-ynamide, an alkyne-bearing derivative ready for clicking to an azide-modified molecule. The reaction forms a stable amide bond between the parent molecule and pent-4-ynoic acid.

Experimental Protocol:

  • Materials & Reagents:

    • (3-(1H-Imidazol-1-YL)phenyl)methanamine

    • Pent-4-ynoic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (3-(1H-Imidazol-1-YL)phenyl)methanamine (1.0 eq) and pent-4-ynoic acid (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alkyne-functionalized product.

Protocol 1.2: Synthesis of an Azide-Functionalized Derivative

This protocol details a two-step process to convert the primary amine into an azide group, creating (3-(1-(azidomethyl)phenyl)-1H-imidazole). This involves the conversion of the amine to a good leaving group (e.g., a tosylate after reduction to an alcohol, or direct conversion), followed by substitution with an azide. A common and effective method is via a diazo transfer reaction.

Experimental Protocol:

  • Materials & Reagents:

    • (3-(1H-Imidazol-1-YL)phenyl)methanamine

    • Trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide

    • Copper(II) sulfate (CuSO₄)

    • Methanol/Water solvent system

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (3-(1H-Imidazol-1-YL)phenyl)methanamine (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add sodium bicarbonate (2.0 eq) and a catalytic amount of CuSO₄ (0.05 eq).

    • Cool the mixture to 0 °C.

    • Slowly add a solution of TfN₃ (1.2 eq) in DCM. Caution: Azide reagents are potentially explosive and should be handled with care.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to yield the azide-functionalized derivative.

G cluster_alkyne Alkyne Synthesis cluster_azide Azide Synthesis start1 (3-(1H-Imidazol-1-YL)phenyl)methanamine reagent1 Pent-4-ynoic acid, DCC, DMAP start1->reagent1 product1 N-((3-(1H-imidazol-1-yl)phenyl)methyl)pent-4-ynamide (Alkyne-functionalized) reagent1->product1 start2 (3-(1H-Imidazol-1-YL)phenyl)methanamine reagent2 TfN3, CuSO4 start2->reagent2 product2 (3-(1-(azidomethyl)phenyl)-1H-imidazole (Azide-functionalized) reagent2->product2 G cluster_reaction Click Reaction start Azide-Modified Protein mix Combine & Incubate (RT, 1-2h) start->mix alkyne Alkyne-Functionalized Imidazole Derivative alkyne->mix reagents CuSO4 Sodium Ascorbate THPTA reagents->mix purify Purification (e.g., SEC, Dialysis) mix->purify analyze Analysis (SDS-PAGE, MS) purify->analyze product Protein-Imidazole Conjugate purify->product G cluster_alkynes Alkyne Library cluster_products Triazole Library azide Azide-Functionalized Imidazole Derivative click CuAAC Reaction (Parallel Synthesis) azide->click alkyne1 Alkyne 1 (R1) alkyne1->click alkyne2 Alkyne 2 (R2) alkyne2->click alkyne_n Alkyne n (Rn) alkyne_n->click product1 Triazole-Imidazole (R1) product2 Triazole-Imidazole (R2) product_n Triazole-Imidazole (Rn) click->product1 click->product2 click->product_n

Sources

Application

Application Notes and Protocols for the Radiosynthesis of Labeled (3-(1H-Imidazol-1-YL)phenyl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazole-Based Radiotracers The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-Based Radiotracers

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. Its presence in key endogenous molecules like histamine and its ability to coordinate with metal ions in enzymes make it a focal point for drug design. In the realm of molecular imaging, particularly Positron Emission Tomography (PET), the incorporation of positron-emitting radionuclides into such scaffolds provides invaluable tools for non-invasively studying physiological and pathological processes in vivo.[1][2][3] PET imaging with targeted radiotracers is crucial for understanding disease mechanisms, aids in drug development by assessing target engagement, and has profound implications for clinical diagnostics.[2]

(3-(1H-Imidazol-1-YL)phenyl)methanamine represents a versatile precursor for the development of novel PET tracers. Its structure combines the biologically relevant imidazole ring with a reactive primary amine on a benzyl backbone. This primary amine serves as an excellent handle for radiolabeling with common PET isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). This document provides a detailed guide on the synthesis of radiolabeled derivatives of (3-(1H-Imidazol-1-YL)phenyl)methanamine, focusing on the underlying principles and offering detailed experimental protocols.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the parent molecule is essential for designing radiolabeling strategies and predicting the in vivo behavior of the resulting radiotracer.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃PubChem
Molecular Weight 173.22 g/mol PubChem
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, MethanolSupplier Data
pKa (predicted) Amine: ~9.5, Imidazole: ~6.0Chemicalize

Strategic Approaches to Radiolabeling

The choice of radionuclide and labeling strategy is dictated by the intended biological application, the required imaging timeframe, and the chemical nature of the precursor. For (3-(1H-Imidazol-1-YL)phenyl)methanamine, two primary strategies are presented: ¹¹C-methylation of the primary amine and ¹⁸F-fluoroalkylation.

Diagram: Radiolabeling Strategies

G cluster_0 Radiolabeling of (3-(1H-Imidazol-1-YL)phenyl)methanamine cluster_1 Carbon-11 Labeling cluster_2 Fluorine-18 Labeling Precursor (3-(1H-Imidazol-1-YL)phenyl)methanamine C11_reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf Precursor->C11_reagent N-methylation C11_product [¹¹C]N-methyl-(3-(1H-Imidazol-1-YL)phenyl)methanamine C11_reagent->C11_product F18_precursor Precursor with leaving group (e.g., tosylate, mesylate) F18_reagent [¹⁸F]Fluoride F18_precursor->F18_reagent Nucleophilic Substitution F18_product [¹⁸F]Fluoroalkylated derivative F18_reagent->F18_product

Caption: Overview of ¹¹C and ¹⁸F radiolabeling strategies for the precursor.

Part 1: Synthesis of [¹¹C]N-methyl-(3-(1H-Imidazol-1-YL)phenyl)methanamine

Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET studies of dynamic biological processes.[3] The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][4] The primary amine of (3-(1H-Imidazol-1-YL)phenyl)methanamine is a prime target for N-methylation.

Causality Behind Experimental Choices
  • Choice of Methylating Agent: While [¹¹C]CH₃I is widely used, [¹¹C]CH₃OTf is often preferred for less nucleophilic amines due to its higher reactivity.[4] For a primary benzylamine, [¹¹C]CH₃I is generally sufficient, especially with an appropriate base.

  • Base Selection: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a stronger inorganic base like cesium carbonate can be used to deprotonate the primary amine, enhancing its nucleophilicity without competing for the electrophilic [¹¹C]methylating agent.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the precursor and reagents and to facilitate the SN2 reaction.

  • Temperature: The reaction is typically heated to accelerate the rate of methylation, which is critical given the short half-life of ¹¹C.

Experimental Protocol: ¹¹C-Methylation

1. Production of [¹¹C]Methyl Iodide:

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[4]

  • The [¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄.

  • [¹¹C]CH₄ is then converted to [¹¹C]CH₃I using gas-phase iodination. This process is typically automated in a radiochemistry synthesis module.

2. Radiolabeling Reaction:

  • In a sealed reaction vessel, dissolve 1-2 mg of (3-(1H-Imidazol-1-YL)phenyl)methanamine in 300 µL of anhydrous DMF.

  • Add 5 µL of a 1 M solution of DIPEA in DMF.

  • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature.

  • After trapping is complete, seal the vessel and heat at 80-100 °C for 5 minutes.

3. Purification:

  • Cool the reaction mixture and dilute with 1 mL of mobile phase (e.g., 70:30 water:acetonitrile with 0.1% TFA).

  • Inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Collect the radioactive peak corresponding to the desired product.

4. Formulation:

  • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

  • Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Pass the solution through a 0.22 µm sterile filter into a sterile vial for quality control and in vivo use.

Expected Quantitative Data
ParameterExpected ValueNotes
Radiochemical Yield (decay-corrected) 30-50%Based on starting [¹¹C]CH₃I
Radiochemical Purity >98%Determined by analytical HPLC
Molar Activity >37 GBq/µmol (>1 Ci/µmol)At the end of synthesis
Synthesis Time 25-35 minutesFrom end of bombardment
Diagram: ¹¹C-Methylation Workflow

G cluster_0 [¹¹C]N-methyl-(3-(1H-Imidazol-1-YL)phenyl)methanamine Synthesis A Cyclotron Production of [¹¹C]CO₂ B Conversion to [¹¹C]CH₃I A->B C ¹¹C-Methylation Reaction B->C D HPLC Purification C->D E Formulation D->E F Quality Control E->F G cluster_0 [¹⁸F]Fluoroalkylated Derivative Synthesis A Precursor Synthesis C ¹⁸F-Fluorination Reaction A->C B [¹⁸F]Fluoride Production & Activation B->C D Deprotection (if necessary) C->D E HPLC Purification D->E F Formulation E->F G Quality Control F->G

Caption: Step-wise workflow for the synthesis of the ¹⁸F-labeled tracer.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis of ¹¹C- and ¹⁸F-labeled radiotracers derived from (3-(1H-Imidazol-1-YL)phenyl)methanamine. The versatility of this precursor allows for the development of a library of novel imaging agents. Future work could explore alternative labeling strategies, such as ¹¹C-carbonylation or the use of prosthetic groups for ¹⁸F-labeling, to further expand the repertoire of available tracers. The successful implementation of these methods will enable researchers to probe biological systems with high precision, accelerating drug discovery and enhancing our understanding of disease.

References

  • Molecules. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • National Center for Biotechnology Information. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • MDPI. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • National Center for Biotechnology Information. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. [Link]

Sources

Method

Application Note: Continuous Flow Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Introduction: Embracing Flow Chemistry for the Synthesis of a Key Pharmaceutical Intermediate (3-(1H-Imidazol-1-YL)phenyl)methanamine is a valuable building block in medicinal chemistry, with its imidazole moiety playing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Flow Chemistry for the Synthesis of a Key Pharmaceutical Intermediate

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a valuable building block in medicinal chemistry, with its imidazole moiety playing a crucial role in various biological processes.[1][2][3] Traditional batch synthesis of such molecules can be fraught with challenges, including long reaction times, safety concerns associated with exothermic reactions, and difficulties in achieving consistent product quality.[4] Flow chemistry, or continuous flow processing, offers a compelling alternative by conducting chemical reactions in a continuously flowing stream.[5] This technique provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates scalability, making it an ideal approach for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[5][6][7]

This application note details a robust and efficient two-step continuous flow process for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. The process leverages the advantages of heterogeneous catalysis in a packed-bed reactor and incorporates Process Analytical Technology (PAT) for real-time monitoring and control, ensuring a self-validating and highly reproducible synthesis.[8][9]

The Synthetic Strategy: A Telescoped Two-Step Continuous Flow Process

The synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine is achieved through a telescoped two-step process, starting from readily available 3-bromobenzonitrile and imidazole. The first step involves the formation of the imidazole ring via a nucleophilic aromatic substitution reaction. The subsequent step is the catalytic reduction of the nitrile functionality to the desired primary amine. By integrating these two steps into a continuous flow system, we eliminate the need for intermediate isolation and purification, thereby streamlining the overall process.[4]

Step 1: N-Arylation of Imidazole with 3-Bromobenzonitrile

The initial step involves the formation of 3-(1H-imidazol-1-yl)benzonitrile. This reaction is typically catalyzed by a copper-based catalyst. In our flow setup, a packed-bed reactor containing a supported copper catalyst is utilized to facilitate this transformation efficiently.

Step 2: Heterogeneous Catalytic Reduction of the Nitrile

The effluent from the first reactor, containing the 3-(1H-imidazol-1-yl)benzonitrile intermediate, is then directly introduced into a second packed-bed reactor. This reactor is packed with a heterogeneous catalyst, such as Palladium on carbon (Pd/C), which effectively catalyzes the reduction of the nitrile group to the primary amine using a suitable hydrogen source.[10][11]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Reagent Delivery cluster_1 Flow Reactor System cluster_2 In-line Analysis & Collection A 3-Bromobenzonitrile in Solvent P1 Pump A A->P1 B Imidazole in Solvent P2 Pump B B->P2 C Hydrogen Source P3 Pump C C->P3 M1 T-Mixer P1->M1 P2->M1 M2 T-Mixer P3->M2 R1 Packed-Bed Reactor 1 (Cu Catalyst) M1->R1 R1->M2 R2 Packed-Bed Reactor 2 (Pd/C Catalyst) M2->R2 PAT PAT Probe (FTIR/UV-Vis) R2->PAT BPR Back Pressure Regulator Collect Product Collection BPR->Collect PAT->BPR

Caption: Experimental workflow for the continuous synthesis.

Detailed Protocols

Materials and Equipment
Reagent/EquipmentSupplierGrade/Specification
3-BromobenzonitrileSigma-Aldrich98%
ImidazoleSigma-Aldrich99%
Copper(I) iodide on AluminaStrem Chemicals10 wt. % Cu
Palladium on Carbon (Pd/C)Johnson Matthey5 wt. % Pd
IsopropanolFisher ScientificHPLC Grade
Syringe PumpsVapourtecR-Series
Packed-Bed ReactorsVapourtec10 mL glass column
Back Pressure RegulatorZaiput Flow TechnologiesBPR-10
In-line FTIR SpectrometerMettler ToledoFlowIR™
Protocol 1: Continuous N-Arylation of Imidazole
  • Reactor Preparation: Pack a 10 mL glass column with 5 g of Copper(I) iodide on alumina.

  • Reagent Preparation:

    • Solution A: Dissolve 3-bromobenzonitrile (1.0 M) in isopropanol.

    • Solution B: Dissolve imidazole (1.2 M) in isopropanol.

  • System Priming: Prime the pumps and tubing with isopropanol to remove any air bubbles.[12]

  • Reaction Initiation:

    • Set the temperature of the first reactor to 120 °C.

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the packed-bed reactor.

    • The combined flow rate results in a residence time of 10 minutes.

Protocol 2: Continuous Catalytic Nitrile Reduction
  • Reactor Preparation: Pack a 10 mL glass column with 3 g of 5 wt. % Pd/C.

  • Hydrogen Source: Use a solution of formic acid (2.0 M) in isopropanol as a transfer hydrogenation agent.

  • System Connection: The outlet of the first reactor is connected to a T-mixer where it is combined with the hydrogen source stream.

  • Reaction Initiation:

    • Set the temperature of the second reactor to 80 °C.

    • Pump the hydrogen source solution at a flow rate of 0.5 mL/min into the T-mixer.

    • The combined stream flows through the second packed-bed reactor.

    • A back pressure regulator is set to 10 bar to maintain the hydrogen in the liquid phase.

Quantitative Data Summary

ParameterStep 1: N-ArylationStep 2: Nitrile Reduction
Temperature 120 °C80 °C
Pressure Atmospheric10 bar
Catalyst CuI on Alumina5% Pd/C
Residence Time 10 min6.7 min
Conversion >98%>99%
Isolated Yield -85% (overall)
Purity (by UPLC) ->97%

Causality Behind Experimental Choices

  • Flow Chemistry Approach: The decision to use flow chemistry is driven by the need for enhanced safety and control.[13][14] The small reactor volumes minimize the risk associated with potentially exothermic reactions, and the precise control over temperature and residence time ensures high selectivity and reproducibility.[5][15]

  • Heterogeneous Catalysts: The use of packed-bed reactors with heterogeneous catalysts offers several advantages.[16][17] It simplifies product purification as the catalyst is retained within the reactor, allowing for continuous operation without the need for downstream filtration.[18] This approach is also more sustainable as the catalyst can be reused over extended periods.

  • Telescoped Reaction: Combining the two synthetic steps without intermediate isolation significantly reduces processing time, solvent usage, and waste generation.[19][20]

  • In-line Analysis (PAT): The integration of an in-line FTIR spectrometer allows for real-time monitoring of the reaction progress.[8][9][21] This enables rapid process optimization and ensures that the reaction is proceeding as expected, forming a self-validating system.[22][23]

Self-Validating System: The Role of Process Analytical Technology (PAT)

A key feature of this protocol is the incorporation of Process Analytical Technology (PAT) to ensure a self-validating system. An in-line FTIR probe is placed after the second reactor to continuously monitor the reaction stream.

G cluster_0 Process Monitoring cluster_1 Data Analysis & Control Input Reaction Effluent PAT In-line FTIR Probe Input->PAT Data Real-time Spectral Data PAT->Data Model Chemometric Model Data->Model Output Conversion & Purity Data Model->Output Control Feedback Control Loop (Adjust Flow Rate/Temp) Output->Control Control->Input

Caption: PAT feedback loop for process control.

By monitoring characteristic infrared absorption bands, we can track the disappearance of the nitrile starting material (around 2230 cm⁻¹) and the appearance of the primary amine product (N-H stretching bands around 3300-3500 cm⁻¹). This real-time data allows for:

  • Rapid Optimization: The effect of changing parameters like temperature or flow rate can be observed almost instantaneously.

  • Process Stability Confirmation: Any deviation from the steady state is immediately detected, allowing for corrective action.

  • Quality Assurance: Consistent spectral data provides a high degree of confidence in the quality of the final product.

Conclusion

This application note presents a detailed protocol for the continuous flow synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. By leveraging the principles of flow chemistry, heterogeneous catalysis, and Process Analytical Technology, this method offers a safe, efficient, and scalable route to this important pharmaceutical intermediate. The described workflow not only enhances productivity but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. ACS Publications. Available at: [Link]

  • 7 Things to Keep in Mind When Adopting Flow Chemistry. Lab Unlimited. Available at: [Link]

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing. Available at: [Link]

  • Flow Chemistry in the Pharmaceutical Industry. Syrris. Available at: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: [Link]

  • Catalytic Reduction of Nitriles. Wiley Online Library. Available at: [Link]

  • The role of PAT in the development of telescoped continuous flow processes. RSC Publishing. Available at: [Link]

  • Heterogeneous Catalysis under Continuous Flow Conditions. Bentham Science. Available at: [Link]

  • An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1][12][24]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. ResearchGate. Available at: [Link]

  • Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. AM Technology. Available at: [Link]

  • A continuous flow process for the green and sustainable production of N-alkyl imidazoles. ResearchGate. Available at: [Link]

  • Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • The advantages of flow chemistry for the pharmaceutical industry. ResearchGate. Available at: [Link]

  • Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides. ACS Publications. Available at: [Link]

  • Multi component, one-pot synthesis of (1-(4-(1H-imidazol-1-yl) phenyl)-1, 2-dihydronaptho[1, 2-e][1][19]-3-thione and 3-one derivatives under microwave- assisted conditions. Academia.edu. Available at: [Link]

  • Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology. Available at: [Link]

  • Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. National Institutes of Health. Available at: [Link]

  • one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. World Journal of Pharmaceutical Research. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. Available at: [Link]

  • Heterogenous Reactions with Solids in Flow. Chemical Industry Journal. Available at: [Link]

  • Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. ACS Publications. Available at: [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. RSC Publishing. Available at: [Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. Available at: [Link]

  • Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. MDPI. Available at: [Link]

  • Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health. Available at: [Link]

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Available at: [Link]

  • Process Analytical Technology (PAT): A Real Time Quality Assurance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. Available at: [Link]

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IPINDIA. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.

Overview of Synthetic Strategies

The synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine involves two primary transformations: the formation of a C-N bond between an imidazole and a phenyl ring, and the installation of a methanamine group on the phenyl ring. The sequence of these steps dictates the overall strategy. Two logical and commonly employed routes are outlined below.

Route A: N-Arylation followed by nitrile reduction. Route B: N-Arylation followed by reductive amination of an aldehyde.

Each route has distinct advantages and potential challenges, which this guide will address in detail.

Synthesis_Overview cluster_route_A Route A: Nitrile Reduction Pathway cluster_route_B Route B: Reductive Amination Pathway A_start 3-Bromobenzonitrile + Imidazole A_mid 3-(1H-Imidazol-1-yl)benzonitrile A_start->A_mid N-Arylation (Pd or Cu Catalysis) A_end Target Product A_mid->A_end Nitrile Reduction (e.g., LiAlH4, H2/Ni) B_start 3-Bromobenzaldehyde + Imidazole B_mid 3-(1H-Imidazol-1-yl)benzaldehyde B_start->B_mid N-Arylation (Pd or Cu Catalysis) B_end Target Product B_mid->B_end Reductive Amination (NH3, Reducing Agent)

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: N-Arylation of Imidazole

The crucial first step in either route is the coupling of imidazole with a substituted aryl halide. This is typically achieved via a transition metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (Palladium) or an Ullmann condensation (Copper).

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction shows low or no conversion. What are the first things to check?

A1: Low conversion is a common issue that can often be traced back to one of five key areas: catalyst system, base, solvent, temperature, or atmosphere.

  • Catalyst & Ligand Integrity: The choice and activity of your catalyst/ligand system are paramount. For Buchwald-Hartwig reactions, modern palladacycle precatalysts (e.g., G3/G4-XPhos) are often more efficient than traditional sources like Pd(OAc)₂ because they form the active Pd(0) species more cleanly.[1][2] For copper-catalyzed systems, the copper source (e.g., CuI, CuBr) must be pure, and the choice of ligand (e.g., 1,10-phenanthroline) is critical for efficiency.[3][4]

  • Base Selection & Strength: The base is not just a proton scavenger; it participates in the catalytic cycle. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[1] For Ullmann reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.[4] The physical form of the base can also matter; grinding it to a fine powder can increase its surface area and reactivity.[1]

  • Solvent Purity: Solvents for cross-coupling must be anhydrous and thoroughly degassed. Oxygen can oxidize the active catalyst (Pd(0) or Cu(I)), killing the reaction. Common solvents include toluene, dioxane, DMF, or NMP.[3][5]

  • Atmosphere Control: Strict anaerobic conditions are non-negotiable. Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are handled under inert conditions.

Q2: I'm observing a significant amount of hydrodehalogenation (loss of Br/I) from my starting material. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction. It can be minimized by:

  • Optimizing the Ligand: In Pd-catalysis, bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[1][6]

  • Adjusting the Base: Using a slightly weaker base or ensuring the base is free of hydroxide impurities can help.

  • Lowering Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the productive coupling.

Q3: How do I choose between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system?

A3: The choice depends on your substrate's functional groups, cost considerations, and available expertise.

  • Palladium systems are generally more versatile and often proceed under milder conditions with a broader substrate scope, but the catalysts and ligands can be expensive.[6][7]

  • Copper systems are a classic and cost-effective choice for N-arylation of imidazoles.[3][4] While historical Ullmann conditions required very high temperatures, modern protocols using specific ligands allow for much milder conditions.[4]

ParameterBuchwald-Hartwig (Pd)Ullmann-type (Cu)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsCuI, CuBr, Cu₂O
Ligand Bulky Phosphines (XPhos, RuPhos, BrettPhos)Diamines, Phenanthrolines, β-Ketones
Base Strong, non-nucleophilic (NaOtBu, K₃PO₄)Weaker inorganic (Cs₂CO₃, K₂CO₃)
Temperature 80 - 120 °C60 - 150 °C (Modern protocols are milder)
Key Advantage High generality, milder conditionsCost-effective, robust for imidazoles
Protocol: General Procedure for N-Arylation of Imidazole with 3-Bromobenzonitrile
  • To an oven-dried Schlenk flask under Argon, add the Pd precatalyst (e.g., 2 mol% XPhos-G3-Pd), the phosphine ligand (e.g., 2.2 mol% XPhos), and the base (e.g., 1.5 equiv. K₃PO₄).

  • Add imidazole (1.2 equiv.) and 3-bromobenzonitrile (1.0 equiv.).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Troubleshooting Guide: Methanamine Group Synthesis

Route A: Reduction of 3-(1H-Imidazol-1-yl)benzonitrile

This route involves the robust reduction of a nitrile to a primary amine.

Q1: My nitrile reduction is incomplete or sluggish. How can I improve the conversion?

A1: Incomplete reduction is typically due to an insufficiently powerful reducing agent or deactivated catalyst.

  • Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. Ensure you use a fresh, active bottle of LiAlH₄ and a sufficient excess (typically 2-3 equivalents).

  • Catalytic Hydrogenation: If using H₂ gas with a catalyst like Raney Nickel or Rh/Al₂O₃, ensure the catalyst is active and the system can maintain adequate hydrogen pressure (50-500 psi). Catalyst poisoning from sulfur or other impurities can be an issue.

Q2: The main impurity in my product is a secondary or tertiary amine. How can I promote the formation of the desired primary amine?

A2: Over-alkylation occurs when the newly formed primary amine reacts with intermediate imine species. This can be suppressed:

  • With LiAlH₄: This is less common with LiAlH₄ if the workup is performed promptly after the reduction is complete.

  • With Catalytic Hydrogenation: This is a very common problem. The standard solution is to conduct the hydrogenation in the presence of excess ammonia (often as a solution in methanol). The ammonia competes for reaction with the imine intermediate, driving the equilibrium towards the primary amine product.

Reducing AgentTypical ConditionsProsCons
LiAlH₄ THF or Et₂O, 0 °C to refluxHigh yielding, fastEnergetic, requires careful aqueous workup
H₂/Raney Ni MeOH/NH₃, 50-100 psi H₂Scalable, "greener"Catalyst can be pyrophoric, potential for over-alkylation
NaBH₄/CoCl₂ Methanol, 0 °C to RTMilder than LiAlH₄Can be lower yielding, stoichiometry sensitive
  • To a flame-dried, three-neck flask under Argon, add a solution of 3-(1H-imidazol-1-yl)benzonitrile (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add LiAlH₄ (2.0 equiv.). Caution: Exothermic reaction and H₂ gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Once complete, cool the reaction back to 0 °C and carefully quench using a Fieser workup: sequentially and slowly add X mL of water, X mL of 15% aq. NaOH, and 3X mL of water (where X is the mass of LiAlH₄ used in grams).

  • Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the solid through Celite, wash the filter cake with THF or ethyl acetate, and concentrate the combined filtrates to yield the crude amine.

Route B: Reductive Amination of 3-(1H-Imidazol-1-yl)benzaldehyde

Reductive amination is a cornerstone of medicinal chemistry for its efficiency and reliability.[8] It proceeds via the formation of an imine intermediate, which is then reduced in situ.[9]

Reductive_Amination Aldehyde Ar-CHO Imine [Ar-CH=NH] Aldehyde->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Product Ar-CH2NH2 Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reduction

Caption: Key steps in the reductive amination pathway.

Q1: My reductive amination is giving me a low yield of the amine and a lot of the corresponding alcohol. What's wrong?

A1: This indicates that your reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced. The solution is to use a milder or more selective reducing agent.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many applications. It is mild enough not to reduce the aldehyde but is very effective at reducing the imine.[10]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent's reactivity is pH-dependent. It is less reactive at neutral pH but becomes a potent reductant under the slightly acidic conditions (pH 4-6) that favor imine formation, making it highly selective.[10][11]

  • Sodium borohydride (NaBH₄): This can be used, but since it readily reduces aldehydes, it should only be added after allowing sufficient time for imine formation to occur.[10]

Q2: What is the best source of ammonia for this reaction, and how important is pH control?

A2: The ammonia source and pH are critical for maximizing imine formation.

  • Ammonia Source: A 7N solution of ammonia in methanol is a convenient and effective source. Alternatively, ammonium acetate or ammonium chloride can be used, as they also help buffer the reaction in the optimal pH range.

  • pH Control: Imine formation is acid-catalyzed but requires a free-base amine nucleophile. The optimal pH is therefore a compromise, typically between 4 and 6. Adding a small amount of acetic acid is a common practice to achieve this range.

  • In a round-bottom flask, dissolve 3-(1H-imidazol-1-yl)benzaldehyde (1.0 equiv.) in methanol.

  • Add a solution of ammonia in methanol (7N, 5-10 equiv.) followed by acetic acid (1.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or acid-base extraction.

Final Product Purification

The target molecule, (3-(1H-Imidazol-1-YL)phenyl)methanamine, is a basic compound containing two nitrogen atoms. This property can be exploited for purification but can also present challenges.

  • Acid-Base Extraction: A highly effective method for purification is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 2M NaOH) and the pure product re-extracted into an organic solvent.

  • Column Chromatography: If chromatography is necessary, the basic nature of the amine can cause streaking on standard silica gel. This can be mitigated by pre-treating the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine before loading the sample) or by using basic alumina as the stationary phase.

References

  • U.S. Patent US20200377475A1, An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • BenchChem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Canadian Patent CA2833394C, Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). Journal of Chemical Research, 42(12), 608-610.
  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a).
  • Proposed reaction mechanism for N‐arylation of imidazole.
  • Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea.
  • BenchChem.
  • Reductive amin
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). ChemistrySelect, 5(18), 5489-5494.
  • 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes.
  • Optimising a Buchwald-Hartwig amin
  • Sorochinsky, A. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11361-11431.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube.
  • Chen, B., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(29), 11299-11315.
  • Synthesis of intermediates for the Buchwald–Hartwig amination.
  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2022). RSC Medicinal Chemistry, 13(10), 1225-1235.

Sources

Optimization

Technical Support Center: Purification of Crude (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the dedicated technical support guide for the purification of crude (3-(1H-Imidazol-1-YL)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude (3-(1H-Imidazol-1-YL)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we merge foundational chemical principles with practical, field-tested insights to empower you to achieve high purity and yield in your experiments.

Understanding the Molecule and Its Challenges

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a primary benzylamine bearing a basic imidazole ring. This bifunctional nature—a primary amine and a basic heterocycle—is key to its utility but also presents specific purification challenges. The primary amine is susceptible to oxidation and can interact strongly with acidic stationary phases, while the imidazole moiety can lead to peak tailing in chromatography.

A common synthetic route to this compound is the reduction of 3-(1H-imidazol-1-yl)benzonitrile. This knowledge is crucial as it informs the potential impurity profile of the crude product, which may include unreacted nitrile starting material and potentially the intermediate imine or corresponding aldehyde from incomplete reduction.

This guide will provide a structured approach to tackling these challenges, from initial workup to final polishing.

Purification Workflow Overview

The purification of crude (3-(1H-Imidazol-1-YL)phenyl)methanamine typically follows a multi-step process to remove synthetic byproducts and unreacted starting materials. Below is a graphical representation of the recommended purification workflow.

Purification_Workflow cluster_0 Post-Synthesis Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Analysis Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., Quenching, Extraction) Crude_Reaction_Mixture->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography For complex mixtures Acid_Base_Extraction Acid-Base Extraction Aqueous_Workup->Acid_Base_Extraction To remove acidic/basic impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Acid_Base_Extraction->Recrystallization Analysis Purity Assessment (HPLC, NMR, LC-MS) Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A typical workflow from synthesis to purification and analysis of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of (3-(1H-Imidazol-1-YL)phenyl)methanamine in a question-and-answer format.

Q1: I'm observing significant tailing of my product on the silica gel column. How can I improve the peak shape?

A1: Tailing is a common issue when purifying basic compounds like your methanamine on acidic silica gel. The interaction between the basic amine/imidazole groups and the acidic silanol groups on the silica surface causes this phenomenon.

  • Causality: The lone pairs on the nitrogen atoms of your compound form strong hydrogen bonds with the surface silanols (Si-OH) of the silica gel. This strong, sometimes irreversible, binding leads to a slow elution of the tail of the peak.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base into your mobile phase is the most common and effective solution.

      • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., dichloromethane/methanol). The TEA will compete with your product for binding to the acidic sites on the silica, leading to a much sharper peak.

      • Ammonia: For highly basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective. A common system is a gradient of methanol in dichloromethane, where the methanol is pre-saturated with ammonia.

    • Switch to a Different Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a more basic stationary phase than silica and can significantly reduce tailing for basic compounds.[1]

      • Deactivated Silica Gel: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

Q2: My purification yield is very low after column chromatography. What are the likely causes and how can I mitigate this?

A2: Low recovery from silica gel chromatography is often due to irreversible adsorption of the product onto the stationary phase.

  • Causality: As mentioned above, the strong interaction between your basic compound and the acidic silica gel can lead to a portion of your product not eluting from the column.

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This pre-treatment passivates the most acidic sites.

    • Use a More Polar Eluent System: A more polar solvent system (e.g., a higher percentage of methanol in dichloromethane) will more effectively compete with your compound for binding to the silica gel, aiding in its elution.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can lead to a more concentrated band at the start of the chromatography, which can sometimes improve recovery.[1]

    • Consider an Alternative Purification Method: If irreversible adsorption is severe, consider an acid-base extraction as a primary purification step to remove non-basic impurities before chromatography.

Q3: I'm struggling to find a suitable solvent system for recrystallization. My compound either "oils out" or remains soluble even at low temperatures. What should I do?

A3: Finding the right recrystallization solvent is an empirical process. "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The solubility of a compound is highly dependent on the polarity and hydrogen bonding characteristics of the solvent. A good recrystallization solvent will have poor solubility at low temperatures and high solubility at elevated temperatures.[2]

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents at room temperature and upon heating. Ideal single solvents for amines and imidazoles include ethanol, methanol, isopropanol, or acetonitrile.[3][4]

    • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs include:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Hexane

      • Ethyl Acetate/Hexane

    • Recrystallization of a Salt: Given the basic nature of your compound, converting it to a salt (e.g., hydrochloride or tartrate) can make recrystallization easier. The salt will have different solubility properties than the free base. After recrystallizing the salt to high purity, you can then neutralize it with a base to recover the pure free amine.

Q4: What are the best methods for assessing the purity of my final product?

A4: A combination of techniques is recommended to confidently assess the purity of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting minor impurities.

    • Reverse-Phase HPLC (RP-HPLC): A C18 column is typically used. A common mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your compound and can be used to detect proton-containing impurities. The absence of signals corresponding to the nitrile starting material is a good indicator of successful reduction.

    • ¹³C NMR: This provides further structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization for your specific crude material.

  • Preparation of the Eluent: Prepare a stock solution of your chosen eluent system, for example, 95:5 (v/v) Dichloromethane:Methanol, and add 1% (v/v) triethylamine.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Equilibration: Equilibrate the packed column by flushing with at least two column volumes of the initial eluent mixture.

  • Sample Loading: Dissolve your crude (3-(1H-Imidazol-1-YL)phenyl)methanamine in a minimal amount of the eluent or dichloromethane. Alternatively, for dry loading, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the sample to the top of the column.

  • Elution: Begin elution with your chosen solvent system. A gradient elution is often most effective. For example, start with 100% dichloromethane and gradually increase the percentage of methanol (containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., ninhydrin for the primary amine).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is sparingly soluble, heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for different purification methods. The actual values will depend on the quality of the crude material and the optimization of the purification protocol.

Purification MethodTypical Purity AchievedTypical YieldNotes
Column Chromatography >95%60-90%Good for complex mixtures and removal of closely related impurities.[1]
Recrystallization >99%50-85%Excellent for a final polishing step to obtain high-purity material.[1]
Acid-Base Extraction >90%70-95%Effective for removing non-basic or non-acidic impurities.[1]

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common purification issues.

Troubleshooting_Logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues Tailing Tailing Peak? Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Yes Change_Stationary_Phase Use Alumina or Deactivated Silica Tailing->Change_Stationary_Phase Yes Low_Yield Low Yield? Low_Yield->Add_Base Yes Increase_Polarity Increase Eluent Polarity Low_Yield->Increase_Polarity Yes Dry_Load Use Dry Loading Technique Low_Yield->Dry_Load Yes Oiling_Out Oiling Out? Use_Two_Solvents Use a Two-Solvent System Oiling_Out->Use_Two_Solvents Yes Recrystallize_Salt Recrystallize as a Salt Oiling_Out->Recrystallize_Salt Yes No_Crystals No Crystals Form? Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed Yes Concentrate_Solution Concentrate the Solution No_Crystals->Concentrate_Solution Yes

Caption: Decision tree for troubleshooting common purification challenges.

References

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link]

  • Bailey, N., & Ashburn, B. O. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1269. [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine Welcome to the technical support resource for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the technical support resource for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the identification and mitigation of side reaction products through a series of frequently asked questions and troubleshooting protocols. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Overview of Synthetic Strategies

The synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine typically proceeds through one of two primary pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered with side product formation. Understanding these pathways is crucial for effective troubleshooting.

Synthetic_Pathways cluster_A Route A: Nitrile Reduction Pathway cluster_B Route B: Reductive Amination Pathway A1 3-Halobenzonitrile A2 3-(1H-Imidazol-1-yl)benzonitrile A1->A2 N-Arylation (Ullmann/Buchwald-Hartwig) A3 Target Product A2->A3 Nitrile Reduction B1 3-Halobenzaldehyde B2 3-(1H-Imidazol-1-yl)benzaldehyde B1->B2 N-Arylation (Ullmann/Buchwald-Hartwig) B2->A3 Reductive Amination

Caption: Primary synthetic routes to (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Issues in the N-Arylation Step (Intermediate Synthesis)

The formation of the C-N bond between the phenyl ring and the imidazole is a critical step, commonly achieved via copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.[1][2]

Question 1: My Ullmann coupling of imidazole with 3-bromobenzaldehyde is low-yielding, with significant recovery of starting material. What are the likely causes?

Answer: This is a common issue in Ullmann-type reactions, which are notoriously sensitive to reaction conditions. Several factors could be at play:

  • Catalyst Activity: Copper catalysts, especially copper powder or copper(I) salts, can be inhibited by an oxide layer on their surface. Ensure you are using freshly purchased, high-purity copper salts or that your copper powder is activated (e.g., by washing with dilute acid) prior to use. The synthesis of the related compound 3-(1H-imidazol-1-yl)benzaldehyde has been reported using copper powder, but requires extended heating.[3]

  • Base and Solvent: The choice of base and solvent is critical. For Ullmann couplings, strong bases like potassium carbonate or cesium carbonate are often required to deprotonate the imidazole.[1] The solvent must be polar and aprotic, such as DMF, DMSO, or NMP, to solubilize the reagents and facilitate the reaction at high temperatures.

  • Temperature: Classical Ullmann reactions often require high temperatures (150-200 °C) to proceed at a reasonable rate.[4] If your reaction temperature is too low, the conversion will be poor. Verify your reaction temperature and consider increasing it if other parameters are optimized.

  • Ligand Presence: While traditional Ullmann reactions are often ligandless, modern protocols demonstrate that the addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.[5]

Troubleshooting Protocol: Optimizing the Ullmann Condensation

  • Reagent Purity: Use anhydrous solvent and ensure imidazole and the aryl halide are free of excess moisture.

  • Catalyst Activation: If using Cu powder, pre-treat it with 2M HCl, followed by water and acetone washes, and dry under vacuum.

  • Screening Conditions: Set up parallel reactions to screen different bases (K₂CO₃, Cs₂CO₃) and ligands (1,10-phenanthroline, L-proline).

  • Temperature Control: Increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC or LC-MS.

Part 2: Side Products in the Final Amine Formation Step

The final conversion to the target methanamine is prone to several key side reactions, particularly when using the reductive amination pathway (Route B).

Question 2: In my reductive amination of 3-(1H-imidazol-1-yl)benzaldehyde, I've isolated a significant byproduct with approximately double the molecular weight of my target product. What is it and how can I prevent it?

Answer: This high-molecular-weight byproduct is almost certainly the secondary amine, N,N-bis((3-(1H-imidazol-1-yl)phenyl)methyl)amine . Its formation is the most common and challenging side reaction in reductive aminations that produce primary amines.

Causality: The formation occurs in a sequential manner.

  • The desired primary amine is formed first.

  • This primary amine, being a nucleophile, then attacks another molecule of the starting aldehyde to form a new imine intermediate.

  • This imine is subsequently reduced to yield the undesired secondary amine.

This side reaction is problematic because the product amine is often more nucleophilic than the ammonia source used, leading to a rapid cascade to the secondary amine once a small amount of product is formed.[6]

Secondary_Amine_Formation Aldehyde Starting Aldehyde (R-CHO) Imine1 Imine Intermediate (R-CH=NH) Aldehyde->Imine1 Condensation Imine2 Secondary Imine (R-CH=N-CH2-R) Aldehyde->Imine2 Condensation Ammonia Ammonia (NH3) Ammonia->Imine1 Condensation Product Primary Amine (Product) (R-CH2NH2) Imine1->Product Reduction Product->Imine2 Product->Imine2 Condensation SideProduct Secondary Amine (Byproduct) ((R-CH2)2NH) Imine2->SideProduct Reduction ReducingAgent [H] ReducingAgent->Imine1 ReducingAgent->Imine2

Caption: Pathway for secondary amine byproduct formation.

Mitigation Strategies:

  • Excess Ammonia: The most effective strategy is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This increases the statistical probability of the aldehyde reacting with ammonia rather than the primary amine product.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of aldehyde and ammonia ensures that the primary imine (R-CH=NH) is reduced as soon as it is formed, minimizing the concentration of free aldehyde available to react with the product.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[6]

Question 3: My reaction mixture contains a significant amount of (3-(1H-imidazol-1-yl)phenyl)methanol. Why is my aldehyde being reduced to an alcohol?

Answer: The formation of the corresponding benzyl alcohol is another common side reaction that competes with the desired imine formation and reduction.[7]

Causality: This occurs when the reducing agent directly reduces the aldehyde carbonyl group before it has a chance to react with the ammonia source to form the imine. This is particularly common with powerful, unselective reducing agents like sodium borohydride (NaBH₄) under basic or neutral conditions.

Mitigation Strategies:

  • pH Control: Ensure the reaction is run at a slightly acidic pH (typically 5-6). This protonates the aldehyde carbonyl, making it more electrophilic and accelerating imine formation, while still allowing the amine to be a competent nucleophile.

  • Selective Reducing Agents: As mentioned previously, NaBH(OAc)₃ is an excellent choice as it is less likely to reduce the aldehyde directly. Sodium cyanoborohydride (NaBH₃CN) is another classic choice that is highly selective for imines over carbonyls, though its toxicity requires careful handling.[6]

  • One-Pot, Two-Step Procedure: Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation to reach equilibrium before introducing the reducing agent.

Summary of Key Side Products and Analytical Data

Effective troubleshooting requires accurate identification of impurities. The table below summarizes the key characteristics of the most common side products.

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signatures (¹H NMR / MS)
Target Product (3-(1H-Imidazol-1-YL)phenyl)methanamine187.23¹H NMR: Singlet ~3.9 ppm (CH₂), broad singlet for NH₂. MS (ESI+): m/z 188.1 [M+H]⁺.
Secondary Amine Byproduct N,N-bis((3-(1H-imidazol-1-yl)phenyl)methyl)amine357.43¹H NMR: Singlet for benzylic CH₂ shifted slightly upfield from product, single NH proton. MS (ESI+): m/z 358.2 [M+H]⁺.
Alcohol Byproduct (3-(1H-Imidazol-1-yl)phenyl)methanol188.22¹H NMR: Singlet ~4.7 ppm (CH₂), broad singlet for OH. MS (ESI+): m/z 189.1 [M+H]⁺, often shows loss of water [M-H₂O+H]⁺.
Starting Aldehyde 3-(1H-Imidazol-1-yl)benzaldehyde186.20¹H NMR: Distinctive singlet ~10.0 ppm for CHO proton. MS (ESI+): m/z 187.1 [M+H]⁺.

References

  • PubChem. 3-(1H-imidazol-1-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Ahmed, N., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. [Link]

  • ResearchGate. Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane. [Link]

  • Lu, Z., & Twieg, R. J. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • University of Otago. N-Alkylation of imidazoles. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kozlova, S. A., et al. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E. [Link]

  • American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. [Link]

  • Chandrasekhar, S., et al. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]

  • Google Patents. Process for preparing 1-alkylimidazoles.
  • ResearchGate. Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Scribd. Reductive Amination of Benzaldehyde. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • PubChem. 3-((1h-imidazol-1-yl)methyl)benzonitrile. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Optimization

Optimizing reaction conditions for (3-(1H-Imidazol-1-YL)phenyl)methanamine synthesis

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine Welcome to the technical support guide for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the technical support guide for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, optimized protocols, and the causal reasoning behind key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

I. Overview of the Core Synthesis Strategy

The most robust and widely applicable method for synthesizing the target compound is the copper-catalyzed N-arylation of imidazole with a suitable 3-halobenzylamine derivative, a variant of the Ullmann condensation.[1][2][3] This approach offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.[4] The primary pathway discussed herein involves the coupling of imidazole with 3-(bromomethyl)aniline or a protected precursor.

Reaction_Pathway cluster_reactants Reactants & Conditions SM1 3-Bromobenzylamine Reaction_Complex Reaction Mixture SM1->Reaction_Complex SM2 Imidazole SM2->Reaction_Complex Catalyst Cu(I) Catalyst (e.g., CuI, CuBr) Catalyst->Reaction_Complex Ligand Ligand (e.g., Phenanthroline) Ligand->Reaction_Complex Base Base (e.g., Cs2CO3, K2CO3) Base->Reaction_Complex Product (3-(1H-Imidazol-1-YL)phenyl)methanamine Reaction_Complex->Product Heat, Inert Atm.

Caption: General scheme for the Cu-catalyzed N-arylation.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yields in copper-catalyzed N-arylations are typically traced back to one of four areas: catalyst activity, reagent quality, reaction conditions, or competing side reactions.

  • Catalyst and Ligand Integrity: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is less active. Ensure you are using freshly purchased, high-purity CuI or CuBr. Similarly, the ligand (e.g., 1,10-phenanthroline) is crucial for stabilizing the copper catalyst and facilitating the reaction.[1] Using a stoichiometric amount of ligand relative to the halide was a key feature in early Buchwald protocols to maintain reproducibility.[1]

    • Action: Use a glovebox or Schlenk line to handle the catalyst and ligand under an inert atmosphere (N₂ or Ar). Consider using a pre-activated catalyst solution.[5][6]

  • Solvent and Base Quality: The solvent must be anhydrous. Trace water can hydrolyze starting materials or interfere with the base. The choice and quality of the base are critical. Insoluble inorganic bases like Cs₂CO₃ or K₂CO₃ are common, but their efficacy depends on particle size and surface area.[1]

    • Action: Use a freshly distilled, anhydrous, polar aprotic solvent like DMSO, DMF, or Dioxane.[1][4] Ensure the base is finely powdered and dried in an oven before use.

  • Reaction Temperature: While Ullmann-type reactions are known for requiring high temperatures, modern ligand systems allow for milder conditions (80-120 °C).[1][4] Insufficient temperature will lead to a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of the starting materials or product.

    • Action: Optimize the temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to track consumption of starting material versus the appearance of degradation products.

  • Side Reaction - Homocoupling: The 3-bromobenzylamine can undergo homocoupling to form a biaryl impurity. This is more prevalent at very high temperatures or if the catalyst system is not optimal.

Troubleshooting_Yield cluster_checks Primary Investigation Points Start Low Yield (<40%) Catalyst Check Catalyst/Ligand (Purity, Handling) Start->Catalyst Reagents Check Reagents (Solvent, Base, SM Purity) Start->Reagents Conditions Check Conditions (Temperature, Time) Start->Conditions Action_Inert Action: Use inert atmosphere, fresh catalyst/ligand. Catalyst->Action_Inert Issue Found? Action_Purify Action: Use anhydrous solvent, dry powdered base. Reagents->Action_Purify Issue Found? Action_Optimize Action: Optimize temperature, monitor by TLC/LC-MS. Conditions->Action_Optimize Issue Found?

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing a major side product that complicates purification. What is it likely to be and how can I minimize it?

A2: The most common side product is from the reaction of the primary amine of the benzylamine starting material or product with another molecule of the aryl halide. This results in the formation of a secondary amine dimer. The primary amine is a competing nucleophile with the imidazole.

  • Causality: The pKa of the imidazole N-H is ~14.5, while the pKa of a protonated benzylamine is ~9. Both can be deprotonated by a strong base, but the imidazole is generally a better nucleophile in this context. However, if the reaction conditions are too harsh or the base is too strong, competitive N-arylation at the benzylamine's NH₂ group can occur.

  • Minimization Strategy:

    • Protecting Group: The most effective solution is to protect the primary amine of 3-bromobenzylamine before the coupling reaction. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to the coupling conditions and easily removed afterward with acid (e.g., TFA or HCl in dioxane).

    • Base Selection: Use a milder base like K₂CO₃ instead of stronger bases like NaH or K₃PO₄. Cesium carbonate (Cs₂CO₃) often provides a good balance of reactivity and selectivity.[1]

    • Stoichiometry: Use a slight excess of imidazole (1.1-1.2 equivalents) to favor the desired reaction pathway.

Q3: How do I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • TLC System: A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to prevent the basic amine product from streaking on the silica plate. Start with a 95:5 DCM:MeOH (+0.5% TEA) system and adjust polarity as needed.

  • Visualization: The starting materials and product are UV active. Staining with ninhydrin can also be used to visualize the primary amine of the starting material, which will disappear as the reaction proceeds.

  • Confirmation: For unambiguous confirmation, pull a small aliquot from the reaction, perform a mini-quench and extraction, and analyze by LC-MS. This will confirm the mass of the product and provide a cleaner assessment of starting material consumption.

III. Optimized Experimental Protocols

These protocols are designed to be self-validating by providing clear steps and checkpoints.

Protocol 1: Copper-Catalyzed N-Arylation (Protected Route)

This is the recommended route for achieving high purity and yield.

Workflow_Protected Step1 Step 1: Protection (Boc Anhydride) Step2 Step 2: N-Arylation (CuI, Ligand, Base) Step1->Step2 Step3 Step 3: Work-up (Filtration, Extraction) Step2->Step3 Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5

Caption: Experimental workflow for the protected synthesis route.

Step 1: Boc-Protection of 3-Bromobenzylamine

  • Dissolve 3-bromobenzylamine (1.0 eq) in Dichloromethane (DCM, approx. 0.5 M).

  • Add triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which is often used without further purification.

Step 2: N-Arylation

  • To an oven-dried flask under an inert atmosphere (N₂), add CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and finely powdered Cs₂CO₃ (2.0 eq).

  • Add imidazole (1.2 eq) and the Boc-protected 3-bromobenzylamine (1.0 eq).

  • Add anhydrous DMSO (to achieve approx. 0.5 M concentration).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

Step 3: Work-up and Deprotection

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and base.

  • Wash the organic layer extensively with water to remove DMSO, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Dissolve the crude residue in DCM (approx. 0.5 M) and add Trifluoroacetic Acid (TFA, 5-10 eq).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

Step 4: Final Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM.

  • Purify by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in DCM, with 0.5% triethylamine added to the mobile phase.

  • Combine fractions containing the pure product and concentrate to yield (3-(1H-Imidazol-1-YL)phenyl)methanamine as a solid or oil.

Data Summary: Optimizing Reaction Parameters

The following table summarizes typical outcomes when optimizing the N-arylation step.

ParameterCondition ACondition BCondition CRecommended
Catalyst CuI (5 mol%)Cu₂O (5 mol%)Pd₂(dba)₃ (2 mol%)CuI (5 mol%)
Ligand 1,10-Phenanthroline8-HydroxyquinolineXPhos1,10-Phenanthroline
Base K₂CO₃Cs₂CO₃t-BuONaCs₂CO₃
Solvent DioxaneDMFTolueneDMSO
Temp (°C) 10011090110
Typical Yield 65-75%80-90%70-80%>85%
Comment Good, but can be slow.Excellent yield and rate.[1]Effective for Pd-systems, but may require specific ligands.[5][6]Optimal balance of rate and yield.[4]

IV. References

  • Altman, R. A., & Buchwald, S. L. (2006). Mild, Copper-Catalyzed N-Arylation of Imidazole with Aryl Iodides and Bromides. Organic Letters, 8(13), 2779–2782. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Kiyomori, A., Marcoux, J.-F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters, 40(14), 2657-2660. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

Sources

Troubleshooting

(3-(1H-Imidazol-1-YL)phenyl)methanamine stability issues and degradation products

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-(1H-Imidazol-1-YL)phenyl)methanamine. Given the limited specific literature on the st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with (3-(1H-Imidazol-1-YL)phenyl)methanamine. Given the limited specific literature on the stability profile of this exact molecule, this guide synthesizes information based on the known chemistry of its functional moieties: a primary benzylic amine and an imidazole ring. The troubleshooting guides and FAQs provided are based on established principles of pharmaceutical stability testing and degradation pathway analysis.

Part 1: Frequently Asked Questions (FAQs) about (3-(1H-Imidazol-1-YL)phenyl)methanamine Stability

Q1: What are the primary stability concerns for (3-(1H-Imidazol-1-YL)phenyl)methanamine?

A1: The main stability concerns for this molecule stem from its two key functional groups: the primary benzylic amine and the imidazole ring. Primary amines are susceptible to oxidation and can react with aldehydes and ketones.[1][2] The benzylic position (the CH2 group linking the phenyl ring and the amine) is also prone to oxidation. The imidazole ring can undergo oxidation and is often sensitive to photodegradation.[3][4] Therefore, exposure to air (oxygen), light, and incompatible excipients or solvents should be carefully controlled.

Q2: What are the recommended storage conditions for (3-(1H-Imidazol-1-YL)phenyl)methanamine?

A2: To minimize degradation, it is recommended to store (3-(1H-Imidazol-1-YL)phenyl)methanamine as a solid in a tightly sealed container, protected from light, and at a controlled low temperature (e.g., 2-8 °C).[5] For solutions, it is advisable to use freshly prepared solutions and to store them for short periods, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q3: I see a new peak in my HPLC chromatogram after storing my compound in solution. What could it be?

A3: A new peak in the HPLC chromatogram is likely a degradation product. Given the structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine, potential degradation products could arise from:

  • Oxidation of the primary amine: This could lead to the formation of an imine, which could further hydrolyze to an aldehyde (3-(1H-imidazol-1-yl)benzaldehyde) and ammonia.

  • Oxidation of the benzylic carbon: This could result in the formation of a ketone, (3-(1H-imidazol-1-yl)phenyl)(amino)methanone.

  • Oxidative degradation of the imidazole ring: The imidazole ring can be susceptible to cleavage under oxidative stress.[3]

To identify the new peak, it is recommended to use a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) to obtain the molecular weight of the impurity.

Q4: How can I proactively assess the stability of my (3-(1H-Imidazol-1-YL)phenyl)methanamine formulation?

A4: A forced degradation study is a powerful tool to predict the long-term stability of your compound and to identify potential degradation products.[4][6][7] This involves subjecting the compound to stress conditions that are more aggressive than the expected storage conditions, such as high temperature, humidity, strong acid, strong base, oxidation, and photolysis. The results will help in developing a stability-indicating analytical method and in understanding the degradation pathways.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a more in-depth guide to troubleshooting specific stability-related problems you might encounter during your experiments.

Issue 1: Rapid Discoloration of the Compound or Solution
  • Potential Cause: Discoloration, such as turning yellow or brown, is often an indication of oxidation. The primary amine and the imidazole moiety are both susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Oxygen: Handle the compound in an inert atmosphere (glove box or under a stream of nitrogen/argon) as much as possible. When preparing solutions, use solvents that have been de-gassed.

    • Use Antioxidants: For formulated products, consider the addition of antioxidants. The choice of antioxidant will depend on the formulation and its intended use.

    • LC-MS Analysis: Analyze the discolored sample by LC-MS to identify the colored impurities. This will help in confirming the oxidative degradation pathway.

Issue 2: Inconsistent Results in Biological Assays
  • Potential Cause: Inconsistent biological activity could be due to the degradation of the active compound. The degradation products may have reduced or no activity, or they could even have different biological effects, leading to variability in your results.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Before each experiment, verify the purity of your (3-(1H-Imidazol-1-YL)phenyl)methanamine stock solution using a validated HPLC method.

    • In-Use Stability Studies: Perform in-use stability studies to understand how long your compound is stable under the specific conditions of your biological assay (e.g., in cell culture media at 37 °C).[8][9]

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation.

Issue 3: Appearance of Multiple New Peaks in HPLC After Photostability Testing
  • Potential Cause: The imidazole ring is known to be susceptible to photodegradation.[3] Exposure to UV or even ambient light can lead to the formation of multiple degradation products through complex photochemical reactions.

  • Troubleshooting Steps:

    • Protect from Light: Handle the compound and its solutions in amber vials or by wrapping the containers in aluminum foil.[10]

    • Characterize Photodegradants: Use LC-MS/MS to characterize the structures of the major photodegradation products. This information is crucial for understanding the degradation pathway and for setting appropriate specifications for your compound.

    • Modify Formulation: If photostability is a significant issue for a final product, formulation strategies such as the use of UV absorbers may be necessary.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of (3-(1H-Imidazol-1-YL)phenyl)methanamine

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and specific conditions may need to be optimized for your specific analytical method.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • (3-(1H-Imidazol-1-YL)phenyl)methanamine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (3-(1H-Imidazol-1-YL)phenyl)methanamine in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Use the peak areas to calculate the percentage of degradation.

    • If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify (3-(1H-Imidazol-1-YL)phenyl)methanamine from its potential degradation products.

Instrumentation: HPLC with a UV/DAD detector.

Chromatographic Conditions (Example - to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_main Main Compound cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A (3-(1H-Imidazol-1-YL)phenyl)methanamine B Imine Intermediate A->B Oxidation (Amine) D (3-(1H-Imidazol-1-YL)phenyl)(amino)methanone A->D Oxidation (Benzylic Carbon) E Imidazole Ring Cleavage Products A->E UV/Light Exposure C 3-(1H-Imidazol-1-YL)benzaldehyde B->C Hydrolysis

Caption: Predicted degradation pathways for (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (60°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data Identify Degradants Quantify Degradation Determine Pathways hplc->data

Caption: Experimental workflow for a forced degradation study.

References

  • EMA. (2024). In-Use stability testing FAQ.
  • PubChem. 3-(1H-Imidazol-1-ylmethyl)aniline.
  • PubChem. 1H-Imidazol-1-ylphenylmethanone.
  • BLDpharm. 1-(3-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride.
  • EMA. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • Rautio, J., et al. (2008). Prodrugs for Amines. In Prodrugs: Challenges and Rewards. Springer.
  • Taleb, A., et al. (2017). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1123.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • PPA. What are the Applications of Amines in the Pharmaceutical Industry?.
  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • ResearchGate. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. Test Schedule for stability testing of new products.
  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review.
  • ResearchGate. Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.
  • MDPI. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Journal of the American Chemical Society. (2026). Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment.
  • Google Patents. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • PubChem. 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanamine.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
  • European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PMC. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • Principles of Drug Action 1. (2005). Amines.
  • MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • Fisher Scientific. Safety Data Sheet.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Simson Pharma Limited. Methenamine Hippurate Degradation imp 1.

Sources

Optimization

Troubleshooting poor solubility of (3-(1H-Imidazol-1-YL)phenyl)methanamine in assays

Technical Support Center: (3-(1H-Imidazol-1-YL)phenyl)methanamine A Guide to Overcoming Solubility Challenges in Experimental Assays Welcome to the technical support resource for (3-(1H-Imidazol-1-YL)phenyl)methanamine....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(1H-Imidazol-1-YL)phenyl)methanamine

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for (3-(1H-Imidazol-1-YL)phenyl)methanamine. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound requires navigating its unique physicochemical properties. This guide is structured to provide in-depth, field-proven insights into a common hurdle for this molecule: poor aqueous solubility. We will move from foundational principles to advanced strategies, explaining not just what to do, but why each step is scientifically crucial.

Part 1: Understanding the Core Problem

Q1: Why does my (3-(1H-Imidazol-1-YL)phenyl)methanamine precipitate when I dilute my DMSO stock into my aqueous assay buffer?

Answer:

This is a classic and frequently encountered issue known as "DMSO crash-out." Its root cause lies in the specific chemical structure of (3-(1H-Imidazol-1-YL)phenyl)methanamine and the drastic change in solvent environment during dilution.

  • Causality - The Role of Molecular Structure: Your compound possesses two key features that govern its solubility:

    • Ionizable Basic Centers: The molecule has two nitrogen atoms that can be protonated: the primary amine on the phenyl ring (an aniline derivative) and the non-substituted nitrogen in the imidazole ring. These are weak bases.

    • Aromatic Scaffolding: The presence of phenyl and imidazolyl rings contributes to a degree of hydrophobicity and allows for potential π-π stacking interactions in the solid state, which can favor precipitation[1].

  • The Critical Influence of pH: The solubility of this compound is strongly dependent on pH[2][3].

    • In its neutral (free base) form , the molecule is less polar and thus less soluble in aqueous media.

    • In an acidic environment , the basic nitrogen centers become protonated, forming a positively charged cation (a salt). This charged species is significantly more polar and, therefore, more soluble in water. The PubChem database lists a dihydrochloride salt form of this compound, underscoring the effectiveness of this approach[4].

When you prepare a concentrated stock in 100% DMSO, the compound is readily dissolved. However, when this stock is diluted into a typical physiological buffer (e.g., PBS at pH 7.4), two things happen:

  • The solvent environment abruptly shifts from a polar aprotic organic solvent (DMSO) to a highly polar protic aqueous system.

  • The pH of the buffer (e.g., 7.4) is not sufficiently acidic to fully protonate the compound, leaving a significant portion in its less soluble neutral form.

This combination forces the compound out of solution, leading to the observed precipitation. You are dealing with a kinetic solubility limit in your assay, which is often much lower than the thermodynamic solubility [5].

Part 2: Foundational Troubleshooting Workflow

Q2: I'm observing precipitation upon dilution. What is the most effective first step to resolve this?

Answer:

The most direct and effective initial strategy is to modify the pH of your assay buffer to favor the protonated, more soluble form of the compound. Since (3-(1H-Imidazol-1-YL)phenyl)methanamine is a weak base, lowering the pH is the logical first step[6].

Experimental Protocol: pH Optimization
  • Buffer Preparation: Prepare a series of your base assay buffer (e.g., phosphate or MES buffer) at various pH values, such as pH 5.0, 5.5, 6.0, and 6.5. Ensure the buffer components themselves do not precipitate at these pH values.

  • Stock Dilution Test: Prepare your standard high-concentration stock of the compound in 100% DMSO (e.g., 10 mM).

  • Controlled Dilution: In separate microcentrifuge tubes, add the appropriate volume of your assay buffer at each tested pH.

  • Addition and Mixing: While vortexing the buffer at a moderate speed, add the required volume of your DMSO stock to reach the final desired assay concentration. Critical Tip: Always add the DMSO stock to the buffer, not the other way around, to minimize localized concentration gradients that induce precipitation[7].

  • Observation: Allow the solutions to equilibrate at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or turbidity. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

Data Presentation: Expected pH-Dependent Solubility
Buffer pHExpected SolubilityRationale
5.0HighBoth basic centers are likely protonated, maximizing charge and aqueous solubility.
6.0Moderate to HighThe more basic imidazole nitrogen is protonated; the aniline may be partially protonated.
7.4 (Control)LowA significant fraction of the compound is in its neutral, less soluble form.
8.0Very LowThe compound is almost entirely in its neutral form, favoring precipitation.
Visualization: Initial Troubleshooting Workflow

G start Prepare High-Conc. Stock in 100% DMSO dilute Dilute to Final Conc. in Assay Buffer (pH 7.4) start->dilute observe Precipitation Observed? dilute->observe success Proceed with Assay observe->success No troubleshoot Initiate Troubleshooting observe->troubleshoot Yes ph_adjust STEP 1: Adjust Buffer pH (e.g., to pH 5.5 - 6.5) troubleshoot->ph_adjust re_evaluate Precipitation Resolved? ph_adjust->re_evaluate re_evaluate->success Yes advanced Proceed to Advanced Strategies (Q3 & Q4) re_evaluate->advanced No

Caption: Initial troubleshooting decision tree for solubility issues.

Part 3: Advanced Solubilization Strategies

Q3: Lowering the pH improved solubility, but my assay is sensitive to pH changes, or I still see precipitation at the highest concentrations. What is my next option?

Answer:

When pH modulation is not a viable or complete solution, the next step is to use solubilizing excipients. For compounds like this, cyclodextrins are an excellent and widely used choice as they are generally well-tolerated in many assay types, including cell-based systems[8][9].

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic phenyl ring of your compound, forming an "inclusion complex." This complex presents a hydrophilic outer surface to the aqueous buffer, dramatically increasing the apparent solubility of the compound without requiring significant changes in pH or high concentrations of organic co-solvents[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol: Solubilization with HP-β-CD
  • Prepare Cyclodextrin Solution: Make a concentrated stock solution of HP-β-CD in your chosen assay buffer (e.g., a 45% w/v solution is often achievable). Warm the solution slightly (to ~30-40°C) to aid dissolution, then cool to room temperature.

  • Compound Addition: Weigh the solid (3-(1H-Imidazol-1-YL)phenyl)methanamine and add it directly to the HP-β-CD solution to achieve your desired stock concentration.

  • Complex Formation: Mix this solution vigorously (vortexing, sonicating, or overnight shaking) to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterilization and Use: If required for your assay (e.g., cell culture), sterile-filter the final stock solution through a 0.22 µm filter. This cyclodextrin-formulated stock can now be diluted into your final assay medium.

Visualization: Cyclodextrin Encapsulationdot

G

Sources

Troubleshooting

Overcoming regioselectivity problems in (3-(1H-Imidazol-1-YL)phenyl)methanamine synthesis

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly regioselectivity, encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic strategies.

Introduction: The Challenge of Regioselectivity

The synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-arylation on the imidazole ring. Due to the tautomeric nature of the imidazole ring, direct arylation can lead to a mixture of 1,4- (meta) and 1,5- (meta) isomers, which are often difficult to separate due to their similar physical properties. This guide will explore synthetic routes that mitigate this issue and provide solutions for common problems encountered in the lab.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during your synthesis.

FAQ 1: I am getting a mixture of regioisomers during the N-arylation of imidazole with a 3-substituted benzyl halide. How can I improve the regioselectivity?

Answer: This is the most common problem. The formation of regioisomers is due to the two reactive nitrogen atoms in the imidazole ring. Here are several strategies to enhance regioselectivity:

  • Steric Hindrance: The regioselectivity of N-arylation can be influenced by steric hindrance. Using a bulkier protecting group on the imidazole nitrogen or a sterically hindered aryl halide can favor the formation of the less sterically hindered isomer. In copper-catalyzed reactions, ortho-substituents on the aryl halide can significantly improve selectivity for the N1-arylation of 4(5)-substituted imidazoles.[1]

  • Choice of Catalyst and Ligand:

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This method can offer high regioselectivity. The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor one regioisomer. It has been shown that imidazoles can inhibit the formation of the active Pd(0) catalyst, so pre-activation of the palladium catalyst by heating it with the ligand before adding the imidazole substrate can drastically improve reaction efficacy.[2]

    • Copper-Catalyzed Ullmann Condensation: This is a classic and cost-effective method. The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can promote the reaction under milder conditions and improve yields.[3]

  • Strategic Synthesis Route: Instead of direct coupling of imidazole with a molecule already containing the aminomethyl group, consider a two-step approach. This is often the most effective way to ensure high regioselectivity.

    • N-arylation of imidazole with a precursor molecule: Couple imidazole with a 3-substituted benzene derivative where the substituent can be later converted to the aminomethyl group. Good candidates are 3-bromobenzaldehyde or 3-bromobenzonitrile.

    • Functional group transformation: In a subsequent step, convert the aldehyde or nitrile group to the desired methanamine.

FAQ 2: What is the best synthetic route to avoid regioselectivity issues altogether?

Answer: A two-step synthetic strategy starting from 3-bromobenzaldehyde or 3-bromobenzonitrile is highly recommended for achieving excellent regioselectivity.

  • Route A: Via 3-(1H-imidazol-1-yl)benzaldehyde:

    • Ullmann Coupling: React 3-bromobenzaldehyde with an excess of imidazole using a copper catalyst. This reaction favors the desired 1,3-disubstituted product.

    • Reductive Amination: Convert the resulting 3-(1H-imidazol-1-yl)benzaldehyde to (3-(1H-imidazol-1-yl)phenyl)methanamine using a standard reductive amination protocol (e.g., using ammonia or an ammonia source and a reducing agent like sodium borohydride).

  • Route B: Via 3-((1H-imidazol-1-yl)methyl)benzonitrile:

    • Nucleophilic Substitution: React 3-(bromomethyl)benzonitrile with imidazole.

    • Reduction: Reduce the nitrile group of the resulting 3-((1H-imidazol-1-yl)methyl)benzonitrile to the primary amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).

The workflow for these recommended routes is illustrated below.

Synthetic Routes cluster_0 Route A: Via Aldehyde cluster_1 Route B: Via Nitrile A1 3-Bromobenzaldehyde + Imidazole A2 Ullmann Coupling (Cu catalyst) A1->A2 A3 3-(1H-imidazol-1-yl)benzaldehyde A2->A3 A4 Reductive Amination A3->A4 A_end (3-(1H-Imidazol-1-YL)phenyl)methanamine A4->A_end B1 3-(Bromomethyl)benzonitrile + Imidazole B2 Nucleophilic Substitution B1->B2 B3 3-((1H-imidazol-1-yl)methyl)benzonitrile B2->B3 B4 Nitrile Reduction B3->B4 B_end (3-(1H-Imidazol-1-YL)phenyl)methanamine B4->B_end Protecting Group Strategy P1 3-Bromobenzylamine P2 Amine Protection (e.g., (Boc)2O) P1->P2 P3 N-Boc-3-bromobenzylamine P2->P3 P4 N-Arylation with Imidazole (Pd or Cu catalyst) P3->P4 P5 N-Boc protected (3-(1H-Imidazol-1-YL)phenyl)methanamine P4->P5 P6 Deprotection (Acidic conditions) P5->P6 P_end (3-(1H-Imidazol-1-YL)phenyl)methanamine P6->P_end

Caption: Workflow for the protecting group strategy in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde via Ullmann Coupling

This protocol is adapted from established procedures for the N-arylation of imidazoles. [4] Materials:

  • 3-Bromobenzaldehyde

  • Imidazole

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), imidazole (2.0 eq), CuI (0.1 eq), 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-(1H-imidazol-1-yl)benzaldehyde.

Protocol 2: Reductive Amination of 3-(1H-imidazol-1-yl)benzaldehyde

Materials:

  • 3-(1H-imidazol-1-yl)benzaldehyde

  • Ammonium chloride (NH4Cl)

  • Aqueous ammonia (28-30%)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add ammonium chloride (1.5 eq) and aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield (3-(1H-imidazol-1-yl)phenyl)methanamine. Further purification can be achieved by column chromatography if necessary.

Data Summary: Comparison of Synthetic Strategies

StrategyKey ReactionCommon IssuesPlausible SolutionsRegioselectivity
Direct Coupling (Unprotected) Ullmann or Buchwald-Hartwig with 3-bromobenzylamineLow regioselectivity, side reactions with the amineDifficult to controlPoor to Moderate
Direct Coupling (Protected) Ullmann or Buchwald-Hartwig with N-Boc-3-bromobenzylamineRequires extra protection/deprotection stepsOptimize coupling and deprotection conditionsGood to Excellent
Two-Step (via Aldehyde) Ullmann coupling followed by reductive aminationSluggish Ullmann coupling, imine stabilityUse of ligands, anhydrous conditionsExcellent
Two-Step (via Nitrile) Nucleophilic substitution followed by nitrile reductionHarsh reduction conditions (e.g., LiAlH4)Use of alternative reducing agents (e.g., catalytic hydrogenation)Excellent

Conclusion

Overcoming regioselectivity in the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine is best achieved through a strategic, multi-step approach. While direct N-arylation is possible, it is often plagued by the formation of hard-to-separate regioisomers. A more robust and reliable method involves the initial N-arylation of imidazole with a precursor such as 3-bromobenzaldehyde, followed by the transformation of the aldehyde to the desired aminomethyl group. This approach offers superior control over regioselectivity and generally provides higher yields of the desired product. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount for a successful synthesis.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). Mild, Copper-Catalyzed N-Arylation of Imidazole with Aryl Iodides and Bromides. Organic Letters, 8(13), 2779–2782. [Link]

  • PrepChem. (2023). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. [Link]

  • Collman, J. P., Zhong, M., & Baskin, J. M. (2000). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 65(20), 6641–6643. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, field-tested insights to ensure a safe, efficient, and reproducible synthesis.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to (3-(1H-Imidazol-1-YL)phenyl)methanamine is a two-step process. This involves an initial N-arylation of imidazole followed by the reduction of a nitrile intermediate. This pathway is advantageous for its use of readily available starting materials and its amenability to industrial-scale production.

Workflow of the Synthesis

cluster_0 Step 1: N-Arylation (Ullmann-type Coupling) cluster_1 Step 2: Nitrile Reduction A Imidazole D 3-(1H-imidazol-1-yl)benzonitrile (Intermediate) A->D Reacts with B 3-Bromobenzonitrile B->D C Copper Catalyst, Base, Solvent C->D Mediated by E 3-(1H-imidazol-1-yl)benzonitrile G (3-(1H-Imidazol-1-YL)phenyl)methanamine (Final Product) E->G Reduced by F Reducing Agent (e.g., Raney Nickel, H2) F->G

Caption: A high-level overview of the two-step synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

II. Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzonitrile (N-Arylation)

This initial step involves a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation, between imidazole and 3-bromobenzonitrile.[1]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Amount (for 100g of 3-bromobenzonitrile)
3-Bromobenzonitrile1.0182.02100 g
Imidazole1.268.0844.8 g
Copper(I) Iodide (CuI)0.1190.4510.5 g
Potassium Carbonate (K2CO3)2.0138.21151.8 g
Dimethylformamide (DMF)-73.09500 mL

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromobenzonitrile, imidazole, copper(I) iodide, and potassium carbonate.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reactor.

  • Reaction Conditions: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 110-120°C and maintain this temperature with stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger vessel containing deionized water. This may cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude 3-(1H-imidazol-1-yl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting and FAQs for N-Arylation

Q1: The reaction is sluggish or incomplete. What are the possible causes and solutions?

  • Cause: Inefficient catalyst activity.

    • Solution: Ensure you are using a high-purity copper catalyst. The choice of copper source and ligand can be critical. While this protocol uses CuI, other copper sources and ligands like 1,10-phenanthroline can be effective.[2] The addition of poly(ethylene glycol) has also been shown to accelerate this type of reaction.

  • Cause: Insufficiently anhydrous conditions.

    • Solution: Moisture can deactivate the catalyst and interfere with the base. Ensure that your solvent (DMF) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cause: Poor quality of reagents.

    • Solution: Use freshly purified imidazole and ensure the 3-bromobenzonitrile is of high purity. The base (potassium carbonate) should be finely powdered and dried before use to maximize its surface area and reactivity.

Q2: I am observing significant side product formation. What are they and how can I minimize them?

  • Side Product: A common side product is the reduction of the aryl halide, in this case, the formation of benzonitrile from 3-bromobenzonitrile.[3]

    • Minimization: This is often more prevalent with more hindered substrates. While 3-bromobenzonitrile is not highly hindered, ensuring the reaction temperature does not significantly exceed the recommended range can help minimize this. Using the correct stoichiometry of reagents is also important.

Q3: The work-up is difficult, particularly with the removal of DMF. What are some alternative procedures?

  • Solution: DMF is a high-boiling point solvent and can be challenging to remove completely.

    • Alternative Solvents: Consider using alternative high-boiling polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP).[4] However, these also present similar work-up challenges.

    • Improved Work-up: During the aqueous work-up, multiple extractions with a less polar solvent and thorough washing of the combined organic layers with brine are crucial for removing residual DMF.

III. Step 2: Reduction of 3-(1H-imidazol-1-yl)benzonitrile to (3-(1H-Imidazol-1-YL)phenyl)methanamine

The final step is the reduction of the nitrile group of the intermediate to a primary amine. For scale-up, catalytic hydrogenation is often preferred due to higher atom economy and easier product isolation compared to metal hydride reductions.

Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials and Reagents:

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Amount (for 100g of nitrile)
3-(1H-imidazol-1-yl)benzonitrile1.0183.20100 g
Raney® Nickel (50% slurry in water)~5-10% by weight-~5-10 g (dry weight)
Methanol or Ethanol--1 L
Hydrogen Gas (H2)Excess2.02As required

Procedure:

  • Reactor Setup: To a hydrogenation reactor, add the 3-(1H-imidazol-1-yl)benzonitrile and the solvent (methanol or ethanol).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent.[5][6]

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this will depend on the equipment) and heat to 40-60°C with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: The Raney® Nickel catalyst must be filtered off carefully. This is a hazardous operation as the catalyst can ignite spontaneously upon contact with air when dry. The filter cake should never be allowed to dry and should be quenched immediately into water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (3-(1H-Imidazol-1-YL)phenyl)methanamine.

  • Purification: The product can be purified by vacuum distillation, crystallization (often as a salt, e.g., hydrochloride), or column chromatography.

Troubleshooting and FAQs for Nitrile Reduction

Q1: The reduction is incomplete or has stalled. What could be the issue?

  • Cause: Catalyst deactivation.

    • Solution: The Raney® Nickel may have lost its activity. Ensure you are using a fresh, active batch of the catalyst. The starting material must also be free of catalyst poisons such as sulfur compounds.

  • Cause: Insufficient hydrogen pressure or poor mixing.

    • Solution: Ensure the reactor is properly sealed and that the hydrogen pressure is maintained. The stirring must be efficient enough to keep the catalyst suspended and ensure good gas-liquid mass transfer.

  • Cause: Formation of secondary and tertiary amine byproducts.

    • Solution: The formation of these byproducts can sometimes be suppressed by the addition of ammonia to the reaction mixture.[7]

Q2: What are the primary safety concerns when scaling up the use of Raney® Nickel?

  • Pyrophoricity: Raney® Nickel is highly flammable and can ignite spontaneously in the air, especially after it has been used and is still active.[5][6]

    • Precaution: Always handle Raney® Nickel as a slurry under a solvent (e.g., water, ethanol). Never allow the catalyst to dry. During filtration, ensure the filter cake is kept wet. The used catalyst should be carefully quenched and disposed of according to safety protocols.

  • Hydrogen Gas: Hydrogen is a highly flammable gas that forms explosive mixtures with air.

    • Precaution: Ensure the hydrogenation is carried out in a well-ventilated area with appropriate safety equipment. The reactor must be properly rated for the pressures used, and all fittings should be checked for leaks.

Q3: Are there viable alternatives to Raney® Nickel for this reduction?

  • Alternative Catalysts: Other catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be used for nitrile reduction.[8] The optimal catalyst and conditions should be determined experimentally.

  • Chemical Reducing Agents: While catalytic hydrogenation is often preferred for scale-up, chemical reducing agents like lithium aluminum hydride (LiAlH4) are also effective for nitrile reduction.[9] However, LiAlH4 is also highly reactive and requires careful handling, especially on a large scale. The work-up for LiAlH4 reactions is also more complex. Sodium borohydride is generally not strong enough to reduce nitriles.

IV. Purification and Characterization of the Final Product

The purity of the final product is critical for its intended use in drug development.

Purification Strategies
  • Crystallization: This is often the most effective method for purifying the final product on a large scale. The free amine may be an oil, so crystallization of a salt (e.g., hydrochloride or maleate) is a common strategy. This not only purifies the compound but also results in a stable, crystalline solid that is easier to handle.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant solvent waste at an industrial scale. It is typically used for high-purity applications or when crystallization is not feasible.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Analytical Characterization

The identity and purity of (3-(1H-Imidazol-1-YL)phenyl)methanamine should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: For quantitative purity analysis.

  • Elemental Analysis: To confirm the elemental composition.

Troubleshooting and FAQs for Purification

Q1: The product is an oil and difficult to handle. How can I obtain a solid?

  • Solution: As mentioned, forming a salt is the most common approach. Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid (e.g., HCl in isopropanol or ethereal HCl) to precipitate the corresponding salt.

Q2: My final product has a persistent color. How can I remove it?

  • Solution: Colored impurities can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration.[10] Recrystallization is also an effective method for removing colored impurities.

Q3: How do I choose the right HPLC method for purity analysis?

  • Solution: A reverse-phase C18 column is a good starting point. The mobile phase will typically consist of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method will need to be optimized to achieve good separation of the main peak from any impurities.

V. Safety Considerations for Scale-Up

Scaling up any chemical synthesis requires a thorough safety review.

Key Hazards
  • 3-Bromobenzonitrile: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7][11]

  • Raney® Nickel: As detailed earlier, this catalyst is pyrophoric and a dangerous fire hazard. It is also a suspected carcinogen and can cause skin allergies.[5][6][12]

  • Hydrogen Gas: Highly flammable and forms explosive mixtures with air.

  • Solvents: Many of the solvents used (e.g., DMF, methanol) have their own specific hazards, including toxicity and flammability.

Recommended Safety Practices
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile or toxic substances.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere.

  • Emergency Procedures: Ensure that you are familiar with the location and operation of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals before use to understand their specific hazards and handling precautions.[5][7][11]

VI. References

  • U.S. Patent US20200377475A1, "An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline," Google Patents, .

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o628. [Link].

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2018(4), M1013. [Link].

  • Fun, H.-K., Quah, C. K., Attia, M. I., Abdel-Aziz, H. A., & Al-Rashood, K. A. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. ResearchGate. [Link].

  • Canadian Patent CA2833394C, "Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates," Google Patents, .

  • Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. Molbank. [Link].

  • Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. IP.com. [Link].

  • Rao, P. J., Krishna, S. M., Umamahesh, M., & Reddy, P. R. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link].

  • The Reduction of Nitriles. Chemistry LibreTexts. [Link].

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. ACS Publications. [Link].

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link].

  • U.S. Patent US20050209294A1, "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile," Google Patents, .

  • Reduction of nitriles. Reddit. [Link].

  • Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. ResearchGate. [Link].

  • Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link].

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Royal Society of Chemistry. [Link].

  • 3-Bromobenzonitrile PubChem CID 23381. National Institutes of Health. [Link].

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link].

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link].

  • Raney Nickel Alloy MSDS. Oxford Lab Fine Chem LLP. [Link].

  • SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link].

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link].

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link].

  • Reducing Nitriles--Another Way to Make Aldehydes & Amines. YouTube. [Link].

  • 3-(1H-Imidazol-1-yl)propanenitrile. National Institutes of Health. [Link].

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  • 4-Bromobenzonitrile SAFETY DATA SHEET. Fisher Scientific. [Link].

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Troubleshooting

Preventing racemization during the synthesis of chiral (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to our dedicated technical support center for the synthesis of chiral (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of chiral (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful, enantioselective synthesis of your target compound.

Troubleshooting Guide: Preserving Enantiomeric Purity

This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of the underlying causes and provides actionable protocols to mitigate the problem.

Q1: I'm observing significant loss of enantiomeric excess (e.e.) in my final product after what I believe was an enantioselective synthesis. What are the most likely causes?

A1: Unveiling the Sources of Racemization

A loss of enantiomeric excess suggests that your chiral center is undergoing racemization at some point during the synthesis or workup. For a benzylic amine like (3-(1H-Imidazol-1-YL)phenyl)methanamine, the primary culprit is the formation of a planar, achiral intermediate. The benzylic proton at the stereocenter is susceptible to abstraction, especially under certain conditions.

Primary Mechanistic Pathways for Racemization:

  • Imine/Enamine Tautomerism: If your synthesis proceeds through an imine intermediate (e.g., from the condensation of 3-(1H-imidazol-1-yl)benzaldehyde and an amine source), any residual starting materials or catalysts can facilitate tautomerization to an achiral enamine. Re-protonation can then occur from either face, leading to a racemic mixture.

  • Carbanion Formation: The presence of a strong base can deprotonate the benzylic carbon, forming a planar carbanion. Subsequent protonation will result in racemization.[1]

  • Carbocation Formation: Under strongly acidic conditions, protonation of the amine followed by loss of ammonia (or a derivative) could generate a planar benzylic carbocation, which would then be non-stereoselectively quenched.

Key Experimental Stages to Scrutinize:

  • Imine Formation and Reduction: The conditions for imine formation and its subsequent reduction are critical. Lingering acid or base catalysts from the condensation step can promote racemization during the reduction.

  • Deprotection Steps: If you are using a protected amine, the deprotection conditions (e.g., strong acid or base) can compromise the stereocenter.

  • Workup and Purification: Prolonged exposure to non-neutral pH during aqueous workup or chromatography on acidic or basic stationary phases (like silica or alumina) can lead to a gradual loss of enantiomeric purity.

Q2: How can I minimize racemization during the reductive amination of 3-(1H-imidazol-1-yl)benzaldehyde?

A2: Optimizing Your Reductive Amination Protocol

Reductive amination is a powerful tool, but it requires careful control of conditions to preserve chirality, especially when the stereocenter is established during the reaction.

Recommended Protocol for Asymmetric Reductive Amination:

This protocol aims to establish the chiral center during the reduction of an in-situ formed imine using a chiral catalyst.

  • Imine Formation (in situ):

    • In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve 3-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate, 1.5-2.0 eq) in a dry, non-protic solvent (e.g., THF, Toluene, or DCM).

    • Add a dehydrating agent, such as molecular sieves (4 Å), to drive the equilibrium towards imine formation.

    • Stir at room temperature for 1-2 hours.

  • Asymmetric Reduction:

    • In a separate flask, prepare your chiral catalyst system. A common choice for asymmetric imine reduction is a transition metal catalyst with a chiral ligand (e.g., an Iridium or Rhodium complex with a chiral phosphine ligand).

    • Cool the imine solution to the recommended temperature for your catalyst system (often 0 °C to -78 °C).

    • Add the prepared chiral catalyst and a suitable hydride source (e.g., Hantzsch ester or a silane like trichlorosilane).

    • Allow the reaction to proceed at the low temperature until completion (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) at low temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Key Considerations to Prevent Racemization:

  • One-Pot Procedure: Performing the imine formation and reduction in one pot minimizes the isolation of the potentially unstable imine.

  • Temperature Control: Low temperatures are crucial during the asymmetric reduction to enhance the selectivity of the chiral catalyst and suppress background non-catalyzed reduction, which would be racemic.

  • Choice of Reducing Agent: Mild reducing agents are preferred. Sodium borohydride can sometimes be too reactive and lead to side reactions or require careful pH control. Catalytic hydrogenation with a chiral catalyst offers high enantioselectivity.[2]

Troubleshooting Table for Asymmetric Reductive Amination:

Observation Potential Cause Recommended Action
Low e.e.Racemization of the imine intermediate before reduction.Ensure complete consumption of the aldehyde before adding the reducing agent. Use a milder catalyst for imine formation.
Low e.e.Non-selective reduction.Lower the reaction temperature. Screen different chiral catalysts and ligands.
Low yieldIncomplete imine formation.Increase the reaction time for imine formation or use a more effective dehydrating agent.
Low yieldCatalyst deactivation.Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere.
Q3: I have synthesized the racemic amine and want to perform a classical resolution. Which resolving agents are most effective, and how can I avoid racemization during salt formation and liberation of the free amine?

A3: A Guide to Classical Resolution

Classical resolution via diastereomeric salt formation is a robust method for obtaining enantiomerically pure amines.[3]

Selection of Chiral Resolving Agents:

The choice of resolving agent is critical and often requires empirical screening. For a basic amine like yours, chiral acids are the resolving agents of choice.

Chiral Resolving Agent Comments
Tartaric Acid DerivativesO,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-D-tartaric acid (DTTA) are highly effective for a wide range of amines.
Mandelic Acid(R)- or (S)-Mandelic acid is a cost-effective option and can be very effective for benzylic amines.
Camphorsulfonic Acid(1R)-(-)-10-Camphorsulfonic acid is another commonly used resolving agent.

Step-by-Step Protocol for Chiral Resolution:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic (3-(1H-Imidazol-1-YL)phenyl)methanamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution, with stirring.

    • Allow the salt to crystallize. This may require cooling, seeding with a small crystal, or slow evaporation of the solvent.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a mild base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise until the solution is basic (pH > 10).

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Critical Points to Prevent Racemization:

  • Avoid Harsh Conditions: During the liberation of the free amine, avoid using strong, concentrated bases or heating for extended periods. The benzylic proton is more labile at higher pH and temperatures.[4]

  • Solvent Choice: The solvent used for crystallization can significantly impact the efficiency of the resolution. A solvent in which one diastereomeric salt is significantly less soluble than the other is ideal.

Workflow for Chiral Resolution:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Liberation of Free Amine racemic_amine Racemic Amine in Solvent mixing Mix and Crystallize racemic_amine->mixing resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mixing filtration Filtration mixing->filtration crystals Diastereomeric Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor dissolve Dissolve Crystals in Water crystals->dissolve basify Add Mild Base (e.g., NaHCO₃) dissolve->basify extraction Solvent Extraction basify->extraction final_product Enantiomerically Pure Amine extraction->final_product

Caption: Workflow for obtaining a pure enantiomer via classical resolution.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of racemization for (3-(1H-Imidazol-1-YL)phenyl)methanamine?

A: The primary mechanism is the deprotonation at the benzylic carbon (the stereocenter) to form an achiral, planar carbanion intermediate. The C-H bond at this position is acidic due to the stabilization of the resulting negative charge by the adjacent phenyl ring. Reprotonation of this intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers. This process is often catalyzed by bases.

G Chiral Amine (R) Chiral Amine (R) Planar Carbanion (Achiral) Planar Carbanion (Achiral) Chiral Amine (R)->Planar Carbanion (Achiral) -H⁺ (Base) Planar Carbanion (Achiral)->Chiral Amine (R) +H⁺ Chiral Amine (S) Chiral Amine (S) Planar Carbanion (Achiral)->Chiral Amine (S) +H⁺

Caption: Racemization via a planar carbanion intermediate.

Q: Which analytical techniques are best suited for determining the enantiomeric purity of my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess. You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for method development. Alternatively, you can derivatize your amine with a chiral agent (like Mosher's acid chloride) to form diastereomers, which can then be analyzed by standard ¹H NMR or achiral HPLC.

Q: Can the imidazole ring itself contribute to racemization?

A: The imidazole ring is basic and can act as an internal base, potentially facilitating proton transfer. However, its basicity is relatively weak. Of greater concern is its potential to coordinate with metal catalysts, which could influence the stereochemical outcome of a reaction. During workup with acid, the imidazole ring will be protonated, which can protect the amine from certain side reactions but also requires a subsequent neutralization step.

Q: Are there any specific protecting groups you would recommend for the amine to prevent racemization during other synthetic steps?

A: Yes, converting the amine to a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is an excellent strategy. These groups reduce the basicity and nucleophilicity of the nitrogen and, more importantly, they are generally stable to a wide range of reaction conditions. The bulky nature of these groups can also sterically hinder access to the benzylic proton, further reducing the risk of deprotonation. Deprotection of Boc is typically achieved under acidic conditions (e.g., TFA), while Cbz is removed by hydrogenolysis, both of which are generally mild enough to not cause racemization if performed carefully.

References

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • Pizzarello, J. A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Organic Process Research & Development, 25(2), 295-306. Retrieved from [Link]

  • Cheng, Q., et al. (2018). Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Nature Communications, 9(1), 2372. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Werkmeister, S., et al. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Catalytic Reductions in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

  • Lin, C.-C., et al. (2006). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 62(49), 11493-11498. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde (1 A). Retrieved from [Link]

  • Shabalala, S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6246. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • El-Gawad, H. A., et al. (1993). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 5(8), 557-561. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of chiral amines.
  • ResearchGate. (2021). 2-Aminobenzimidazole Organocatalyzed Asymmetric Amination of Cyclic 1,3-Dicarbonyl Compounds. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • ResearchGate. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

  • Redalyc. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination benzaldehyde and N-heterocycle substrate panel for.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • National Institutes of Health. (2012). Enantioselective Reduction of Ketones and Imines Catalyzed by (CN-Box)Re(V)-Oxo Complexes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Photochemical Deracemization of 4,7-Diaza-1-isoindolinones by Unidirectional Hydrogen Atom Shuttling. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for Impure (3-(1H-Imidazol-1-YL)phenyl)methanamine Samples

Welcome to the technical support center for the analytical method validation of impure (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of impure (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for impurity analysis. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This is crucial for ensuring the quality, reliability, and consistency of analytical results, which are integral to good analytical practice.[2]

Frequently Asked Questions (FAQs)

Q1: Why is specificity a critical parameter in the validation of an analytical method for impurities?

A1: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[1][3] For impurity testing, it is crucial to demonstrate that the analytical method can accurately quantify impurities without interference from the main active pharmaceutical ingredient (API), which is present at a much higher concentration.[4] Lack of specificity can lead to inaccurate quantification of impurities, potentially compromising the safety and efficacy of the final drug product.

Q2: What are the typical stress conditions applied in forced degradation studies for (3-(1H-Imidazol-1-YL)phenyl)methanamine?

A2: Forced degradation, or stress testing, helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.[5][6] For a molecule like (3-(1H-Imidazol-1-YL)phenyl)methanamine, which contains both an imidazole ring and a primary amine, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[5][7]

The goal is to achieve a target degradation of 5-20%.[5][6]

Q3: How do I establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurities?

A3: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] According to ICH Q2(R1) guidelines, LOD and LOQ can be determined in several ways:

  • Based on Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is typically used for the LOQ.[9]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.[10]

Q4: What are the acceptance criteria for accuracy and precision for impurity methods?

A4:

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between a true value and the value found.[1][3] For impurity quantification, accuracy is typically determined by analyzing samples spiked with known amounts of the impurity.[11] The recovery should be within a pre-defined acceptable range, often 80-120% for impurities.

  • Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1][3] It is usually expressed as the relative standard deviation (RSD). For impurity analysis, the RSD for repeatability (intra-assay precision) should generally be ≤ 15%. For intermediate precision, which assesses variations within a laboratory (different days, analysts, equipment), the acceptance criteria may be slightly wider.[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of (3-(1H-Imidazol-1-YL)phenyl)methanamine and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) of the Main Analyte and Impurities

Possible Causes & Solutions:

  • Cause: Secondary interactions between the basic amine groups of the analyte and residual silanols on the C18 column.

  • Solution:

    • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

    • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the amine groups, reducing their interaction with silanols.

    • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Cause: Column overload, especially for the main peak.

  • Solution:

    • Reduce sample concentration: Dilute the sample to a concentration that is within the linear range of the detector and the loading capacity of the column.

Issue 2: Inadequate Resolution Between the Main Peak and a Closely Eluting Impurity

Possible Causes & Solutions:

  • Cause: Insufficient selectivity of the chromatographic system.

  • Solution:

    • Optimize the mobile phase composition:

      • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.

      • Gradient Slope: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.

    • Change the stationary phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Cause: Poor column equilibration.

  • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be necessary.

  • Cause: Fluctuations in mobile phase composition or temperature.

  • Solution:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

    • Temperature Control: Use a column oven to maintain a constant column temperature.

Experimental Protocols & Data Presentation

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of (3-(1H-Imidazol-1-YL)phenyl)methanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 48 hours.

    • Photodegradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

Validation Parameters Summary
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can differentiate the analyte from impurities and degradation products.[3]Peak purity of the main peak should be demonstrated. Resolution between the main peak and the closest eluting impurity should be >1.5.
Linearity To demonstrate a proportional relationship between the concentration of the impurity and the analytical response.Correlation coefficient (r²) ≥ 0.99. A minimum of 5 concentrations is recommended.[1]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1]From the reporting threshold to 120% of the specification limit for the impurity.
Accuracy To determine the closeness of the measured value to the true value.[1][3]Percent recovery should be within 80-120% for impurities at three concentration levels.[11]
Precision To assess the degree of scatter between a series of measurements.[1][3]Repeatability (Intra-assay): RSD ≤ 15%.Intermediate Precision: RSD ≤ 20%.
LOD & LOQ To determine the lowest concentration of the impurity that can be reliably detected and quantified.LOD: S/N ratio ≥ 3:1.LOQ: S/N ratio ≥ 10:1.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., pH, mobile phase composition, flow rate) are slightly varied.

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation MD_Start Start Method Development MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_Forced_Deg Forced Degradation Studies MD_Optimize->MD_Forced_Deg MD_Stability Stability-Indicating Method Achieved? MD_Forced_Deg->MD_Stability MD_Stability->MD_Optimize No Val_Protocol Develop Validation Protocol MD_Stability->Val_Protocol Yes Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Final Validation Report Val_Robustness->Val_Report

Caption: A typical workflow for analytical method development and validation.

Troubleshooting_HPLC Problem Chromatographic Problem Identified Peak_Shape Poor Peak Shape? Problem->Peak_Shape Resolution Inadequate Resolution? Peak_Shape->Resolution No Sol_Peak_Shape Adjust Mobile Phase pH Use Base-Deactivated Column Reduce Sample Concentration Peak_Shape->Sol_Peak_Shape Yes Retention_Time Inconsistent Retention Time? Resolution->Retention_Time No Sol_Resolution Optimize Mobile Phase Change Stationary Phase Adjust Gradient Resolution->Sol_Resolution Yes Sol_Retention_Time Ensure Column Equilibration Control Temperature Prepare Fresh Mobile Phase Retention_Time->Sol_Retention_Time Yes End Problem Resolved Retention_Time->End No Sol_Peak_Shape->End Sol_Resolution->End Sol_Retention_Time->End

Sources

Troubleshooting

Storage and handling guidelines for (3-(1H-Imidazol-1-YL)phenyl)methanamine

Disclaimer: The following storage and handling guidelines for (3-(1H-Imidazol-1-YL)phenyl)methanamine are based on available data for structurally similar compounds, including other imidazole and aromatic amine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following storage and handling guidelines for (3-(1H-Imidazol-1-YL)phenyl)methanamine are based on available data for structurally similar compounds, including other imidazole and aromatic amine derivatives. A specific Safety Data Sheet (SDS) for (3-(1H-Imidazol-1-YL)phenyl)methanamine was not available at the time of writing. Therefore, it is imperative to consult the official SDS from your supplier for definitive safety protocols and to perform a thorough risk assessment before handling this compound. The information provided here should be used as supplementary guidance only.

Frequently Asked Questions (FAQs)

Q1: How should I store (3-(1H-Imidazol-1-YL)phenyl)methanamine?

Based on data for analogous compounds, (3-(1H-Imidazol-1-YL)phenyl)methanamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] Recommended storage temperatures for similar substances are typically between 2-8°C.[1][6][7] It is also advisable to protect the compound from light.[7]

Q2: What are the primary hazards associated with this compound?

While specific data is unavailable, related imidazole and aromatic amine compounds are known to be hazardous.[8] Potential hazards include:

  • Skin and eye irritation: Many imidazole derivatives are classified as skin and eye irritants.[9][10]

  • Toxicity: Structurally similar compounds are toxic if swallowed, inhaled, or in contact with skin.[11][12][13][14]

  • Respiratory irritation: Inhalation may cause respiratory irritation.[2][9]

Always assume the compound is hazardous and handle with appropriate precautions.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

To minimize exposure, the following PPE is strongly recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[5][11][14][15][16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5][11][14][15][16]

  • Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing.[2][17]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2][18] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[16]

Q4: How should I prepare solutions of (3-(1H-Imidazol-1-YL)phenyl)methanamine?

All solution preparation should be conducted in a chemical fume hood.[2] Due to the amine functional group, the compound's solubility may be pH-dependent. For many amine-containing compounds, solubility is greater in acidic aqueous solutions. However, experimental validation is necessary. When dissolving, add the solid to the solvent slowly and with stirring. Avoid creating dust.[2][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound has discolored or changed in appearance. Degradation due to improper storage (exposure to air, light, or moisture).Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines. Re-order from a reputable supplier and ensure proper storage conditions are met upon receipt.
Inconsistent experimental results. Compound degradation or contamination.If possible, verify the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened vial of the compound. Ensure all glassware is clean and dry before use.
Difficulty dissolving the compound. Incorrect solvent or pH.Consult literature for solubility information on similar compounds. Test solubility in small amounts of different solvents. For amine-containing compounds, solubility can often be increased by acidifying the solution.

Experimental Protocols

Protocol for Safe Handling and Weighing
  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Put on all required PPE.

  • Weighing: Carefully transfer the desired amount of the solid compound from its storage container to a weighing vessel. Avoid creating dust.[18]

  • Cleanup: After weighing, securely close the storage container. Clean any spills immediately by sweeping up the solid material and placing it in a designated hazardous waste container.[1] Decontaminate the work surface.

  • Disposal: Dispose of all contaminated materials (e.g., weigh boats, gloves) in accordance with institutional and local regulations for chemical waste.[15]

General Workflow for Handling Potentially Hazardous Chemicals

G General Workflow for Handling Potentially Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS and perform risk assessment b Don appropriate PPE a->b c Prepare work area (fume hood) b->c d Weigh or measure compound c->d Proceed with caution e Prepare solution or perform reaction d->e f Decontaminate work area e->f After experiment completion g Dispose of waste properly f->g h Remove PPE and wash hands g->h

Caption: Workflow for handling hazardous chemicals.

Chemical Compatibility

Avoid contact with strong oxidizing agents and strong acids, as these are generally incompatible with imidazole and amine-containing compounds.[2][11] Reactions with these substances can be vigorous and may produce hazardous byproducts.

References

  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Retrieved from [Link]

  • RPS. (n.d.). Amines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in the Synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the catalytic hydrogenation of 3-(1H-imidazol-1-yl)benzonitrile. As your Senior Application Scientist, I will provide not just steps, but the underlying chemical principles to empower you to solve challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 3-(1H-imidazol-1-yl)benzonitrile has stalled. The reaction was proceeding as expected, but now there is no more hydrogen uptake. What is the likely cause?

A1: A stalled reaction after an initial period of activity is a classic symptom of catalyst poisoning. In this specific synthesis, the most probable cause is competitive inhibition by the imidazole-containing starting material or the resulting amine product. The nitrogen atoms in the imidazole ring and the newly formed primary amine can coordinate strongly to the active sites of your catalyst (e.g., Palladium or Nickel), preventing the nitrile group from binding and being reduced.[1] This is a form of self-poisoning or product inhibition. Another possibility is the presence of ppm-level impurities in your substrate or solvent that have progressively deactivated the catalyst.

Q2: I'm seeing a much lower yield than expected, even after extending the reaction time and increasing hydrogen pressure. Could this be a catalyst issue?

A2: Yes, this is highly indicative of a partially poisoned or deactivated catalyst. While there might be enough active sites to initiate the reaction, the number of available sites is insufficient to drive the reaction to completion in a reasonable timeframe. The poisoning could be due to a variety of factors including impurities from the synthesis of your starting nitrile (e.g., residual copper or halide ions from an Ullmann coupling) or low-level sulfur contamination in your reagents or glassware.[2]

Q3: My final product is contaminated with secondary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary amines is a common side reaction in nitrile hydrogenation.[3] It occurs when the initially formed primary amine reacts with an intermediate imine, which then gets reduced. While not strictly a poisoning issue, the conditions that favor this side reaction can sometimes be exacerbated by a sluggish primary hydrogenation rate due to partial catalyst poisoning. To mitigate this, consider adding ammonia to the reaction mixture, which can help suppress the formation of secondary amines.[4] Additionally, ensuring your catalyst is highly active can promote the rapid reduction of the imine intermediate to the primary amine before it can react further.

Troubleshooting Guide: Identifying the Source of Catalyst Poisoning

Catalyst poisoning in this synthesis can be broadly categorized into three main sources:

  • Substrate/Product-Induced Inhibition: Poisoning from the molecules directly involved in the reaction.

  • Upstream Process Impurities: Contaminants carried over from the synthesis of the 3-(1H-imidazol-1-yl)benzonitrile precursor.

  • External Contaminants: Poisons introduced from solvents, reagents, or apparatus.

The following diagram outlines a systematic approach to diagnosing the root cause of catalyst deactivation.

TroubleshootingWorkflow Start Reaction Stalled or Low Yield Check_Catalyst Test Catalyst Activity with Standard (e.g., benzonitrile) Start->Check_Catalyst Catalyst_OK Catalyst is Active Check_Catalyst->Catalyst_OK Passes Catalyst_Bad Catalyst is Inactive Check_Catalyst->Catalyst_Bad Fails Purify_Substrate Purify Nitrile Substrate (Recrystallization/Chromatography) Catalyst_OK->Purify_Substrate Replace_Catalyst Use Fresh Catalyst Batch Catalyst_Bad->Replace_Catalyst Rerun_Purified Re-run Hydrogenation with Purified Substrate Purify_Substrate->Rerun_Purified Success Problem Solved: Substrate Impurity Rerun_Purified->Success Failure Problem Persists: Inhibition or External Poison Rerun_Purified->Failure Check_External Investigate External Sources: - New Solvent Batch - Sulfur-free Glassware - High-purity H2 Failure->Check_External Inhibition_Suspected Competitive Inhibition by Imidazole Moiety Suspected Failure->Inhibition_Suspected

Caption: A logical workflow for troubleshooting catalyst deactivation.

Substrate/Product-Induced Inhibition (Self-Poisoning)

The imidazole ring is a known ligand for transition metals. The lone pair of electrons on the sp2 nitrogen atom can form a strong coordinate bond with the palladium or nickel surface, effectively blocking active sites. This is a form of competitive inhibition, where the imidazole-containing molecule competes with the nitrile group for access to the catalyst.[1]

PoisoningMechanism cluster_Catalyst Catalyst Surface (Pd or Ni) cluster_Reactants Reactants in Solution Catalyst Active Site Nitrile Nitrile Substrate (R-C≡N) Nitrile->Catalyst Desired Binding (for hydrogenation) Imidazole Imidazole Poison (Imidazole Ring) Imidazole->Catalyst Poisoning (Strong Coordination)

Caption: Imidazole competitively inhibiting the catalyst's active site.

Troubleshooting Steps:

  • Increase Catalyst Loading: A straightforward, though potentially costly, approach is to increase the catalyst loading (e.g., from 5 mol% to 10 mol%). This provides more active sites, some of which will remain available for catalysis even with competitive binding by the imidazole.

  • Modify Reaction Conditions: Increasing the hydrogen pressure can sometimes enhance the rate of hydrogenation relative to the rate of poison binding.

Upstream Process Impurities

The precursor, 3-(1H-imidazol-1-yl)benzonitrile, is often synthesized via an Ullmann-type coupling of 3-bromobenzonitrile and imidazole, a reaction frequently catalyzed by copper salts.[2] Impurities from this step are notorious catalyst poisons.

Potential Poison Source Affected Catalyst(s) Severity & Mechanism Illustrative Impact on Activity
Residual Copper Ullmann coupling catalystPd/C, Raney NiHigh. Copper can deposit on the catalyst surface, blocking active sites.[5]>10 ppm Cu can lead to a >50% decrease in reaction rate.
Halide Ions (Br⁻, I⁻) Unreacted 3-bromobenzonitrile or iodide saltsPd/CModerate. Halide ions can adsorb onto the catalyst surface, altering its electronic properties and hindering activity.[6]100 ppm Br⁻ may cause a 15-25% reduction in initial rate.
Unreacted Imidazole Excess reagent from Ullmann couplingPd/C, Raney NiHigh. As discussed, acts as a competitive inhibitor.[1]A 2:1 molar ratio of imidazole to substrate can completely halt the reaction.

Troubleshooting Steps:

  • Purify the Starting Material: Rigorous purification of the 3-(1H-imidazol-1-yl)benzonitrile is crucial. Recrystallization or column chromatography can effectively remove residual copper salts, unreacted starting materials, and other byproducts.

  • Perform an Impurity Analysis: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal contaminants in your starting material.

External Contaminants

Sulfur compounds are potent poisons for both palladium and nickel catalysts, forming stable metal sulfides that irreversibly deactivate active sites.[3][6]

Potential Poison Source Affected Catalyst(s) Severity & Mechanism Illustrative Impact on Activity
Sulfur Compounds Thiol/sulfide impurities in solvents, contaminated glassware (from previous reactions), low-purity H₂ gas.Pd/C, Raney NiVery High. Irreversible chemisorption onto the catalyst surface, forming highly stable metal sulfides.[3][7]<5 ppm sulfur can lead to complete deactivation of the catalyst batch.

Troubleshooting Steps:

  • Use High-Purity Reagents: Always use high-purity, low-sulfur solvents and ensure your hydrogen source is of high quality.

  • Dedicated Glassware: If possible, use glassware dedicated to hydrogenation reactions to avoid cross-contamination, especially from sulfur-containing compounds.

  • Acid Wash: A thorough acid wash (e.g., with aqua regia, with extreme caution) followed by extensive rinsing with deionized water can remove trace metal and sulfur residues from glassware.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Activity

This protocol helps determine if your catalyst batch is active, using a standard, non-poisoning substrate.

  • Setup: In a hydrogenation vessel, add 5 mol% of your Pd/C or Raney Nickel catalyst.

  • Inerting: Purge the vessel thoroughly with an inert gas (Nitrogen or Argon).

  • Solvent and Standard: Add your reaction solvent (e.g., methanol or ethanol) followed by a known amount of a simple substrate like benzonitrile.

  • Hydrogenation: Pressurize the vessel with hydrogen to your standard reaction pressure and begin stirring.

  • Monitor: Monitor the hydrogen uptake. An active catalyst should show a steady consumption of hydrogen and complete conversion of benzonitrile to benzylamine within a few hours (confirm by TLC or LC-MS).

  • Analysis: If the reaction with benzonitrile proceeds smoothly, your catalyst is likely active, and the issue lies with your imidazole-containing substrate or other contaminants. If it fails, your catalyst batch is inactive.

Protocol 2: Regeneration of Nitrogen-Poisoned Pd/C Catalyst

This procedure is for catalysts that have been deactivated by nitrogen-containing compounds.

  • Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic material.

  • Base Wash: Prepare a dilute aqueous solution of a base (e.g., 0.1 M NaOH or K₂CO₃). Suspend the catalyst in this solution and stir for 1-2 hours at room temperature. This helps to displace the coordinated nitrogen compounds from the palladium surface.

  • Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH 7).

  • Solvent Exchange & Drying: Wash the catalyst with ethanol or methanol to remove water, and then dry it carefully under vacuum. The regenerated catalyst should be stored under an inert atmosphere.

Protocol 3: Regeneration of Sulfur-Poisoned Raney Nickel

This protocol is for Raney Nickel that has been exposed to sulfur contaminants.[7]

  • Catalyst Recovery: Safely recover the Raney Nickel catalyst from the reaction mixture.

  • Acidic Metal Ion Treatment: Prepare an aqueous solution of an organic acid (e.g., acetic acid) containing a metal salt whose sulfide is insoluble in acid (e.g., cadmium acetate). Suspend the poisoned catalyst in this solution and stir. This facilitates the conversion of nickel sulfide to a more easily removable sulfide.

  • Base Treatment: Slowly add a base (e.g., NaOH solution) to raise the pH to between 7.2 and 8.0.

  • Washing: Filter the catalyst and wash it thoroughly with deionized water, followed by a final wash with ethanol.

  • Storage: Store the regenerated catalyst under ethanol or water as is standard for fresh Raney Nickel.

References

  • US Patent 3,674,707A, "Regeneration of sulfur-poisoned raney nickel c
  • Gholami, H., & Dadkhah, A. A. (2012). Determination of trace sulfur in organic compounds by activated Raney nickel desulfurization method with non-dispersive gas detection system. RSC Advances, 2(1), 188-193. [Link].

  • Chen, B., et al. (2019). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. New Journal of Chemistry, 43(32), 12810-12818. [Link].

  • CN Patent 103191759A, "Regeneration method of Pd/C catalyst and application of regenerated Pd/C c
  • Larraza, I., et al. (2020). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development, 24(12), 2836-2843. [Link].

  • Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link].

  • Lennon, D., & Hamilton, N. G. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis, 9(5), 4157-4167. [Link].

  • Fairlamb, I. J. (2009). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 38(11), 3045-3056. [Link].

  • Nguyen, T. T. T., et al. (2020). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 10(12), 1419. [Link].

  • Gutmann, B., et al. (2013). The Mechanism of the Modified Ullmann Reaction. Angewandte Chemie International Edition, 52(34), 8873-8875. [Link].

  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link].

  • Haspel, H., et al. (2010). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. Chemical Papers, 64(4), 528-535. [Link].

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link].

  • Cano, R., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2239-2248. [Link].

  • Hegedűs, L., et al. (2006). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. Journal of Molecular Catalysis A: Chemical, 258(1-2), 269-276. [Link].

  • Buchwald, S. L., et al. (2004). A General and Mild Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 6(16), 2649-2652. [Link].

  • Battilocchio, C., et al. (2021). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 6(9), 1568-1574. [Link].

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link].

  • US Patent 3,796,670A, "Method of regenerating an aged raney nickel catalyst with carboxylic acid and base tre
  • Ma, D., et al. (2011). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 1(1), 78-109. [Link].

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link].

  • Wu, C. H., et al. (2007). Manipulation of the Affinity Between Protein and Metal Ions by Imidazole and pH for Metal Affinity Purification of Protein C From Cohn Fraction IV-1. Biotechnology Progress, 23(3), 675-680. [Link].

  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link].

  • Chen, B., et al. (2019). Selective gas-phase hydrogenation of benzonitrile to benzylamine over Cu–MgO catalysts without using any additives. New Journal of Chemistry, 43(32), 12810-12818. [Link].

  • Lacôte, E., & Malacria, M. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [Link].

  • Ordoñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 9(9), 733. [Link].

  • Su, Y., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6046-6054. [Link].

  • CN Patent 105057006A, "Method for regenerating palladium catalyst for production of hydrogen peroxide solution through anthraquinone process," accessed January 26, 2026, .
  • Hegedűs, L., et al. (2005). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. Journal of Molecular Catalysis A: Chemical, 229(1-2), 147-151. [Link].

  • US Patent 7,214,829B2, "Method for the production of primary amines by hydrogenating nitriles," accessed January 26, 2026, .
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  • Bao, M., et al. (2006). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Tetrahedron Letters, 47(48), 8561-8564. [Link].

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Reference Data & Comparative Studies

Validation

A Framework for Efficacy Assessment: Evaluating (3-(1H-Imidazol-1-YL)phenyl)methanamine Against Established Angiogenesis Kinase Inhibitors

Introduction: The Quest for Specificity and Potency in Kinase Inhibition In the landscape of targeted cancer therapy, protein kinase inhibitors have revolutionized treatment paradigms.[1] However, the journey from a prom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors have revolutionized treatment paradigms.[1] However, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, primarily centered on achieving a delicate balance between potent on-target activity and minimal off-target effects. This guide introduces a novel investigational compound, (3-(1H-Imidazol-1-YL)phenyl)methanamine (hereafter referred to as "INV-311P"), a molecule featuring an imidazole moiety—a privileged structure in kinase inhibitor design.

The objective of this document is not merely to present data but to establish a comprehensive, scientifically rigorous framework for evaluating the efficacy of INV-311P. We will compare its potential performance against well-characterized, multi-kinase inhibitors known to target pathways crucial for tumor angiogenesis and proliferation. This guide is designed for researchers and drug development professionals, providing not just protocols, but the causal logic behind the experimental choices, ensuring a self-validating and robust assessment of this promising new chemical entity.

Section 1: The Primary Target - VEGFR-2 and the Angiogenesis Signaling Cascade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a receptor tyrosine kinase that serves as the primary mediator of the pro-angiogenic signals initiated by VEGF.[2] In oncology, its role is pivotal; by promoting the formation of new blood vessels, it supplies tumors with the essential oxygen and nutrients required for growth and metastasis.[3] Therefore, inhibiting VEGFR-2 is a validated and powerful strategy in anticancer therapy.[3] The signaling cascade initiated by VEGF binding to VEGFR-2 is complex, activating major downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 PKC PKC PLCg->PKC RAS RAS PKC->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation AKT->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization

Caption: The VEGFR-2 signaling cascade.

Section 2: The Benchmark - Profiles of Established Multi-Kinase Inhibitors

To accurately gauge the potential of INV-311P, it must be benchmarked against current standards of care. We have selected three FDA-approved multi-kinase inhibitors that target VEGFR-2 among other kinases involved in tumor progression. Developing multi-target inhibitors is a powerful strategy to suppress both angiogenesis and oncogenic signaling.[4][5]

InhibitorPrimary Kinase TargetsMechanism of Action Type
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1, B-RAF[6][7][8][9]Type II ATP-competitive[10]
Pazopanib VEGFR-1, -2, -3, PDGFR-α/β, c-KIT[11][12][13]Type I ATP-competitive[10]
Regorafenib VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[14][15][16]Type II ATP-competitive[10]

These inhibitors provide a robust baseline for comparison due to their overlapping target profiles yet distinct chemical structures and selectivity, allowing for a nuanced evaluation of INV-311P's unique properties.

Section 3: A Multi-Tiered Experimental Framework for Efficacy Comparison

A credible comparison requires a tiered approach, moving from direct enzymatic inhibition in a purified system to functional outcomes in a complex cellular environment. This ensures that observations are not artifacts of a single assay format.

Part 3.1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

Expertise & Experience: The foundational step is to determine if INV-311P directly inhibits the catalytic activity of our target kinase, VEGFR-2. The half-maximal inhibitory concentration (IC50) is the standard metric for potency. However, IC50 values are highly dependent on assay conditions, particularly the concentration of ATP.[17] To ensure fair comparison across different inhibitors and even different labs, it is crucial to perform these assays at an ATP concentration equal to the Michaelis constant (Km) of the kinase. This allows the IC50 to more closely approximate the inhibitor constant (Ki), a true measure of binding affinity.[18] We will employ a luminescence-based assay that measures ATP depletion, providing a robust and high-throughput method.[19]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute recombinant human VEGFR-2 kinase and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase reaction buffer. Prepare serial dilutions of INV-311P, Sorafenib, Pazopanib, and Regorafenib in DMSO, followed by a final dilution in buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells. Add 1 µL of the serially diluted inhibitor compounds or DMSO (vehicle control).

  • Initiation: Add 5 µL of ATP solution (at a final concentration equal to the predetermined Km for VEGFR-2) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion & Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Biochemical_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitors) B 2. Plate Kinase Mix & Inhibitor Dilutions A->B C 3. Initiate Reaction with ATP (at Km) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Convert ADP to ATP & Generate Light D->E F 6. Measure Luminescence E->F G 7. Analyze Data & Calculate IC50 F->G Cellular_Assay_Workflow cluster_0 Cell Culture cluster_1 Biochemical Analysis A 1. Seed & Culture HUVEC Cells B 2. Serum Starve A->B C 3. Pre-treat with Inhibitors B->C D 4. Stimulate with VEGF Ligand C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Transfer to Membrane E->F G 7. Antibody Probing (p-VEGFR2, Total VEGFR2) F->G H 8. Imaging & Densitometry G->H

Caption: Workflow for cellular target inhibition via Western Blot.

Part 3.3: Anti-Proliferative Assays - Assessing Functional Cellular Outcomes

Expertise & Experience: The ultimate goal of an anticancer agent is to halt tumor growth. Therefore, we must assess the impact of INV-311P on the proliferation of cancer cells that are dependent on the targeted pathway. This assay integrates all aspects of a drug's action—permeability, target engagement, pathway inhibition, and potential off-target effects—into a single, functionally relevant readout.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed a human cancer cell line known to be sensitive to anti-angiogenic agents (e.g., A549 lung carcinoma or MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of INV-311P and the control inhibitors for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Data Acquisition: Shake the plate for 2 minutes to induce lysis and then incubate for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of inhibitor concentration.

Conclusion: Building a Comprehensive Efficacy Profile

This structured, multi-tiered approach provides a robust framework for the preclinical evaluation of (3-(1H-Imidazol-1-YL)phenyl)methanamine (INV-311P). By systematically moving from direct biochemical potency (IC50) to cellular target engagement (p-VEGFR-2 inhibition) and finally to a functional outcome (anti-proliferative GI50), we can build a comprehensive and reliable profile of this novel compound. Comparing these results directly against established inhibitors like Sorafenib, Pazopanib, and Regorafenib under identical, well-controlled conditions will allow for an unambiguous determination of its relative efficacy and potential as a future therapeutic agent. This rigorous, causality-driven methodology ensures that the data generated is not only accurate but also deeply informative for critical decision-making in the drug development pipeline.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. PubMed.
  • PharmGKB summary: Sorafenib Pathways.
  • Pazopanib: a promising new agent in the tre
  • Regorafenib.
  • Sorafenib. Wikipedia.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. DovePress.
  • The Role of Regorafenib in Hepatocellular Carcinoma.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • Pazopanib (Votrient). Cancer Research UK.
  • What is the mechanism of Regorafenib?.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central.
  • Sorafenib Pharmacodynamics. ClinPGx.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. Dr.Oracle.

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Comparative

Validating the In Vitro Activity of (3-(1H-Imidazol-1-YL)phenyl)methanamine: A Comparative Guide for Cell-Based Models

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for validating the bioactivity of (3-(1H-Imidazol-1-YL)phenyl)methanamine, a molecule belonging to the imidazole class known for a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities.[1][2] While specific data on this particular isomer is emerging, its structural alerts prompt a systematic investigation into its potential as a therapeutic agent.

This guide will objectively compare methodologies for assessing the compound's performance in key cell-based models. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system. Our focus will be on establishing a foundational understanding of the compound's cellular effects, providing a robust dataset for go/no-go decisions in early-stage drug discovery.

Section 1: Initial Assessment of Cytotoxicity and Cell Viability

The first critical step in characterizing a novel compound is to determine its effect on cell viability. This baseline understanding of cytotoxicity is essential for interpreting data from subsequent, more specific assays. A compound's impact on cell viability can inform its therapeutic window and guide dose-selection for mechanism-of-action studies.

Two widely adopted methods for assessing cell viability are the MTT and MTS assays. Both are colorimetric assays that measure the metabolic activity of cells, which in many cases, correlates with the number of viable cells.[3][4]

Comparative Analysis: MTT vs. MTS Assays
FeatureMTT AssayMTS Assay
Principle Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5]Reduction of a tetrazolium compound (MTS) to a colored formazan product by viable cells.[5]
Solubility of Product Insoluble formazan crystals require a solubilization step.[5]Soluble formazan product, simplifying the protocol.[5]
Protocol Multi-step: addition of MTT, incubation, addition of solubilizing agent, and then reading absorbance.Single-step: addition of MTS reagent and then reading absorbance after incubation.
Sensitivity Generally considered robust and sensitive.Comparable sensitivity to MTT.
Throughput Lower throughput due to the additional solubilization step.Higher throughput due to the simpler protocol.

Expert Recommendation: For initial high-throughput screening of (3-(1H-Imidazol-1-YL)phenyl)methanamine across multiple cell lines and concentrations, the MTS assay is recommended due to its streamlined protocol. The MTT assay remains a valuable and cost-effective alternative for smaller-scale experiments.

Experimental Workflow: Cell Viability Assessment

G cluster_0 Cell Seeding and Treatment cluster_1 Viability Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with (3-(1H-Imidazol-1-YL)phenyl)methanamine (and control compounds) at various concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_absorbance Measure absorbance incubate3->read_absorbance G cluster_0 Cell Treatment cluster_1 Caspase-Glo® 3/7 Assay seed Seed cells in 96-well white-walled plates treat Treat with compound at IC50 and 2x IC50 concentrations seed->treat incubate Incubate for various time points (e.g., 6, 12, 24h) treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate2 Incubate at room temperature (1h) add_reagent->incubate2 read_luminescence Measure luminescence incubate2->read_luminescence

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment.

  • Compound Treatment: Treat cells with (3-(1H-Imidazol-1-YL)phenyl)methanamine at its predetermined IC50 and 2x IC50 concentrations. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and untreated cells as a negative control.

  • Incubation: Incubate the plate for different time points (e.g., 6, 12, and 24 hours) to capture the kinetics of caspase activation.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [6]5. Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.

Section 3: Probing for Target Engagement - A Focus on Kinase Inhibition

Given that many imidazole-containing compounds are known to target kinases, a logical next step is to investigate whether (3-(1H-Imidazol-1-YL)phenyl)methanamine engages with intracellular kinases. [7]Cell-based target engagement assays are crucial for confirming that a compound interacts with its intended target in a physiological context. [8][9][10] A powerful and widely used method for assessing target engagement is the NanoBRET™ Target Engagement Assay . This assay measures the binding of a compound to a specific target protein in live cells.

Comparative Analysis: Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins. [11]Lower throughput, may not be suitable for all targets.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, leading to a decrease in BRET signal.High throughput, quantitative measurement of binding affinity in live cells. [12]Requires genetic modification of cells to express the fusion protein.

Expert Recommendation: For a robust and quantitative assessment of target engagement with a specific kinase, the NanoBRET™ Target Engagement Assay is the preferred method. Its high-throughput nature allows for the screening of (3-(1H-Imidazol-1-YL)phenyl)methanamine against a panel of kinases to determine its selectivity profile.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_0 Cell Preparation cluster_1 Assay Execution transfect Transfect cells with NanoLuc®-kinase fusion vector select Select for stable expression transfect->select seed Seed cells in 96-well plates select->seed add_compound Add (3-(1H-Imidazol-1-YL)phenyl)methanamine seed->add_compound add_tracer Add NanoBRET™ tracer add_compound->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo® substrate incubate->add_substrate read_bret Measure donor and acceptor emission add_substrate->read_bret

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation: Stably transfect a suitable cell line (e.g., HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the engineered cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of (3-(1H-Imidazol-1-YL)phenyl)methanamine to the wells.

  • Tracer Addition: Add the corresponding fluorescent NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the binding kinetics of the tracer.

  • Substrate Addition: Add the Nano-Glo® substrate to the wells.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot the data to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Section 4: Data Summary and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation and decision-making.

Table 1: In Vitro Activity of (3-(1H-Imidazol-1-YL)phenyl)methanamine and Control Compounds

CompoundCell LineIC50 (µM) - MTS AssayMax Caspase-3/7 Activation (Fold Change)Target Kinase NanoBRET™ IC50 (µM)
(3-(1H-Imidazol-1-YL)phenyl)methanamineA549[Insert Data][Insert Data][Insert Data]
HeLa[Insert Data][Insert Data][Insert Data]
MCF-7[Insert Data][Insert Data][Insert Data]
Doxorubicin (Control)A549[Insert Data][Insert Data]N/A
Staurosporine (Control)A549[Insert Data][Insert Data][Insert Data]

Interpretation of Results:

  • A low IC50 value in the MTS assay indicates potent cytotoxic activity.

  • A significant increase in caspase-3/7 activation suggests that the compound induces apoptosis.

  • A low IC50 value in the NanoBRET™ assay confirms target engagement with the specific kinase in live cells.

By systematically applying this tiered approach, researchers can efficiently validate the in vitro activity of (3-(1H-Imidazol-1-YL)phenyl)methanamine, elucidate its primary mechanism of action, and build a strong foundation for further preclinical development.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. Available from: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - MDPI. Available from: [Link]

  • What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • What is the mechanism of action of methenamine? - Dr.Oracle. Available from: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available from: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available from: [Link]

  • Target Engagement Assays - Eurofins DiscoverX. Available from: [Link]

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs - ResearchGate. Available from: [Link]

  • MTT assay - Wikipedia. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]

  • Methenamine - Wikipedia. Available from: [Link]

  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - NIH. Available from: [Link]

  • Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. Available from: [Link]

  • 3-(1H-Imidazol-1-ylmethyl)aniline | C10H11N3 | CID 6481821 - PubChem. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available from: [Link]

  • Determining target engagement in living systems - PMC - NIH. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. Available from: [Link]

  • Enzyme Activity Assays - Amsbio. Available from: [Link]

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay - YouTube. Available from: [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of (3-(1H-Imidazol-1-YL)phenyl)methanamine Analogs for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Scaffold in Oncology The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, make it an attractive pharmacophore for targeting a diverse range of biological macromolecules. In oncology, imidazole-containing compounds have been successfully developed as inhibitors of key signaling proteins, such as kinases, which are often dysregulated in cancer. The (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold represents a promising starting point for the development of novel anticancer agents, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Insights from Imidazole-Based N-Phenylbenzamide Analogs

A recent study on a series of novel imidazole-based N-phenylbenzamide derivatives provides valuable insights into the SAR of this class of compounds as potential anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells.[1] The findings from this study serve as an excellent surrogate for understanding the potential SAR of (3-(1H-Imidazol-1-YL)phenyl)methanamine analogs.

Synthesis of the Core Scaffold

The synthesis of the imidazole-based N-phenylbenzamide derivatives was achieved through an efficient one-pot, three-component reaction.[1] A similar strategy can be envisioned for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine analogs, highlighting the modularity and accessibility of this chemical space.

A general synthetic approach for related benzimidazole-based urea derivatives involves the reaction of a diamine with an aldehyde, followed by further functionalization.[2] For instance, methyl 2-(4-aminophenyl)-1H-benzoimidazole-5-carboxylate can be synthesized by reacting methyl 3,4-diaminobenzoate with 4-nitrobenzaldehyde, followed by reduction of the nitro group.[2] This intermediate can then be converted to various urea derivatives.[2] This highlights the synthetic tractability of these scaffolds.

Impact of Substituents on Anticancer Activity

The cytotoxic evaluation of the N-phenylbenzamide series revealed significant variations in activity based on the substitution pattern on the peripheral phenyl rings. This data provides a predictive framework for designing novel analogs of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

Table 1: Cytotoxic Activity (IC50, µM) of Imidazole-Based N-Phenylbenzamide Derivatives [1]

Compound IDRA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
4a H11.615.212.8
4b 4-CH₃15.318.916.5
4c 2-Cl45.3>5048.1
4d 4-Cl12.114.813.2
4e 4-OCH₃8.911.19.2
4f 4-F7.59.38.9
4g 3-NO₂20.125.422.8
4h 2-OCH₃9.311.910.1
4i 3,4-di-Cl18.721.319.5
4j 4-N(CH₃)₂>50>50>50

Key SAR Observations:

  • Electron-Withdrawing Groups: The presence of a fluorine atom at the para-position of the phenyl ring (compound 4f ) resulted in the most potent anticancer activity across all three cell lines, with IC50 values in the single-digit micromolar range.[1] This suggests that electron-withdrawing groups in this position may enhance target engagement or cellular uptake.

  • Electron-Donating Groups: A methoxy group at the para-position (compound 4e ) also conferred significant activity.[1] Interestingly, an ortho-methoxy group (compound 4h ) retained good activity, indicating that steric and electronic effects at different positions can be exploited.[1]

  • Halogen Substitution: A para-chloro substituent (compound 4d ) showed comparable activity to the unsubstituted analog (4a ), while an ortho-chloro group (compound 4c ) led to a significant decrease in activity.[1] This highlights the sensitivity of the scaffold to the position of halogen substituents.

  • Bulky Groups: The presence of a dimethylamino group at the para-position (compound 4j ) resulted in a dramatic loss of activity, suggesting that bulky substituents in this region may be detrimental to binding.[1]

Proposed Mechanism of Action and Target Engagement

While the precise molecular targets of the N-phenylbenzamide series were not fully elucidated in the cited study, computational docking studies suggested a high affinity for the ABL1 kinase protein.[1] This is consistent with the known mechanisms of many imidazole-based anticancer agents, which often function as kinase inhibitors.[2]

G ATP ATP Substrate Substrate Kinase Kinase Inhibitor Inhibitor

The imidazole core can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, a common feature of many Type I kinase inhibitors. The phenyl rings can then occupy hydrophobic pockets within the ATP-binding site, with substituents on these rings modulating the binding affinity and selectivity.

Experimental Protocols

To enable researchers to validate and expand upon these findings, this section provides a detailed, step-by-step methodology for a key in vitro assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G

Future Directions and Conclusion

The structure-activity relationships derived from the imidazole-based N-phenylbenzamide series provide a valuable roadmap for the design of novel anticancer agents based on the (3-(1H-Imidazol-1-YL)phenyl)methanamine scaffold. Future work should focus on the synthesis and evaluation of a focused library of analogs with systematic modifications at the phenyl ring, guided by the principles outlined in this guide. Specifically, the incorporation of small, electron-withdrawing groups at the para-position of the phenyl ring is a promising strategy for enhancing potency.

Furthermore, elucidation of the precise molecular target(s) through techniques such as kinase profiling and cellular thermal shift assays will be crucial for understanding the mechanism of action and for guiding further lead optimization. The combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full therapeutic potential of this promising class of compounds.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Orthogonal Target Validation of (3-(1H-Imidazol-1-YL)phenyl)methanamine

Introduction: The Imperative of Target Validation in Modern Drug Discovery In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step in a long and arduous journey. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step in a long and arduous journey. The high attrition rate of promising compounds in later-stage clinical trials underscores a critical principle: a profound understanding of a compound's mechanism of action, starting with the unequivocal identification of its biological target, is paramount.[1][2] Misidentification of a target can lead to wasted resources and, more importantly, failed therapies. This guide provides a comprehensive framework for the rigorous, orthogonal validation of the biological target for a novel compound, (3-(1H-Imidazol-1-YL)phenyl)methanamine.

The chemical scaffold, featuring imidazole and phenylmethanamine moieties, is prevalent in compounds targeting a range of proteins, including kinases and G-protein coupled receptors.[3][4] For the purpose of this guide, we will operate under a common drug discovery scenario: a primary phenotypic screen has identified (3-(1H-Imidazol-1-YL)phenyl)methanamine (herein referred to as "Compound-I") as a potent inhibitor of cancer cell proliferation. Subsequent affinity chromatography has implicated a specific kinase, "Kinase-X," as its putative target.[5]

Our mission now is to confirm this hypothesis with the highest degree of scientific certainty. This requires a multi-faceted approach, employing a suite of orthogonal assays—techniques that rely on different physical principles and possess distinct, non-overlapping potential for artifacts.[6][7] By building a body of evidence from disparate, well-controlled experiments, we can triangulate the truth and establish a robust foundation for further drug development. This guide will detail the theory, practical protocols, and data interpretation for a judiciously selected panel of biophysical, biochemical, and cell-based assays.

Part 1: The Direct Binding Interaction - Biophysical Assays

The first and most fundamental question is: does Compound-I physically interact with Kinase-X? Biophysical assays are the gold standard for answering this, providing quantitative data on binding affinity, kinetics, and thermodynamics in a purified, cell-free system.[8][9]

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Expertise & Experience: SPR is an indispensable tool that provides real-time, label-free analysis of molecular interactions.[10][11] Its power lies in its ability to measure not only the binding affinity (K D ) but also the association (k a ) and dissociation (k d ) rates. This kinetic information is crucial, as compounds with similar affinities can have vastly different residence times on their target, a key predictor of in vivo efficacy. We choose SPR as our primary biophysical method for its sensitivity and the depth of kinetic data it provides.[12]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis P1 Immobilize Kinase-X on Sensor Chip R1 Flow Buffer (Baseline) P1->R1 P2 Prepare Serial Dilutions of Compound-I R2 Inject Compound-I (Association) P2->R2 R1->R2 R3 Flow Buffer (Dissociation) R2->R3 R4 Regeneration R3->R4 A1 Generate Sensorgram R4->A1 A2 Fit Data to Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Calculate ka, kd, KD A2->A3

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified, recombinant Kinase-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Resonance Units (RU). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of concentrations of Compound-I in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO), typically ranging from 0.1x to 100x the expected K D .

  • Binding Cycle:

    • Inject the running buffer over both flow cells until a stable baseline is achieved.

    • Inject a concentration of Compound-I for a set time (e.g., 180 seconds) to monitor the association phase.

    • Switch back to the running buffer and monitor the dissociation phase for an extended period (e.g., 600 seconds).

    • Inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to derive k a , k d , and K D .

Trustworthiness: A key self-validating aspect of this protocol is the inclusion of a reference flow cell. A high signal on the reference channel would indicate non-specific binding of Compound-I to the chip surface, invalidating the results and prompting optimization of buffer conditions (e.g., adding bovine serum albumin or detergents).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Expertise & Experience: While SPR excels at kinetics, Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic profile of the binding event.[13][14] ITC directly measures the heat released or absorbed as the compound binds to its target, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[15][16] This is a true in-solution technique, requiring no immobilization, which eliminates potential artifacts. The enthalpic and entropic contributions to binding can offer deep insights for medicinal chemistry optimization.

Experimental Workflow Diagram:

ITC_Workflow P1 Load Kinase-X into Sample Cell R1 Equilibrate Temperature P1->R1 P2 Load Compound-I into Syringe T1 Perform Serial Injections of Compound-I into Cell P2->T1 R1->T1 A1 Measure Heat Change per Injection T1->A1 A2 Plot Integrated Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Isotherm to Determine KD, n, ΔH A2->A3

Caption: Simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol: ITC Analysis

  • Sample Preparation: Dialyze purified Kinase-X and dissolve Compound-I in the exact same buffer to minimize heats of dilution. A typical setup involves 200-300 µL of 10-20 µM Kinase-X in the sample cell and 40 µL of 100-200 µM Compound-I in the syringe.

  • Titration: Set the cell temperature (e.g., 25°C). After equilibration, perform a series of small injections (e.g., 20 injections of 2 µL each) of Compound-I into the Kinase-X solution.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-burst peaks.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot these values against the molar ratio of Compound-I to Kinase-X. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate K D , n, and ΔH.

Trustworthiness: The stoichiometry value (n) serves as a critical internal control. An n-value close to 1 suggests a specific 1:1 binding interaction, as expected. A value significantly different from 1 could indicate protein aggregation, compound insolubility, or incorrect concentration measurements, flagging the experiment for troubleshooting.

Part 2: Functional Consequence - Biochemical Assays

Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event modulates the biological function of Kinase-X.[17] Since kinases catalyze the transfer of phosphate from ATP to a substrate, an inhibitory compound should block this activity.[18]

ADP-Glo™ Kinase Assay: Measuring Catalytic Inhibition

Expertise & Experience: There are numerous formats for kinase assays (e.g., radiometric, fluorescence-based).[17] We select the ADP-Glo™ luminescent assay for its high sensitivity, broad dynamic range, and resistance to compound interference that can plague fluorescence-based methods. The assay measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.

Experimental Workflow Diagram:

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis R1 Incubate Kinase-X with Compound-I Dilutions R2 Add Substrate + ATP (Start Reaction) R1->R2 R3 Incubate (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R3->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP) D1->D2 D3 Measure Luminescence (ATP drives Luciferase reaction) D2->D3 A1 Plot Luminescence vs. [Compound-I] D3->A1 A2 Fit to Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Assay

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-I in a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add Kinase-X to each well and pre-incubate with the compound for 15 minutes.[19]

  • Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate for Kinase-X and ATP (at its K m concentration). Incubate for 1-2 hours at room temperature.[20]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which in turn drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of Compound-I concentration and fit to a four-parameter logistic equation to determine the IC 50 value.

Trustworthiness: Running the assay at the K m of ATP is a crucial detail.[21] ATP-competitive inhibitors will show a potent IC 50 under these conditions. If the assay were run at a much higher, saturating ATP concentration, the potency of a competitive inhibitor would be artificially reduced, providing a built-in check for this mechanism of action.

Part 3: The In-Cellulo Environment - Proving Target Engagement in a Living System

The ultimate proof of a compound's mechanism of action is demonstrating that it binds to and inhibits its target within the complex milieu of a living cell.[22] Cell-based assays are essential to bridge the gap between purified protein systems and physiological reality.

Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding

Expertise & Experience: CETSA is a powerful technique that directly assesses target engagement in intact cells or cell lysates.[23][24] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25][26] By heating cells treated with Compound-I to various temperatures, we can observe a shift in the melting temperature (T m ) of Kinase-X if the compound is bound, providing direct evidence of intracellular target engagement.

Experimental Workflow Diagram:

CETSA_Workflow P1 Treat Intact Cells with Compound-I or Vehicle (DMSO) H1 Aliquot Cells and Heat to a Range of Temperatures P1->H1 L1 Lyse Cells (e.g., Freeze-Thaw) H1->L1 S1 Separate Soluble Fraction from Precipitated Protein (Centrifuge) L1->S1 D1 Quantify Soluble Kinase-X (e.g., Western Blot, ELISA) S1->D1 A1 Plot % Soluble Kinase-X vs. Temperature D1->A1 A2 Determine Thermal Shift (ΔTm) A1->A2

Caption: The experimental process for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Treatment: Culture cells known to express Kinase-X and treat them with a high concentration of Compound-I (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[23]

  • Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase-X remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Data Analysis: For both the vehicle- and compound-treated samples, plot the percentage of soluble Kinase-X relative to the unheated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (T m ). The difference in T m between the treated and untreated samples (ΔT m ) is the thermal shift.

Trustworthiness: The self-validating nature of CETSA lies in its specificity. A significant thermal shift should be observed for the putative target, Kinase-X, but not for other unrelated control proteins (e.g., GAPDH, Tubulin) within the same cell lysate. The absence of a shift in control proteins confirms that the effect is specific to the target and not a general, non-specific stabilization artifact.

NanoBRET™ Target Engagement Assay: Real-Time Cellular Affinity

Expertise & Experience: As a powerful orthogonal approach to CETSA, the NanoBRET™ assay provides a quantitative measure of compound affinity in living cells.[27] The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged Kinase-X (the donor) and a fluorescently labeled tracer that binds to the same site as Compound-I (the acceptor).[28] By competing with the tracer, Compound-I disrupts BRET in a dose-dependent manner, allowing for the calculation of an intracellular IC 50 .[29]

Detailed Protocol: NanoBRET™ Assay

  • Cell Preparation: Transfect cells with a plasmid encoding for a NanoLuc®-Kinase-X fusion protein. Seed the cells into a white 384-well assay plate and allow them to adhere and express the fusion protein.[30]

  • Compound and Tracer Addition: Add serial dilutions of Compound-I to the wells. Then, add a fixed concentration of the cell-permeable fluorescent tracer and the NanoLuc® substrate.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the system to reach equilibrium.

  • Signal Detection: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of Compound-I concentration. Fit the data to a dose-response curve to determine the intracellular IC 50 , which reflects the compound's apparent affinity for the target in a physiological context.

Trustworthiness: This assay's design is inherently self-validating. A non-specific, "promiscuous" compound that broadly interacts with cellular components would be unlikely to specifically displace the tracer from the active site of Kinase-X. Furthermore, running a parallel assay with cells expressing only the NanoLuc® luciferase (without the fused kinase) will control for compounds that directly inhibit the luciferase enzyme, thus preventing false positives.

Data Synthesis and Final Comparison

The strength of this orthogonal approach comes from the convergence of data from multiple independent methods. The results from each assay should be compiled to build a comprehensive and compelling case for target engagement.

Summary of Expected Outcomes:

Assay TypeMethodKey ParameterExpected Result for Target ValidationRationale
Biophysical Surface Plasmon Resonance (SPR)Binding Affinity (K D )Low micromolar to nanomolar K DConfirms direct, high-affinity physical interaction.
Biophysical Isothermal Titration Calorimetry (ITC)Binding Affinity (K D ), Stoichiometry (n)K D consistent with SPR; n ≈ 1Confirms direct binding in solution and a specific 1:1 interaction model.[13]
Biochemical ADP-Glo™ Kinase AssayInhibitory Potency (IC 50 )Potent IC 50 (comparable to K D )Demonstrates that binding leads to functional inhibition of the target's catalytic activity.[17]
Cell-Based Cellular Thermal Shift Assay (CETSA®)Thermal Shift (ΔT m )Significant positive ΔT m (>2°C)Provides direct evidence of target engagement inside intact cells.[25]
Cell-Based NanoBRET™ Target EngagementCellular Potency (IC 50 )Potent IC 50 in a cellular environmentQuantifies target binding in live cells, accounting for cell permeability and intracellular competition.[27]

The validation of a drug's biological target is a cornerstone of successful therapeutic development.[31][32] By systematically employing the orthogonal assays described in this guide—progressing from direct biophysical binding (SPR, ITC) to functional biochemical inhibition (ADP-Glo™) and culminating in definitive proof of intracellular target engagement (CETSA®, NanoBRET™)—we can build an unassailable case for Kinase-X as the true biological target of (3-(1H-Imidazol-1-YL)phenyl)methanamine. A convergence of positive results across these diverse platforms provides the highest level of confidence, mitigating risk and paving the way for rational, mechanism-based drug optimization and further preclinical development.

References

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  • Li, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Archiv der Pharmazie, 353(9), e2000130. [Link]

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  • Zhang, H., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods, 54(4), 433-440. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • F1000Research. (2020). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research. [Link]

  • ACS Omega. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Publications. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (3-(1H-Imidazol-1-YL)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities is a cornerstone of progress. (3-(1H-Imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities is a cornerstone of progress. (3-(1H-Imidazol-1-YL)phenyl)methanamine, a versatile building block incorporating a key imidazole motif, presents a synthetic challenge with multiple potential pathways to its formation. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering experimental data and field-proven insights to inform strategic decisions in the laboratory and scale-up operations.

Introduction to the Target Molecule

(3-(1H-Imidazol-1-YL)phenyl)methanamine is a primary benzylic amine featuring a pharmaceutically relevant 1-substituted imidazole ring. This structural motif is present in numerous bioactive compounds, making this molecule a valuable intermediate for the synthesis of new drug candidates. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will dissect two principal synthetic strategies, commencing from readily available precursors: 3-(1H-imidazol-1-yl)benzaldehyde and 3-(1H-imidazol-1-yl)benzonitrile.

Comparative Analysis of Synthetic Routes

Two primary convergent strategies for the synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine have been evaluated. The first route involves the reductive amination of 3-(1H-imidazol-1-yl)benzaldehyde. The second route proceeds via the reduction of 3-(1H-imidazol-1-yl)benzonitrile. The efficiency of each route is benchmarked based on the synthesis of the precursor followed by its conversion to the final product.

MetricRoute 1: From AldehydeRoute 2: From Nitrile
Precursor Synthesis Yield 54% (Ullmann Condensation)[1]Typically high (e.g., Sandmeyer or Rosenmund-von Braun reaction)
Final Step Transformation Reductive AminationNitrile Reduction
Key Reagents (Final Step) NH₃, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Strong Hydride Reagent (e.g., LiAlH₄) or Catalytic Hydrogenation (e.g., Raney Ni, H₂)
Overall Yield (Estimated) ModeratePotentially Higher
Number of Steps (from common precursors) 22
Atom Economy GoodModerate to Good
Safety & Handling Considerations Generally manageableUse of highly reactive hydrides (LiAlH₄) or pyrophoric catalysts (Raney Ni) requires stringent safety protocols.

Route 1: Reductive Amination of 3-(1H-imidazol-1-yl)benzaldehyde

This synthetic pathway leverages the well-established reductive amination reaction, a cornerstone of amine synthesis.[2] The two-step process begins with the synthesis of the aldehyde precursor, followed by its conversion to the target amine.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde

The synthesis of the aldehyde precursor is achieved via a copper-catalyzed Ullmann condensation between 3-bromobenzaldehyde and imidazole.[1] This reaction, while effective, has a reported yield of 54%, which significantly impacts the overall efficiency of this route.[1]

Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde [1]

  • Materials: 3-bromobenzaldehyde, imidazole, copper powder, water.

  • Procedure:

    • A mixture of 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, and 0.31 g of copper powder in 50 ml of water is heated under reflux in a nitrogen atmosphere for 3 days.

    • Aqueous ammonia is added to the reaction mixture.

    • The mixture is extracted with chloroform.

    • The organic extract is purified by silica gel column chromatography (eluent: methylene chloride/methanol).

  • Yield: 4.61 g (54%) of 3-(1H-imidazol-1-yl)benzaldehyde as pale yellow crystals.[1]

Step 2: Reductive Amination to (3-(1H-Imidazol-1-YL)phenyl)methanamine

The conversion of the aldehyde to the primary amine is achieved through reductive amination. This process involves the in-situ formation of an imine by reacting the aldehyde with an ammonia source, followed by reduction.

Experimental Protocol: Reductive Amination of 3-(1H-imidazol-1-yl)benzaldehyde

  • Materials: 3-(1H-imidazol-1-yl)benzaldehyde, Methanolic Ammonia, Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve 3-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in a solution of methanolic ammonia.

    • Stir the solution at room temperature to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

The choice of a one-pot reductive amination is driven by efficiency, avoiding the isolation of the intermediate imine, which can be unstable. Sodium borohydride is a mild and selective reducing agent, well-suited for reducing the imine in the presence of the imidazole ring, which could be susceptible to reduction under harsher conditions.

G cluster_0 Route 1: Aldehyde Pathway 3-Bromobenzaldehyde 3-Bromobenzaldehyde Ullmann Condensation Ullmann Condensation 3-Bromobenzaldehyde->Ullmann Condensation Imidazole Imidazole Imidazole->Ullmann Condensation 3-(1H-imidazol-1-yl)benzaldehyde 3-(1H-imidazol-1-yl)benzaldehyde Ullmann Condensation->3-(1H-imidazol-1-yl)benzaldehyde Yield: 54% Reductive Amination Reductive Amination 3-(1H-imidazol-1-yl)benzaldehyde->Reductive Amination Target Molecule (3-(1H-Imidazol-1-YL)phenyl)methanamine Reductive Amination->Target Molecule

Caption: Synthetic pathway via reductive amination of the aldehyde precursor.

Route 2: Reduction of 3-(1H-imidazol-1-yl)benzonitrile

This alternative route begins with the synthesis of a benzonitrile precursor, which is then reduced to the target benzylic amine.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzonitrile

The synthesis of 3-(1H-imidazol-1-yl)benzonitrile can be achieved through several established methods, such as the Sandmeyer reaction starting from 3-aminobenzonitrile or a Rosenmund-von Braun reaction from 3-bromobenzonitrile. These reactions typically proceed with good to excellent yields, offering a potential advantage over the Ullmann condensation used in Route 1.

Step 2: Reduction to (3-(1H-Imidazol-1-YL)phenyl)methanamine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as Raney Nickel.

Experimental Protocol: Reduction of 3-(1H-imidazol-1-yl)benzonitrile with LiAlH₄

  • Materials: 3-(1H-imidazol-1-yl)benzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% aq. Sodium Hydroxide.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3-(1H-imidazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).[1]

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Protocol: Catalytic Hydrogenation of 3-(1H-imidazol-1-yl)benzonitrile with Raney Nickel [3]

  • Materials: 3-(1H-imidazol-1-yl)benzonitrile, Raney Nickel (slurry in water), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, combine 3-(1H-imidazol-1-yl)benzonitrile and methanol.

    • Carefully add a catalytic amount of Raney Nickel slurry.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by hydrogen uptake or TLC analysis.

    • Upon completion, carefully vent the hydrogen and filter the catalyst through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:
  • LiAlH₄ Reduction: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and precipitating aluminum salts, facilitating their removal by filtration.[1]

  • Raney Nickel Hydrogenation: Catalytic hydrogenation is often a cleaner and safer alternative to metal hydride reductions. Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity.[3] The reaction is typically performed under a hydrogen atmosphere, and the catalyst can be easily removed by filtration.

G cluster_1 Route 2: Nitrile Pathway 3-Halobenzonitrile 3-Halobenzonitrile N-Arylation N-Arylation 3-Halobenzonitrile->N-Arylation Imidazole Imidazole Imidazole->N-Arylation 3-(1H-imidazol-1-yl)benzonitrile 3-(1H-imidazol-1-yl)benzonitrile N-Arylation->3-(1H-imidazol-1-yl)benzonitrile High Yield Reduction Reduction 3-(1H-imidazol-1-yl)benzonitrile->Reduction LiAlH₄ or Raney Ni/H₂ Target Molecule (3-(1H-Imidazol-1-YL)phenyl)methanamine Reduction->Target Molecule

Caption: Synthetic pathway via reduction of the nitrile precursor.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to (3-(1H-Imidazol-1-YL)phenyl)methanamine.

  • Route 1 (from aldehyde): This route is straightforward, employing a common and well-understood transformation in the final step. However, the moderate yield in the synthesis of the aldehyde precursor (54%) is a significant drawback, limiting the overall efficiency.[1]

  • Route 2 (from nitrile): This route holds the potential for a higher overall yield due to the typically more efficient methods for synthesizing the nitrile precursor. The reduction of the nitrile can be achieved through multiple methods, offering flexibility. However, the use of strong reducing agents like LiAlH₄ or pyrophoric catalysts like Raney Nickel necessitates more stringent safety precautions and handling procedures.

For laboratory-scale synthesis where yield is a primary concern, Route 2, proceeding through the nitrile intermediate, is the recommended pathway. The higher anticipated yield in the precursor synthesis is likely to translate to a more efficient overall process. For larger-scale production, a thorough process safety assessment would be crucial, and catalytic hydrogenation with Raney Nickel might be preferred over LiAlH₄ reduction due to easier handling and workup.

Further optimization of the Ullmann condensation in Route 1 could potentially improve its competitiveness. However, based on the currently available data, the nitrile reduction pathway offers a more promising approach for the efficient synthesis of (3-(1H-Imidazol-1-YL)phenyl)methanamine.

References

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  • MDPI. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Molbank, 2023(1), M1549.
  • BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
  • PrepChem. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating Off-Target Effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the opening chapter of a rigorous journey toward a viable therapeutic candidate. The promise of a molecule like (3-(1H-Im...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the opening chapter of a rigorous journey toward a viable therapeutic candidate. The promise of a molecule like (3-(1H-Imidazol-1-YL)phenyl)methanamine, henceforth referred to as "Compound-I," lies not just in its affinity for its intended target, but equally in its selectivity across the vast proteome. Off-target interactions are a primary cause of unforeseen toxicities and clinical trial failures.[1][2] Therefore, a robust, multi-pronged strategy for validating and quantifying off-target effects is not just a regulatory hurdle, but a fundamental pillar of rational drug design.

This guide provides an in-depth, comparative framework for the comprehensive validation of off-target effects, using Compound-I as our central case study. For the purpose of this guide, we will operate under a common drug discovery scenario: Compound-I has been identified through a high-throughput screen as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical kinase in angiogenesis and a well-established cancer target.[3][4] Our objective is to build a high-confidence selectivity profile for Compound-I and compare its performance against a known, clinically approved multi-kinase inhibitor, Sorafenib , which also targets VEGFR-2.

We will dissect three complementary experimental strategies: broad-panel biochemical screening, cellular target engagement, and phenotypic profiling. Each section will explain the "why" behind the "how," providing not just protocols, but the strategic rationale that underpins a self-validating experimental workflow.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liability

The core challenge in kinase inhibitor development is the high degree of structural conservation across the human kinome.[5] A compound designed to fit the ATP-binding pocket of VEGFR-2 may inadvertently bind to dozens of other kinases, leading to a cascade of unintended biological consequences. This guide will navigate the methodologies required to de-risk such liabilities early in the development pipeline.

Compound_I Compound-I VEGFR2 On-Target: VEGFR-2 Compound_I->VEGFR2 High Affinity Off_Target_1 Off-Target: Kinase A Compound_I->Off_Target_1 Lower Affinity Off_Target_2 Off-Target: Ion Channel B Compound_I->Off_Target_2 Lower Affinity Off_Target_3 Off-Target: GPCR C Compound_I->Off_Target_3 Lower Affinity Therapeutic_Effect Therapeutic Effect (Anti-Angiogenesis) VEGFR2->Therapeutic_Effect Adverse_Effect Adverse Effects (Toxicity) Off_Target_1->Adverse_Effect Off_Target_2->Adverse_Effect Off_Target_3->Adverse_Effect

Caption: On-target vs. Off-target effects of a kinase inhibitor.

Section 1: Broad-Spectrum Profiling with In Vitro Kinase Panels

The first line of defense in off-target validation is a broad biochemical screen. This approach provides a panoramic view of a compound's activity against a large, diverse panel of purified enzymes. Commercial services, such as those offered by Reaction Biology or Eurofins, provide access to panels of hundreds of kinases, allowing for a rapid and cost-effective initial assessment.[6][7]

Causality Behind the Choice: By testing our compound against a large fraction of the kinome at a single, high concentration (e.g., 1 µM), we can quickly identify potential off-target "hot spots." This method is reductionist, focusing solely on the direct interaction between the compound and purified kinases, which removes the complexity of a cellular environment. This allows for a clean, apples-to-apples comparison of inhibitory activity.

Comparative Data: Kinase Inhibition Profile

The table below presents hypothetical data from a screen of Compound-I and Sorafenib against a selection of kinases. The data is presented as "% Inhibition at 1 µM," with the primary target, VEGFR-2, highlighted.

Kinase TargetFamilyCompound-I (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
VEGFR-2 Tyrosine Kinase 98% 99%
PDGFRβTyrosine Kinase85%95%
c-KITTyrosine Kinase60%88%
RAF1Serine/Threonine Kinase15%92%
SRCTyrosine Kinase45%30%
EGFRTyrosine Kinase10%15%
CDK2Serine/Threonine Kinase5%8%

Interpretation: This initial screen suggests that while Compound-I is a potent inhibitor of our target, VEGFR-2, it also shows significant activity against PDGFRβ, c-KIT, and SRC. Compared to Sorafenib, Compound-I appears to be more selective, particularly with its much lower activity against RAF1, a known major target of Sorafenib that contributes to its side-effect profile. This data allows us to prioritize which off-targets require further investigation.

Experimental Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation: Solubilize Compound-I and Sorafenib in 100% DMSO to create 10 mM stock solutions.

  • Assay Concentration: Perform a serial dilution to prepare working solutions. For a single-point screen, a final assay concentration of 1 µM is typical.

  • Kinase Reaction: The assay is typically performed in a 384-well plate format. Each well contains the specific kinase, a suitable substrate (e.g., a generic peptide), and ATP. The reaction is initiated by the addition of the compound or vehicle control (DMSO).

  • Detection: After a defined incubation period (e.g., 60 minutes), the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using radiometric methods (³³P-ATP) or fluorescence-based assays.

  • Data Analysis: The activity in the presence of the compound is compared to the vehicle control to calculate the percent inhibition.

Section 2: Validating Target Engagement in a Cellular Milieu with CETSA

While in vitro panels are invaluable, they don't reflect the complexities of a living cell, such as membrane permeability, intracellular compound concentration, and target protein conformation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this gap by measuring the thermal stability of a target protein in its native cellular environment.[8][9] The principle is simple: when a compound binds to its target protein, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.

Causality Behind the Choice: CETSA provides direct evidence of target engagement within intact cells. A positive result confirms that Compound-I can penetrate the cell membrane, reach its target, and bind with sufficient affinity to induce stabilization. This is a critical step in validating that the biochemical activity observed in the kinase panel translates to a physiological context.

Start Treat Cells with Compound-I or Vehicle Heat Heat Cell Lysate to a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Analyze Analyze Soluble Fraction by Western Blot for VEGFR-2 Lyse->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Thermal Shift of VEGFR-2

The table below shows hypothetical melting temperatures (Tm) for VEGFR-2 in the presence of Compound-I and Sorafenib. A higher Tm indicates greater target stabilization.

ConditionVEGFR-2 Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
Compound-I (10 µM)58.0 °C+5.5 °C
Sorafenib (10 µM)59.2 °C+6.7 °C

Interpretation: Both compounds induce a significant thermal shift, confirming that they engage VEGFR-2 in a cellular context. Sorafenib shows a slightly larger shift, suggesting it might have a higher binding affinity or induce a more stable conformation in this specific cellular environment. This data provides crucial evidence that the on-target activity of Compound-I is not an artifact of an in vitro system.

Experimental Protocol: CETSA for VEGFR-2
  • Cell Culture: Culture a human cell line that endogenously expresses VEGFR-2 (e.g., HUVECs) to near confluency.

  • Compound Treatment: Treat the cells with Compound-I (10 µM), Sorafenib (10 µM), or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the abundance of VEGFR-2 using Western blotting or another sensitive protein detection method like ELISA.

  • Data Analysis: Quantify the band intensities for each temperature point and plot them against temperature. The resulting melting curve is used to determine the Tm.

Section 3: Assessing Functional Outcomes with Phenotypic Screening

Ultimately, the biological consequence of a compound's on- and off-target interactions is its effect on cellular phenotype. Phenotypic screening, such as assessing cell viability across a panel of cancer cell lines, provides a holistic view of a compound's functional impact.[2]

Causality Behind the Choice: A cell line's sensitivity to a drug is the net result of all its on- and off-target effects. By comparing the growth inhibition profiles of Compound-I and Sorafenib across a panel of cell lines with known genetic backgrounds, we can infer the functional relevance of their respective off-target profiles. For example, if a cell line lacking high VEGFR-2 expression is still highly sensitive to a compound, it strongly suggests that off-target effects are driving the observed cytotoxicity.

Comparative Data: Cell Viability (GI50) Across a Cancer Cell Line Panel

The table below shows hypothetical GI50 values (concentration required to inhibit cell growth by 50%) for Compound-I and Sorafenib.

Cell LineKey Driver Mutation(s)Compound-I GI50 (µM)Sorafenib GI50 (µM)
HUVEC (Endothelial)High VEGFR-20.050.02
A549 (Lung Cancer)KRAS, Low VEGFR-2> 105.8
HT-29 (Colon Cancer)BRAF, Low VEGFR-28.52.1
MDA-MB-231 (Breast)BRAF, High SRC2.57.2

Interpretation: As expected, both compounds are highly potent in HUVEC cells, which are dependent on VEGFR-2 signaling. However, Sorafenib shows significant activity in A549 and HT-29 cells, likely due to its potent inhibition of the RAF/RAS pathway. Compound-I is much less active in these cells, which is consistent with its weaker off-target activity against RAF1. Interestingly, Compound-I is more potent than Sorafenib in MDA-MB-231 cells, which could be attributed to its moderate inhibition of SRC, a known driver in this cell line. This phenotypic data provides a crucial functional layer to our understanding of each compound's selectivity.

Experimental Protocol: Cell Viability Assay
  • Cell Plating: Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound-I and Sorafenib and treat the cells for 72 hours. Include a vehicle-only control.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.

Synthesis and Path Forward

This multi-faceted approach provides a robust and self-validating framework for assessing the off-target profile of a lead compound like (3-(1H-Imidazol-1-YL)phenyl)methanamine.

  • The in vitro kinase panel provided a broad, unbiased map of potential off-target interactions, highlighting PDGFRβ, c-KIT, and SRC as liabilities for Compound-I, but also revealing a potentially superior selectivity profile compared to Sorafenib, particularly regarding the RAF kinase family.

  • CETSA confirmed that Compound-I engages its primary target, VEGFR-2, within the complex environment of a living cell, giving us confidence that its on-target activity is physiologically relevant.

  • The phenotypic screen provided the functional context for these findings, demonstrating that the more focused kinase profile of Compound-I translates to a more selective anti-proliferative effect in cell lines driven by VEGFR-2, while its off-target activity against SRC may offer opportunities in other cancer types.

The collective data suggests that Compound-I is a promising lead with a potentially wider therapeutic window than Sorafenib. The next steps in its development would involve structure-activity relationship (SAR) studies to further improve its selectivity by reducing its activity against PDGFRβ and c-KIT while maintaining or enhancing its potency against VEGFR-2 and potentially SRC. This iterative process of design, synthesis, and comprehensive off-target validation is the cornerstone of developing safer and more effective targeted therapies.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Criver.com. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Europeanpharmaceuticalreview.com. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofinsdiscover.com. [Link]

  • Frontiers. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiersin.org. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reactionbiology.com. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Tandfonline.com. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Synapse.patsnap.com. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Pubs.acs.org. [Link]

  • ACS Publications. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Pubs.acs.org. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-medical.net. [Link]

  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Mdpi.com. [Link]

  • PubMed Central (PMC). (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Ncbi.nlm.nih.gov. [Link]

  • PubMed Central (PMC). (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Ncbi.nlm.nih.gov. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Tandfonline.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Target Validation. Ncbi.nlm.nih.gov. [Link]

  • Springer. (n.d.). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Link.springer.com. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-(1H-Imidazol-1-YL)phenyl)methanamine

This document provides essential procedural guidance for the safe handling and disposal of (3-(1H-Imidazol-1-YL)phenyl)methanamine. As a substituted imidazole and an aromatic amine, this compound requires careful managem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of (3-(1H-Imidazol-1-YL)phenyl)methanamine. As a substituted imidazole and an aromatic amine, this compound requires careful management to mitigate risks to laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Assessment and Chemical Profile

Based on data from related imidazole and aniline compounds, (3-(1H-Imidazol-1-YL)phenyl)methanamine should be handled as a hazardous substance with the potential for significant acute toxicity, corrosivity, and irritation.[1][2][3] The amine functional group suggests it is basic and will react exothermically with acids.

Table 1: Inferred GHS Hazard Classifications for (3-(1H-Imidazol-1-YL)phenyl)methanamine This table aggregates GHS information from structurally related compounds to provide a conservative safety profile.

Hazard ClassGHS Hazard Statement CodeDescriptionSource Analogue(s)
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.3-(1H-imidazol-1-ylmethyl)aniline[2]
Skin Corrosion / IrritationH314Causes severe skin burns and eye damage.1-(2-(1H-imidazol-1-yl)phenyl)methanamine[3]
Serious Eye Damage / IrritationH318Causes serious eye damage.1-(2-(1H-imidazol-1-yl)phenyl)methanamine[3]
Reproductive ToxicityH360May damage fertility or the unborn child.Imidazole[4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent dermal absorption, ocular damage, and respiratory exposure, a complete barrier is necessary.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield. Given the risk of severe eye damage, standard safety glasses alone are insufficient.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashes, a chemically resistant apron or full-body suit should be utilized.

  • Respiratory Protection: All handling of this compound, especially in its solid form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[1][6] If dusts are generated, a government-approved respirator is required.[7][8]

Waste Segregation and Storage: Preventing Unwanted Reactions

Proper segregation is a critical, proactive safety measure. As an amine, (3-(1H-Imidazol-1-YL)phenyl)methanamine is chemically incompatible with several common laboratory reagents.

  • Incompatible Materials: Store waste containers away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Mixing with these substances can cause violent reactions, heat generation, and the release of toxic fumes.

  • Waste Container Requirements:

    • Compatibility: Use only containers made of materials compatible with amines, such as high-density polyethylene (HDPE).[9] The original product container is often an ideal choice.[9]

    • Integrity: The container must be in good condition, with no leaks or cracks, and possess a tightly sealing screw cap.[9][10]

    • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "(3-(1H-Imidazol-1-YL)phenyl)methanamine".[6][10]

    • Closure: Keep the waste container closed at all times except when adding waste.[10][11] This prevents the release of vapors and protects against spills.

Waste (3-(1H-Imidazol-1-YL)phenyl)methanamine WASTE Acids Acids (e.g., HCl, H2SO4) Waste->Acids INCOMPATIBLE (Violent Reaction) Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) Waste->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Anhydrides Acid Anhydrides (e.g., Acetic Anhydride) Waste->Anhydrides INCOMPATIBLE (Exothermic Reaction) Segregated Store Separately in a Designated, Ventilated Area Waste->Segregated SAFE STORAGE

Caption: Chemical compatibility diagram for waste storage.

Step-by-Step Disposal Protocols

Never dispose of this chemical down the drain or in the regular trash.[12] All waste streams must be managed as hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Protocol 4.1: Unused or Excess Pure Chemical
  • Work Area: Conduct all operations inside a certified chemical fume hood.

  • Container: If the original container is intact, ensure it is securely capped and properly labeled for waste pickup.

  • Transfer: If transferring to a dedicated hazardous waste container, do so carefully to minimize dust or aerosol generation.

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE" with the full chemical name.

  • Pickup: Complete a chemical collection request form as required by your institution and arrange for pickup by the EHS department.[6]

Protocol 4.2: Contaminated Labware and Debris

This includes items such as contaminated gloves, weigh boats, pipette tips, and absorbent paper.

  • Segregation: Place all solid waste contaminated with (3-(1H-Imidazol-1-YL)phenyl)methanamine into a dedicated, compatible solid waste container (e.g., a labeled, lined bucket or a heavy-duty plastic bag inside a rigid container).

  • Labeling: Label the container as "HAZARDOUS WASTE" and list the contents as "Debris contaminated with (3-(1H-Imidazol-1-YL)phenyl)methanamine".

  • Storage: Keep the solid waste container sealed and store it in the same designated area as the primary chemical waste.

  • Disposal: Dispose of this container through your institutional EHS office.

Protocol 4.3: Empty Container Disposal

An "empty" container that held this chemical is still considered hazardous waste due to residual material.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood.

  • Collect Rinseate: Crucially, the solvent used for rinsing (the "rinseate") must be collected and disposed of as liquid hazardous waste.[13] This rinseate should be placed in a compatible, labeled liquid waste container.

  • Container Defacing: Once triple-rinsed, deface or remove the original manufacturer's label to prevent misuse.[11][13]

  • Final Disposal: After rinsing and defacing the label, the container may be disposed of as regular trash or recycled, pending your institution's specific policies.[11][13]

Start Identify Waste Type Pure Unused/Excess Chemical Start->Pure Solid Contaminated Solid Waste Start->Solid Container Empty Container Start->Container Action1 Secure in Original or Waste Container Pure->Action1 Action2 Place in Labeled Solid Waste Bag/Bin Solid->Action2 Action3 Triple Rinse with Appropriate Solvent Container->Action3 EHS Arrange Pickup by Institutional EHS Action1->EHS Action2->EHS CollectRinseate Collect Rinseate as Liquid Hazardous Waste Action3->CollectRinseate Deface Deface Original Label CollectRinseate->Deface CollectRinseate->EHS Trash Dispose as Normal Lab Trash Deface->Trash

Caption: Decision workflow for different waste streams.

Spill Management Protocol

Preparedness is paramount for responding to accidental spills safely and effectively.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Assess & Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is running). Prevent the spill from reaching drains.[14]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[7][15]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the spill cleanup waste container and dispose of it through EHS.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[12] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which allows for longer accumulation times but requires a formal Laboratory Management Plan.[16] It is your responsibility to be familiar with your institution's specific policies, which are designed to ensure compliance with these regulations.

References

  • Safety Data Sheet: Imidazole. Carl ROTH.[Link]

  • 1H-Imidazol-1-ylphenylmethanone | C10H8N2O | CID 66319. PubChem, National Center for Biotechnology Information.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • (3-(1h-imidazol-1-yl)phenyl)methanamine. PubChemLite.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]

  • Standard Operating Procedure for Imidazole. Washington State University.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.[Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University, Risk Management and Safety.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.[Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG.[Link]

  • REGULATION OF LABORATORY WASTE. American Chemical Society.[Link]

  • 3-(1H-Imidazol-1-ylmethyl)aniline | C10H11N3 | CID 6481821. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.[Link]

  • 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671. PubChem, National Center for Biotechnology Information.[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety.[Link]

  • Safety Data Sheet: Imidazole. Carl ROTH.[Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.[Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, Engineering.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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